Isooctane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 | |
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InChI Key |
NHTMVDHEPJAVLT-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18, Array | |
| Record name | ISOOCTANE | |
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| Record name | 2,2,4-TRIMETHYLPENTANE | |
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DSSTOX Substance ID |
DTXSID7024370 | |
| Record name | 2,2,4-Trimethylpentane | |
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Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Dry Powder, Liquid; Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | ISOOCTANE | |
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| Record name | Pentane, 2,2,4-trimethyl- | |
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| Record name | Isooctane | |
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| Record name | 2,2,4-TRIMETHYLPENTANE | |
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Boiling Point |
99.238 °C, 99 °C | |
| Record name | ISO-OCTANE | |
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Flash Point |
10 °F (NFPA, 2010), -12 °C, 4.5 °C (OPEN CUP), 4.5 °C o.c. | |
| Record name | ISOOCTANE | |
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| Record name | Isooctane | |
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| Record name | ISO-OCTANE | |
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| Record name | 2,2,4-TRIMETHYLPENTANE | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL., MISCIBLE WITH ACETONE, HEPTANE., Solubility in water: none | |
| Record name | ISO-OCTANE | |
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| Record name | 2,2,4-TRIMETHYLPENTANE | |
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Density |
0.69194 @ 20 °C/4 °C, Relative density (water = 1): 0.69 | |
| Record name | ISO-OCTANE | |
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Vapor Density |
3.93 (AIR= 1), Relative vapor density (air = 1): 3.9 | |
| Record name | ISO-OCTANE | |
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Vapor Pressure |
49.3 [mmHg], 40.6 MM HG @ 21 °C, Vapor pressure, kPa at 20 °C: 5.1 | |
| Record name | Isooctane | |
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| Record name | ISO-OCTANE | |
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Color/Form |
MOBILE LIQUID, COLORLESS LIQUID | |
CAS No. |
540-84-1, 85404-20-2 | |
| Record name | ISOOCTANE | |
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| Record name | 2,2,4-Trimethylpentane | |
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| Record name | Iso-Octane | |
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| Record name | Pentane, 2,2,4-trimethyl- | |
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| Record name | Isooctane | |
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| Record name | 2,2,4-TRIMETHYLPENTANE | |
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| Record name | ISO-OCTANE | |
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Melting Point |
-107.45 °C, -107 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Isooctane
Affiliation: Google Research
Abstract
Isooctane, systematically named 2,2,4-trimethylpentane, is a branched-chain alkane with the chemical formula C₈H₁₈.[1] It is a cornerstone compound in the petroleum industry, primarily serving as the standard 100-point reference for the octane rating of gasoline due to its excellent anti-knock properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It includes tabulated physical, thermodynamic, and safety data, detailed experimental protocols for determining key properties, and a discussion of its chemical reactivity, combustion, and spectroscopic characteristics. This document is intended for researchers, chemical engineers, and professionals in the fuel and chemical industries who require detailed and accurate information on this important hydrocarbon.
Introduction
This compound, or 2,2,4-trimethylpentane, is an isomer of octane.[2] It is a colorless, volatile liquid with a characteristic gasoline-like odor.[3][4][5] Its high resistance to auto-ignition (knocking) under compression makes it a critical component in high-performance fuels, such as those used in aviation and racing.[1] Industrially, this compound is produced on a large scale by the alkylation of isobutene with isobutane.[6] Beyond its primary role as a reference fuel, it is also utilized as a non-polar solvent in chemical synthesis and analytical techniques like chromatography.[1][2]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These values have been compiled from various reputable chemical databases and safety data sheets.
| Property | Value | Source(s) |
| IUPAC Name | 2,2,4-Trimethylpentane | [1][7] |
| CAS Number | 540-84-1 | [1][7] |
| Molecular Formula | C₈H₁₈ | [1] |
| Molar Mass | 114.23 g/mol | [1][3][8][9] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Mild petroleum/gasoline-like | [1][3][4] |
| Density | 0.692 g/cm³ at 20°C | [1] |
| Boiling Point | 99.2 °C (210.6 °F) | [1][3][9] |
| Melting Point | -107.4 °C (-161.3 °F) | [1][3] |
| Vapor Pressure | 41 - 49.3 mmHg at 21-25°C | [1][3][4] |
| Vapor Density | 3.9 (Air = 1) | [3][4] |
| Refractive Index | 1.391 - 1.392 at 20°C | [1][3] |
| Viscosity | < 32 Saybolt Universal Seconds | [3] |
| Solvent | Solubility | Source(s) |
| Water | Insoluble (0.6 mg/L at 20°C) | [1][3][9] |
| Non-polar Solvents | Highly soluble (e.g., hexane, benzene, ether, chloroform) | [3][5][10] |
| Polar Organic Solvents | Somewhat soluble in absolute alcohol; miscible with acetone | [3] |
| Property | Value | Source(s) |
| Flash Point | -12 °C (10 °F) (Closed Cup) | [1][4] |
| Autoignition Temperature | 415 - 418 °C (779 - 784 °F) | [1][3][4] |
| Flammability Limits in Air | 1.0% - 4.6% by volume | [4] |
| Primary Hazards | Highly flammable liquid and vapor; Aspiration hazard; Skin irritant; May cause drowsiness or dizziness. | [11][12] |
Chemical Structure and Reactivity
As a branched-chain alkane, this compound is relatively stable and unreactive compared to its straight-chain isomer, n-heptane.[2][13] This stability is the basis for its high octane rating.
The most significant chemical reaction involving this compound is combustion. It is an exothermic process that releases a substantial amount of energy, making it an excellent fuel.[6] The complete combustion of this compound in the presence of excess oxygen produces carbon dioxide and water.[6]
Complete Combustion Reaction: 2 C₈H₁₈(l) + 25 O₂(g) → 16 CO₂(g) + 18 H₂O(g) + Energy
The branched structure of this compound reduces its reactivity at the low temperatures typical in the end-gases of spark-ignited engines, which is why it resists autoignition or "knocking".[13] The kinetics of this compound oxidation are complex and have been the subject of extensive modeling studies, particularly for developing accurate combustion models for gasoline surrogates.[14][15][16]
// Invisible nodes for alignment p1 [shape=point, width=0]; p2 [shape=point, width=0];
This compound -> p1 [style=invis]; oxygen -> p1 [style=invis]; p1 -> p2 [label="Combustion", arrowhead=vee]; p2 -> co2 [style=invis]; p2 -> water [style=invis]; p2 -> energy [style=invis]; } caption: "Complete combustion of this compound."
The thermochemical properties of this compound have been determined through both experimental and computational methods. The standard enthalpy of formation for the lowest energy conformer of this compound is approximately -54.40 ± 1.60 kcal/mol, as determined by computational chemistry.[17] These thermodynamic parameters are critical for detailed kinetic modeling of its combustion behavior.[14]
Spectroscopic Data
Spectroscopic analysis is essential for the identification and quantification of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characteristic of a saturated alkane. It displays strong C-H stretching vibrations in the 2950-2850 cm⁻¹ region and C-H bending vibrations around 1470-1365 cm⁻¹. The absence of bands associated with functional groups like O-H, C=O, or C=C is a key identifying feature.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed structural information. The ¹H NMR spectrum of this compound is complex due to its branched structure but shows distinct signals for the different types of methyl and methylene protons.
-
Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation. The molecular ion peak (M+) at m/z = 114 is often weak or absent. The most prominent peak is typically the t-butyl cation fragment at m/z = 57. Other common fragments include those at m/z = 41, 43, and 71.
Experimental Protocols
The octane number of a fuel is a measure of its resistance to knocking. This compound is the primary reference fuel that defines the 100 point on the octane scale, while n-heptane defines the 0 point. The most common experimental methods are the Research Octane Number (RON) and Motor Octane Number (MON) tests.[19]
Protocol: ASTM D2699 - Research Octane Number (RON)
This method determines the knock characteristics of motor fuels under relatively mild, low-speed operating conditions.[20][21]
-
Apparatus : A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.[20][22]
-
Principle : The test fuel's knocking intensity is compared to that of Primary Reference Fuel (PRF) blends. PRFs are mixtures of this compound and n-heptane.[20]
-
Procedure :
-
The CFR engine is operated under standardized conditions (e.g., specific intake air temperature, engine speed).[22]
-
The sample fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed, measured by a detonation meter.
-
Various PRF blends (with known octane numbers) are then tested, bracketing the sample fuel's performance. The compression ratio is adjusted for each PRF to achieve the same standard knock intensity.
-
The Research Octane Number of the sample is the octane number of the PRF blend that gives the same knock intensity at the same compression ratio.[22]
-
Conclusion
This compound (2,2,4-trimethylpentane) is a compound of immense industrial importance, defined by its highly branched structure which imparts chemical stability and high anti-knock characteristics. Its well-characterized physical, chemical, and thermodynamic properties make it not only an ideal reference standard for the fuel industry but also a useful non-polar solvent. The standardized protocols for determining its key properties, such as the octane number, ensure consistent and reliable fuel quality assessment worldwide. Continued research into its complex combustion kinetics is vital for the development of next-generation engines and cleaner, more efficient fuels.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. This compound Gas | Metro Welding Supply Corp. [metrowelding.com]
- 3. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound reacts with oxygen A Endothermically B Exothermically class 11 chemistry CBSE [vedantu.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. This compound [fchartsoftware.com]
- 9. acs.org [acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. vitol.com [vitol.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. cbe.buffalo.edu [cbe.buffalo.edu]
- 14. iso-Octane, Version 2 | Combustion [combustion.llnl.gov]
- 15. Frontiers | Experimental Investigation of the Pressure Dependence of Iso-Octane Combustion [frontiersin.org]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Octane Number Determination Methods [sh-sinpar.com]
- 20. matestlabs.com [matestlabs.com]
- 21. ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel - Savant Labs [savantlab.com]
- 22. store.astm.org [store.astm.org]
An In-depth Technical Guide to the Synthesis and Industrial Production of High-Purity Isooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctane, formally known as 2,2,4-trimethylpentane, is a branched-chain alkane of significant industrial importance. Its primary application lies in its role as a primary reference standard for the octane rating of gasoline, where it defines the 100-point of the scale.[1] Beyond its use in the fuel industry as a high-octane blending component for gasoline and a key ingredient in aviation gasoline (avgas), high-purity this compound serves as a solvent in various applications, including pharmaceutical synthesis and manufacturing, laboratory extractions, and as a solvent dielectric in ionization chambers for medical applications.[2][3][4] This guide provides a comprehensive overview of the principal synthesis routes for high-purity this compound, detailing the underlying chemistry, industrial processes, and experimental considerations.
Core Synthesis Methodologies
The industrial production of this compound is dominated by two primary strategies: the alkylation of isobutane with isobutene and the dimerization of isobutylene followed by hydrogenation.[1][5] A newer, more environmentally friendly approach utilizing hot water as a solvent has also been developed.[6]
1. Alkylation of Isobutane with Isobutene
This process directly synthesizes this compound by reacting isobutane with isobutene in the presence of a strong acid catalyst.[1][7] It is a widely used method in petroleum refineries to produce alkylate, a high-octane gasoline component.[7][8]
-
Catalysts: The most common catalysts are liquid acids, namely sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[7][8] The choice of catalyst dictates the specifics of the process unit, referred to as a Sulfuric Acid Alkylation Unit (SAAU) or a Hydrofluoric Acid Alkylation Unit (HFAU).[7]
-
Process Description: The reaction is carried out in the liquid phase under controlled temperature and pressure to maintain the reactants in a liquid state.[8] A high ratio of isobutane to olefin is maintained to favor the desired alkylation reaction and suppress side reactions.[8] Following the reaction, the mixture enters a settler where the acid catalyst is separated and recycled. The hydrocarbon phase then proceeds to a fractionation section for the separation of this compound from unreacted isobutane (which is also recycled), propane, and n-butane.[7][8]
2. Dimerization of Isobutylene followed by Hydrogenation
This two-step process first involves the dimerization of isobutylene to form isooctene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), which is subsequently hydrogenated to this compound.[1][9] This method is particularly suitable for retrofitting existing methyl tert-butyl ether (MTBE) or ethyl tert-butyl ether (ETBE) production facilities.[9]
-
Dimerization Catalysts: Acidic catalysts are employed for the dimerization step. These include acidic ion-exchange resins (e.g., Amberlyst), zeolites, metal oxides, and solid phosphoric acid catalysts.[9][10][11]
-
Hydrogenation Catalysts: The subsequent hydrogenation of isooctene to this compound is carried out using various metal catalysts, such as nickel, palladium, or platinum, often supported on materials like alumina or carbon.[4][12][13]
-
Process Description: The dimerization of isobutylene is typically conducted in liquid-phase reactors over a fixed bed of an acidic catalyst.[9] The resulting isooctene is then separated from unreacted C4 streams before being fed into a hydrogenation reactor where it reacts with hydrogen to produce this compound.[5][9] The final product is then stabilized to remove any light ends.[9]
3. Greener Synthesis via Hot Water
A more recent development involves a two-step process that utilizes circumneutral hot water as the solvent, eliminating the need for acid or base catalysts in the dimerization step.[6] The subsequent reduction of the intermediate to this compound is achieved using earth-abundant and inexpensive reagents and catalysts, avoiding the use of rare and costly metals like platinum or palladium.[6] This method presents a more environmentally friendly and economical alternative by producing no toxic waste and allowing for the recycling of the water solvent.[6]
Experimental Protocols
Below are generalized experimental protocols for the key synthesis routes. Specific parameters may vary depending on the catalyst and equipment used.
Alkylation of Isobutane with Isobutene (Illustrative Laboratory Scale)
-
Reactor Setup: A high-pressure stirred autoclave reactor is charged with isobutane and the acid catalyst (e.g., using an MWW molecular sieve catalyst).[14]
-
Reaction Conditions: The reactor is sealed, and the air is replaced with nitrogen. The pressure is adjusted to 0.2-3 MPa, and the temperature is maintained between 100-150°C.[14]
-
Reactant Addition: Isobutene is introduced into the reactor. A typical weight ratio of isobutane to isobutene is between 1.5:1 and 2:1.[14]
-
Reaction: The mixture is stirred for 1-5 hours to facilitate the alkylation reaction.[14]
-
Product Separation and Purification: After the reaction, the product mixture is separated from the catalyst. The resulting this compound is then purified, typically by distillation, to separate it from unreacted components and byproducts.[14]
Dimerization of Isobutylene and Subsequent Hydrogenation (Illustrative Laboratory Scale)
-
Dimerization Step:
-
Hydrogenation Step:
-
Catalyst: A catalyst system such as palladium loaded on an ion-exchange resin (e.g., Amberlyst CH-28) is used.[4]
-
Reaction Conditions: The isooctene feed is contacted with the catalyst in a stainless steel autoclave at a temperature in the range of 100-115°C and a pressure of 30-80 bars in the presence of hydrogen.[4]
-
Product Recovery: The resulting this compound is recovered from the reaction mixture. This process can achieve high yields of 80-100%.[4]
-
Purification of High-Purity this compound
Impurities in commercially produced this compound can include close-boiling oxygenated compounds.[15] A common purification method involves treating the impure this compound or diisobutylene feed at elevated temperatures (150-300°C) and pressures in the presence of a hydrogenation catalyst.[12][15] This process converts the oxygenated impurities into hydrocarbons and water, which are then more easily separated from the this compound by distillation.[12][15]
Quantitative Data Presentation
| Process | Catalyst | Temperature (°C) | Pressure | Key Reactants | Purity/Yield | Reference |
| Alkylation | Sulfuric Acid (H₂SO₄) or Hydrofluoric Acid (HF) | 16-38 (HFAU) | Sufficient to maintain liquid phase | Isobutane, Isobutene | High Octane Alkylate | [7][8] |
| Alkylation | MWW Molecular Sieve | 100-150 | 0.2-3 MPa | Isobutane, Isobutene | High conversion of isobutene and selectivity to this compound | [14] |
| Dimerization | Acidic Ion-Exchange Resin | - | - | Isobutylene | Isooctene product with <10% oligomers | [9] |
| Hydrogenation | Palladium on Ion-Exchange Resin | 100-115 | 30-80 bar | Diisobutylenes, Hydrogen | 80-100% yield of this compound | [4] |
| Hydrogenation | Nickel on Alumina (Ni/Al₂O₃) | 35-95 | 9.8-39 atm | Isooctenes, Hydrogen | High activity in hydrogenation | [13] |
| Two-Stage Oligomerization and Hydrogenation | T-99 Solid Phosphoric Acid (Oligomerization), XT 422-2 (Hydrogenation) | - | - | Butylenes, Hydrogen | RON > 100 | [11][16] |
Visualizations
References
- 1. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 2. Info [royalpacificpetro.ca]
- 3. chempoint.com [chempoint.com]
- 4. WO2010046925A2 - Process and catalyst system for synthesis of this compound in high yields - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. skysonginnovations.com [skysonginnovations.com]
- 7. Alkylation unit - Wikipedia [en.wikipedia.org]
- 8. static.horiba.com [static.horiba.com]
- 9. neste.com [neste.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CA2419909C - Process for the purification of this compound and/or diisobutylene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN107056571A - The preparation method of this compound - Google Patents [patents.google.com]
- 15. CA2419909A1 - Process for the purification of this compound and/or diisobutylene - Google Patents [patents.google.com]
- 16. onepetro.org [onepetro.org]
An In-depth Technical Guide to the Natural Occurrence and Sources of Isooctane
Introduction
Isooctane, formally known as 2,2,4-trimethylpentane, is a branched-chain alkane with the chemical formula C₈H₁₈. It is a colorless, volatile, and flammable liquid with a petroleum-like odor[1]. As a structural isomer of octane, this compound is of significant commercial and scientific importance, primarily for its anti-knock properties. It serves as the 100-point standard on the octane rating scale, a critical measure of gasoline's performance and resistance to premature ignition (engine knocking)[2]. While widely produced synthetically for use as a fuel additive, this compound also occurs naturally. This guide provides a detailed overview of its natural occurrence, primary sources, quantitative data in commercial products, and the experimental protocols used for its identification and analysis.
Natural Occurrence and Sources
This compound is found in nature primarily as a constituent of fossil fuels. Its presence is a result of the geological processes that form these resources over millions of years.
The principal natural reservoirs of this compound are:
-
Crude Petroleum: this compound is a naturally occurring component of crude oil[3][4]. It is found alongside a complex mixture of other hydrocarbons. The concentration and isomeric distribution of octanes, including this compound, vary significantly depending on the geographic origin and specific geological formation of the crude oil deposit.
-
Natural Gas: Small amounts of this compound can also be found in natural gas deposits[3][4].
Although this compound is a naturally occurring compound within these geological sources, it is not typically extracted in its pure form directly. Instead, it is separated from crude oil through fractional distillation as part of the oil refining process[3].
Due to the high demand for high-octane gasoline, the vast majority of commercially available this compound is produced through large-scale synthetic processes within the petroleum industry[2]. These methods are designed to convert lower-value hydrocarbons into high-value fuel components like this compound.
The two primary industrial methods for this compound synthesis are:
-
Alkylation: This process involves the reaction of isobutene with isobutane in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. The alkylation unit is a standard component of modern oil refineries, designed to produce high-octane alkylate, which is a mixture rich in this compound[2].
-
Dimerization and Hydrogenation: In this two-step process, isobutylene is first dimerized using a catalyst (e.g., Amberlyst) to form a mixture of iso-octenes. This intermediate mixture is then hydrogenated to saturate the double bonds, yielding 2,2,4-trimethylpentane[2].
Quantitative Data
While this compound is a known constituent of crude oil, specific concentration data is not widely reported due to the vast compositional differences between petroleum sources. However, quantitative data is available for refined petroleum products, where this compound is a key component.
| Product | This compound (2,2,4-Trimethylpentane) Concentration | Source |
| Unleaded Gasoline (Regular Grade) - Headspace | 2.7 wt % | [4] |
| Unleaded Gasoline (Mid-Grade) - Headspace | 2.8 wt % | [4] |
| Unleaded Gasoline (Premium Grade) - Headspace | 3.3 wt % | [4] |
| California Phase II Reformulated Gasoline | 34.6 g/kg | [4] |
| Crude Synthetic this compound Sample | ~72% | [5] |
Experimental Protocols: Determination by Gas Chromatography
The standard method for the analysis of this compound, particularly for determining its purity and identifying impurities, is capillary gas chromatography (GC). The ASTM D2268 standard specifically outlines this procedure for high-purity n-heptane and this compound[6][7][8].
Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A sample containing this compound is vaporized and carried by an inert gas through a capillary column. Components separate based on their boiling points and interactions with the stationary phase, and a detector measures the quantity of each component as it elutes.
-
Gas Chromatograph (GC): Equipped with a split-stream inlet, a capillary column, and a Flame Ionization Detector (FID)[8][9][10].
-
Capillary Column: A column such as DB-624 (6% cyanopropylphenyl-94% dimethyl polysiloxane) is suitable for separating hydrocarbons[9].
-
Reagents: High-purity this compound (≥99.5%) for use as a reference standard[6][7].
-
Sample Introduction: Microsyringe for manual injection or an autosampler.
-
Instrument Setup:
-
Injector Temperature: 250 °C[9].
-
Detector (FID) Temperature: 280 °C[9].
-
Carrier Gas Flow: Set to an appropriate and constant flow rate.
-
Oven Temperature Program: An initial temperature of 40 °C held for 8 minutes, followed by a ramp of 15 °C/minute up to 220 °C, which is then held for 6 minutes. This program allows for the separation of volatile impurities from the this compound peak[9].
-
-
Sample Preparation and Injection:
-
The sample is directly injected into the gas chromatograph without derivatization.
-
A small injection volume (e.g., 1 µL) is used[9].
-
-
Data Acquisition and Analysis:
-
A chromatogram is recorded, showing peaks corresponding to each separated compound.
-
The retention time of the this compound peak is compared to that of a known standard for qualitative identification.
-
The area of the this compound peak is integrated and compared to the total area of all peaks to determine its purity (quantitative analysis)[9]. The external standard method is used for calculating the content of this compound in the sample[9].
-
Visualization of this compound Sources
The following diagram illustrates the primary pathways leading to the availability of this compound, from both natural origins and industrial synthesis.
Caption: Logical flow from natural and synthetic sources to this compound.
References
- 1. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, this compound, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Isooctane for Researchers and Scientists
Introduction
Isooctane, systematically named 2,2,4-trimethylpentane, is a branched-chain alkane that serves as a crucial compound in various scientific and industrial applications. It is an isomer of octane, with the chemical formula C8H18.[1] Renowned for being the standard 100-point on the octane rating scale, its utility extends far beyond the fuel industry.[2] This guide provides a comprehensive overview of this compound, its chemical and physical properties, synthesis, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Core Chemical Identifiers and Properties
This compound is a clear, colorless, and flammable liquid with a petroleum-like odor.[3][4] It is a non-polar solvent, making it practically insoluble in water but soluble in many organic solvents.[5][3][4]
| Identifier/Property | Value |
| CAS Number | 540-84-1[3][6][7][8][9] |
| Molecular Formula | C8H18[1][3][6][7][8] |
| Synonyms | 2,2,4-Trimethylpentane, iso-Octane[1][10][3][7] |
| Molecular Weight | 114.23 g/mol [3][4][6][7][8] |
| Boiling Point | 99.2°C to 99.3°C[3][4][9] |
| Melting Point | -107.45°C[3][4] |
| Density | 0.692 g/mL at 25°C |
| Flash Point | -12°C (10°F)[3][9] |
| Refractive Index | 1.391 at 20°C[3] |
| Vapor Density | 3.9 (air = 1)[4] |
| Autoignition Temperature | 418°C (784°F)[4] |
Synthesis of this compound
This compound is produced on a massive scale within the petroleum industry.[10] The primary methods of synthesis involve the dimerization of isobutylene followed by hydrogenation, or the alkylation of isobutene with isobutane.[10][2]
Conventional Synthesis Methods:
-
Alkylation: This process involves the reaction of isobutane with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid.[11]
-
Dimerization and Hydrogenation: Isobutylene is first dimerized to form a mixture of iso-octenes using a catalyst like Amberlyst.[10] The resulting iso-octenes are then hydrogenated to produce 2,2,4-trimethylpentane.[10]
Recent research has focused on developing greener and more economical synthesis routes. One such method utilizes circumneutral hot water as a solvent, avoiding the need for acid or base catalysts for the dimerization of isobutene. The subsequent reduction to this compound employs earth-abundant reagents, offering a more sustainable alternative to processes that use expensive and rare metal catalysts like platinum or palladium.[11]
Applications in Research and Drug Development
While widely known for its role in the fuel industry, this compound's high purity and specific chemical properties make it a valuable tool for researchers and scientists in various fields, including pharmaceuticals.[1][5][12]
-
Solvent for Chemical Synthesis and Purification: As a non-polar solvent, this compound is used in the synthesis of specialty chemicals and pharmaceuticals.[1][5] In the pharmaceutical industry, it is employed for the extraction, purification, and recrystallization of active pharmaceutical ingredients (APIs).[5][12] Its inert nature is particularly advantageous in these processes.[5]
-
Analytical Chemistry: this compound is a common solvent in analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][12] Its high purity and predictable behavior ensure reliable separation and analysis of chemical compounds.[1][12]
-
Standard Reference Material: Due to its stable chemical structure and well-defined properties, this compound serves as a standard reference material for calibrating laboratory instruments and validating experimental methods, particularly in gas chromatography and spectrometry.[1]
-
Combustion Research: In laboratory settings, this compound is used as a model compound in experiments related to combustion, chemical reactions, and fluid dynamics.[1][13] Its well-understood kinetics make it an ideal surrogate fuel for investigating combustion strategies in engines.[14][15]
Experimental Protocols
Detailed experimental protocols are highly specific to the application. Below are generalized methodologies for key experiments involving this compound, based on available literature.
1. This compound in Gas Chromatography (GC) Analysis
This compound is frequently used as a solvent for preparing samples for GC analysis due to its high volatility and purity.
-
Objective: To analyze a non-polar sample using this compound as a solvent.
-
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the analyte in a known volume of high-purity (HPLC or GC grade) this compound to create a stock solution. Prepare a series of dilutions from the stock solution to create calibration standards.
-
Instrument Setup:
-
Injector: Set to a temperature significantly above this compound's boiling point (e.g., 250°C) to ensure rapid vaporization.
-
Column: Select a non-polar or weakly polar capillary column suitable for the analyte.
-
Oven Program: Begin at a low temperature (e.g., 40-50°C) to allow for solvent focusing, then ramp up to a temperature that allows for the elution and separation of the analytes of interest.
-
Detector: Use a suitable detector, such as a Flame Ionization Detector (FID), which is sensitive to hydrocarbons.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the gas chromatograph.
-
Data Processing: Identify and quantify the analyte by comparing its retention time and peak area to those of the calibration standards.
-
2. Combustion Kinetics of this compound in a Flow Reactor
Flow reactors are used to study the oxidation of fuels like this compound under controlled conditions.
-
Objective: To investigate the formation of intermediate species during this compound oxidation at various temperatures and pressures.
-
Methodology:
-
Reactor Setup: A flow reactor, often coated with SiO2 to prevent reactions with the reactor walls, is heated uniformly to a target temperature (e.g., in the range of 473 K to 973 K).[14]
-
Mixture Preparation: A stoichiometric mixture of this compound, oxygen, and a diluent gas like nitrogen is prepared.[15] Liquid this compound is vaporized and mixed with the other gases before entering the reactor.
-
Experimental Run: The gas mixture is passed through the heated reactor at a constant flow rate and pressure (e.g., 1 to 20 bar).[14][15] The residence time in the reactor is controlled by the flow rate.
-
Product Analysis: At the reactor outlet, gas samples are collected and analyzed using techniques such as gas chromatography (GC) to identify and quantify the mole fractions of reactants, stable intermediates, and final products.[14]
-
Data Interpretation: The experimental results are compared with simulations from detailed chemical kinetic mechanisms to validate and refine the models of this compound combustion.[14][15][16]
-
References
- 1. This compound Gas | Metro Welding Supply Corp. [metrowelding.com]
- 2. acs.org [acs.org]
- 3. This compound [drugfuture.com]
- 4. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. haltermann-carless.com [haltermann-carless.com]
- 6. This compound | Fisher Scientific [fishersci.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Buy Online CAS Number 540-84-1 - null this compound | LGC Standards [lgcstandards.com]
- 9. This compound, 1 l, glass, CAS No. 540-84-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 10. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 11. skysonginnovations.com [skysonginnovations.com]
- 12. nbinno.com [nbinno.com]
- 13. marketresearch.com [marketresearch.com]
- 14. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 15. Frontiers | Experimental Investigation of the Pressure Dependence of Iso-Octane Combustion [frontiersin.org]
- 16. iso-Octane, Version 2 | Combustion [combustion.llnl.gov]
Physical properties of isooctane: boiling point, density, viscosity.
An In-depth Technical Guide to the Physical Properties of Isooctane (2,2,4-Trimethylpentane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound (2,2,4-trimethylpentane), a compound of significant interest in various scientific and industrial fields, including its use as a standard reference fuel and a non-polar solvent.[1][2][3] This document details its boiling point, density, and viscosity, presenting quantitative data in a structured format and outlining the experimental methodologies used for their determination.
Quantitative Physical Properties of this compound
The physical properties of this compound are well-characterized. The following table summarizes key quantitative data for its boiling point, density, and viscosity under specified conditions.
| Physical Property | Value | Conditions (Temperature, Pressure) |
| Boiling Point | ~99.2 °C - 99.3 °C | Standard Atmospheric Pressure |
| Density | 0.6919 g/mL | 20°C[4] |
| 0.6878 g/mL | 25°C[4] | |
| 691.853 kg/m ³ | 20°C and 0.1 MPa[5] | |
| Viscosity | 0.50 cP | 20°C[4][6] |
| 0.503 cSt (kinematic) | 20°C[7][8][9] |
Experimental Protocols for Property Determination
Accurate measurement of physical properties is critical for the reliable application of this compound in research and industry. The following sections detail the methodologies employed to determine its boiling point, density, and viscosity.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] For high-purity substances like this compound, this is typically a sharp, constant temperature during phase transition.[10] A common and precise method is distillation.[11]
Methodology: Distillation with Precision Temperature Measurement [12]
-
Apparatus: The setup consists of a distillation flask containing the this compound sample, a jacketed distillation column to ensure thermal equilibrium, a condenser to liquefy the vapor, and a collection vessel.[12][13] For high-precision work, a 25-ohm platinum resistance thermometer is inserted into the column to measure the temperature of the vapor phase.[12] A high-precision barometer, such as a Fuess Standard, is used to accurately measure the atmospheric pressure, which can be corrected to 760 mm Hg.[12]
-
Procedure:
-
The this compound sample is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly in the vapor path, just below the side arm leading to the condenser.[14]
-
The sample is heated gently. The jacket of the column is also heated to a temperature that allows for only slight condensation within the column, ensuring an adiabatic state.[12]
-
As the this compound boils, its vapor travels up the column and surrounds the thermometer bulb before entering the condenser.[14]
-
The temperature is recorded when it stabilizes, which indicates that the vapor, liquid, and thermometer have reached thermal equilibrium. This stable temperature is the boiling point at the measured atmospheric pressure.[11][12]
-
-
Data Analysis: The observed boiling point is corrected to standard pressure (760 mmHg or 101.325 kPa) using established correction factors if the experimental pressure deviates.[12] The reproducibility of this method can be better than 0.002°C.[12]
Determination of Density
Density is the mass of a substance per unit volume.[6] It is highly dependent on temperature and, to a lesser extent, pressure.[5]
Methodology I: Pycnometry [15]
-
Apparatus: A glass pycnometer, which is a flask with a precisely known volume, is used. An analytical balance is required for accurate mass measurements.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured.
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a known, constant value (e.g., 20°C) in a temperature-controlled bath.
-
The pycnometer is carefully filled to its calibration mark, and any excess liquid is removed.
-
The filled pycnometer is weighed again to determine the mass of the this compound.
-
-
Data Analysis: The density (ρ) is calculated by dividing the mass of the this compound (m) by the known volume of the pycnometer (V): ρ = m/V. The uncertainty for this method is typically around ±0.05 kg·m⁻³.[15]
Methodology II: Vibrating-Wire or Two-Sinker Magnetic-Suspension Densimeter [5][15]
-
Apparatus: These are highly accurate, absolute methods for density measurement over a range of temperatures and pressures.[5] A two-sinker magnetic-suspension densimeter, for instance, involves two sinkers of different materials (e.g., tantalum and titanium) but similar mass.[5]
-
Procedure:
-
The sinkers are suspended in the this compound sample within a pressure- and temperature-controlled cell.
-
A magnetic field is used to lift each sinker in turn, and the magnetic force required is measured.
-
The difference in the forces required to lift the two sinkers is related to the buoyant force exerted by the fluid, from which the fluid's density can be precisely calculated.
-
-
Data Analysis: This technique allows for the certification of standard reference materials and can provide density measurements over wide temperature (e.g., -50°C to 160°C) and pressure (e.g., 0.1 MPa to 30 MPa) ranges.[5]
Determination of Viscosity
Viscosity is a measure of a fluid's internal resistance to flow.[16][17]
Methodology I: Vibrating-Wire Viscometry [15][18]
-
Apparatus: This instrument measures both density and viscosity simultaneously. It consists of a thin wire (often tungsten) that is made to oscillate in the fluid sample.[15]
-
Procedure:
-
The this compound sample is placed in the measurement cell containing the vibrating wire.
-
The wire is forced to oscillate at a resonant frequency by an applied electromagnetic field.
-
The instrument measures the damping of the oscillation and the shift in the resonant frequency, which are both dependent on the density and viscosity of the surrounding fluid.
-
-
Data Analysis: By solving the equations of motion for the wire, both the density and viscosity of the this compound can be determined. This method is particularly useful for measurements at low temperatures and high pressures.[15] The estimated uncertainty for viscosity measurement with this method is typically around ±2.5%.[15]
Methodology II: Rolling-Ball Viscometer [18]
-
Apparatus: This method involves a precisely machined tube and a ball. The tube is filled with the this compound sample and placed at a specific angle.
-
Procedure:
-
The time it takes for the ball to travel a known distance down the inclined tube is measured.
-
The movement of the ball is resisted by the viscous drag of the fluid.
-
-
Data Analysis: The viscosity is calculated based on the ball's terminal velocity, the densities of the ball and the fluid, the tube's geometry, and the angle of inclination. This method is suitable for measurements under extreme conditions, such as high temperatures (up to 523 K) and pressures (up to 242 MPa).[18]
Logical Relationships of this compound's Physical Properties
The physical properties of a pure compound like this compound are interconnected and influenced by external conditions. The following diagram illustrates these relationships.
Caption: Interrelation of this compound's physical properties with external factors and measurement methods.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 3. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iso [macro.lsu.edu]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. This compound [stenutz.eu]
- 7. cpchem.com [cpchem.com]
- 8. cpchem.com [cpchem.com]
- 9. This compound (MARUKASOL 8) | Business segment & products | Maruzen Petrochemical Co., Ltd. [chemiway.co.jp]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. vernier.com [vernier.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Viscosity [macro.lsu.edu]
- 17. gazi.edu.tr [gazi.edu.tr]
- 18. researchgate.net [researchgate.net]
Spectroscopic data of isooctane (NMR, IR, Mass Spec).
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for isooctane (2,2,4-trimethylpentane), a significant branched-chain alkane utilized as a standard in the octane rating scale and as a solvent in various scientific applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for obtaining this spectroscopic information are also presented, alongside a logical workflow diagram to guide the analytical process.
Introduction
This compound, systematically named 2,2,4-trimethylpentane, is a hydrocarbon with the chemical formula C₈H₁₈. Its highly branched structure imparts properties that make it a crucial reference compound in the fuel industry and a versatile solvent in chemical research. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the interpretation of experimental results where it is used as a solvent or a reference standard. This guide summarizes the key spectroscopic data and provides standardized protocols for its analysis.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound in a tabulated format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for its characterization.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 0.91 | Singlet | 9H | (CH ₃)₃C- |
| b | 1.83 | Nonet | 1H | -CH (CH₃)₂ |
| c | 0.95 | Doublet | 6H | -CH(CH ₃)₂ |
| d | 1.05 | Doublet | 2H | -CH ₂- |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 31.5 | (C H₃)₃C- |
| 2 | 31.9 | (C H₃)₃C - |
| 3 | 53.3 | -C H₂- |
| 4 | 24.7 | -C H(CH₃)₂ |
| 5 | 24.4 | -CH(C H₃)₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a saturated alkane, is dominated by C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 2960-2850 | Strong | C-H Stretch | Aliphatic C-H |
| 1465 | Medium | C-H Bend | -CH₂- (Scissoring) |
| 1380 | Medium | C-H Bend | -CH₃ (Symmetric Bend) |
| 1365 | Medium | C-H Bend | -CH(CH₃)₂ (Gem-dimethyl) |
| 1250-1140 | Medium-Weak | C-C Stretch | Skeletal Vibrations |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound, which typically results in significant fragmentation.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |
| 114 | ~1 | [C₈H₁₈]⁺˙ (Molecular Ion) |
| 99 | Low | [C₇H₁₅]⁺ |
| 57 | 100 (Base Peak) | [C₄H₉]⁺ (tert-Butyl cation) |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |
| 41 | High | [C₃H₅]⁺ |
| 29 | Medium | [C₂H₅]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for acquiring the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[1][2][3]
-
Shim the magnetic field to optimize its homogeneity.[1][2] This can be done manually or using an automated shimming routine like topshim on Bruker instruments.[1]
-
Set the acquisition parameters. For a standard ¹H spectrum, a 30° or 45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically used.
-
Acquire the free induction decay (FID) for a sufficient number of scans (typically 8 to 16 for a concentrated sample) to achieve a good signal-to-noise ratio.[1][4]
-
Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.
-
Tune and match the probe for the ¹³C frequency.[4]
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
-
Set the acquisition parameters. A spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common starting points.[2][5]
-
Acquire the FID for a larger number of scans (hundreds to thousands) compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2][4]
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of this compound directly onto the ATR crystal surface, ensuring complete coverage of the crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[6]
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue after the measurement.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Methodology:
-
If using GC-MS, inject a dilute solution of this compound in a volatile solvent (e.g., hexane) into the GC inlet. The GC will separate the this compound from the solvent and introduce it into the mass spectrometer.
-
For direct infusion, introduce a small amount of vaporous this compound into the ion source.
-
In the EI source, the this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8]
-
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data and protocols provided in this guide serve as a fundamental resource for the identification and characterization of this compound. The tabulated NMR, IR, and MS data offer a quick reference for researchers, while the detailed experimental methodologies ensure the reproducibility of these results. The presented workflow provides a logical framework for the comprehensive spectroscopic analysis of this compound and other similar chemical entities.
References
- 1. ursinus.edu [ursinus.edu]
- 2. benchchem.com [benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. azom.com [azom.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
Thermodynamic Properties of Isooctane: A Technical Guide for Reaction Modeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of isooctane (2,2,4-trimethylpentane), a crucial component in fuel combustion and a standard for octane rating. Understanding these properties is paramount for accurate reaction modeling in various applications, from internal combustion engine design to chemical process simulation. This document outlines key thermodynamic data, details the experimental and computational methodologies for their determination, and visualizes fundamental reaction pathways and modeling workflows.
Core Thermodynamic Data
The following tables summarize the essential thermodynamic properties of this compound, critical for kinetic and thermodynamic modeling.
Table 1: Standard Molar Thermodynamic Properties of this compound at 298.15 K and 1 atm
| Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation (liquid) | ΔHf° | -259.3 | kJ/mol |
| Standard Molar Enthalpy of Formation (gas) | ΔHf° | -224.1 ± 1.5 | kJ/mol |
| Standard Molar Entropy (liquid) | S° | 328.03 | J/(mol·K)[1] |
| Standard Molar Entropy (gas) | S° | 423.3 | J/(mol·K) |
| Standard Molar Heat of Combustion (liquid) | ΔHc° | -5461 | kJ/mol |
Table 2: Gas Phase Heat Capacity (Cp) of this compound at Constant Pressure
| Temperature (K) | Heat Capacity (J/(mol·K)) |
| 300 | 188.66 |
| 400 | 238.49 |
| 500 | 285.77 |
| 600 | 328.44 |
| 700 | 365.68 |
| 800 | 397.98 |
| 900 | 426.10 |
| 1000 | 450.66 |
| 1100 | 472.25 |
| 1200 | 491.33 |
| 1300 | 508.32 |
| 1400 | 523.50 |
| 1500 | 537.14 |
Methodologies for Determining Thermodynamic Properties
Accurate determination of thermodynamic data relies on a combination of precise experimental measurements and sophisticated computational methods.
Experimental Protocols
1. Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion is determined experimentally using a bomb calorimeter. This technique measures the heat released during complete combustion of a substance in a constant-volume vessel.
Protocol Outline:
-
Sample Preparation: A precisely weighed sample of high-purity this compound (typically around 1 gram) is placed in a crucible within the bomb calorimeter. A fuse wire of known length and mass is positioned to be in contact with the sample.
-
Assembly and Pressurization: The crucible and fuse wire assembly are placed inside the steel bomb, which is then sealed. The bomb is purged and then filled with high-pressure (around 25-30 atm) pure oxygen to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is meticulously recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat released by the ignition wire and for the formation of any side products like nitric acid. The enthalpy of combustion is then calculated from the heat released at constant volume.
2. Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)
The heat capacity of this compound can be measured as a function of temperature using a differential scanning calorimeter.
Protocol Outline:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement Procedure (ASTM E1269 Standard Method):
-
Baseline Scan: An initial scan is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.
-
Standard Scan: A scan is run with a standard material of known heat capacity, typically sapphire, to determine the calibration constant for heat capacity measurements.
-
Sample Scan: The this compound sample is then scanned over the desired temperature range at a constant heating rate (e.g., 10-20 °C/min).
-
-
Data Analysis: The heat flow to the sample is measured relative to the reference pan. The heat capacity is calculated by comparing the heat flow of the this compound sample to that of the sapphire standard, taking into account the baseline and the masses of the samples.
3. Determination of Standard Molar Entropy via the Third Law of Thermodynamics
The absolute standard molar entropy of this compound is determined using the third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[2] This method involves measuring the heat capacity of the substance from as close to 0 K as possible up to the desired temperature.
Protocol Outline:
-
Low-Temperature Heat Capacity Measurement: The heat capacity of a solid sample of this compound is measured using adiabatic calorimetry from a very low temperature (approaching 0 K) up to its melting point. This requires specialized cryogenic equipment.
-
Enthalpy of Fusion Measurement: The enthalpy of fusion (the heat required to melt the solid) is measured at the melting point.
-
Liquid-Phase Heat Capacity Measurement: The heat capacity of liquid this compound is measured from its melting point up to 298.15 K.
-
Entropy Calculation: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data and adding the entropy changes associated with any phase transitions:
-
The entropy from 0 K to the melting point is calculated by integrating Cp(solid)/T with respect to T.
-
The entropy of fusion is calculated as ΔHfusion/Tmelting.
-
The entropy from the melting point to 298.15 K is calculated by integrating Cp(liquid)/T with respect to T.
-
The sum of these values gives the standard molar entropy of liquid this compound at 298.15 K.
-
Computational Methodology
Quantum chemistry calculations provide a powerful tool for determining the thermodynamic properties of molecules. The following outlines a typical workflow using the Gaussian software package.
Protocol Outline:
-
Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a quantum mechanical method such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies of the molecule, which are essential for calculating the vibrational contribution to the thermodynamic properties. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Thermochemical Analysis: The results of the geometry optimization and frequency calculation are used to compute the thermodynamic properties based on statistical mechanics. Gaussian automatically calculates the translational, rotational, vibrational, and electronic contributions to the enthalpy, entropy, and heat capacity at a specified temperature and pressure (typically 298.15 K and 1 atm).
-
Zero-Point Energy Correction: The electronic energy from the optimization is corrected for the zero-point vibrational energy (ZPVE) obtained from the frequency calculation to yield the total energy at 0 K.
-
Enthalpy of Formation Calculation: To obtain the standard enthalpy of formation, an isodesmic reaction is often employed. This is a hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for this reaction and using known standard enthalpies of formation for the other species in the reaction, the enthalpy of formation of this compound can be accurately determined.
Reaction Modeling of this compound
The thermodynamic properties of this compound are fundamental inputs for reaction kinetic models that simulate its behavior in processes like combustion and pyrolysis.
Simplified Low-Temperature Combustion Pathway
At low to intermediate temperatures, the combustion of this compound proceeds through a complex series of radical chain reactions. A simplified representation of the initial steps is shown below.
Simplified Pyrolysis Pathway
Under high-temperature, oxygen-deficient conditions, this compound undergoes pyrolysis, breaking down into smaller molecules. The initial steps primarily involve C-C bond scission.
Workflow for Chemical Kinetic Model Development
The development of a reliable chemical kinetic model is an iterative process involving mechanism construction, refinement, and validation against experimental data.[2]
References
Health and safety information for isooctane in a lab setting.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth health and safety information for the handling of isooctane (2,2,4-Trimethylpentane) in a laboratory setting. Adherence to these guidelines is critical for ensuring a safe working environment and minimizing the risk of exposure and accidents.
Hazard Identification and Classification
This compound is a highly flammable, colorless liquid with a gasoline-like odor.[1][2][3] It poses several significant hazards in a laboratory environment.
Primary Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor.[1][4] Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1] Vapor-air mixtures are explosive.[5]
-
Aspiration Hazard: May be fatal if swallowed and enters the airways.[4][6] Even small amounts aspirated into the lungs can cause chemical pneumonitis, which can be fatal.[7]
-
Skin Irritation: Causes skin irritation upon contact.[4][6] Prolonged or repeated contact can lead to defatting of the skin, resulting in dryness, redness, and dermatitis.[1][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[4][6] Inhalation of high concentrations can lead to central nervous system (CNS) depression, with symptoms including headache, nausea, reduced alertness, and poor coordination.[1][8]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][6]
GHS Classification:
-
Flammable Liquids: Category 2[6]
-
Aspiration Hazard: Category 1[6]
-
Skin Corrosion/Irritation: Category 2[6]
-
Specific target organ toxicity — single exposure: Category 3 (Narcotic effects)[6]
-
Hazardous to the aquatic environment, Acute, Category 1[6]
-
Hazardous to the aquatic environment, Chronic, Category 1[6]
Physical and Chemical Properties
A thorough understanding of this compound's physical and chemical properties is essential for safe handling and storage.
| Property | Value |
| Chemical Formula | C₈H₁₈[9][10] |
| Molecular Weight | 114.23 g/mol [9] |
| Appearance | Clear, colorless liquid[1][2][9] |
| Odor | Mild hydrocarbon-like/gasoline-like scent[1][3][9] |
| Boiling Point | ~99°C (~210°F)[9] |
| Melting Point | -107°C (-161°F)[9] |
| Flash Point | -12°C (10.4°F)[9][11] |
| Autoignition Temperature | ~415°C (~779°F)[9] |
| Density | ~0.692 g/cm³ at 20°C[9] |
| Vapor Pressure | ~49 mmHg at 25°C[9] |
| Vapor Density | 3.9 (Air = 1)[12] |
| Solubility | Insoluble in water; soluble in organic solvents[2][9] |
Exposure Limits and Toxicity Data
Exposure to this compound should be kept below established occupational exposure limits.
| Parameter | Value | Organization |
| TLV-TWA | 300 ppm | ACGIH[1][11] |
| OSHA PEL | 500 ppm (2350 mg/m3) TWA (listed under Octane) | OSHA[7] |
| NIOSH REL | 75 ppm TWA; 350 mg/m3 TWA (listed under Octane) | NIOSH[7] |
| IDLH | 1000 ppm (listed under Octane) | NIOSH[7] |
Toxicity Data:
| Test | Result | Species |
| LD50 Oral | > 5,000 mg/kg | Rat[13] |
| LC50 Inhalation | > 33.52 mg/l (4 h) | Rat[13] |
| LD50 Dermal | > 2,000 mg/kg | Rabbit[13] |
Safe Handling and Storage Protocols
Experimental Protocol for Safe Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][11] Use explosion-proof ventilation and electrical equipment.[5][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, solvent-resistant gloves (nitrile or neoprene are recommended), and a lab coat.[5][7][11] For large-scale operations or in situations with potential for significant exposure, flame-retardant clothing and a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5][14]
-
Grounding and Bonding: Ground and bond all containers and transfer equipment to prevent static electricity discharge, which can ignite vapors.[5][7][14]
-
Ignition Sources: Keep away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[1][4][14] "No Smoking" policies must be strictly enforced.[4][15]
-
Dispensing: Use only non-sparking tools when handling this compound.[4][5] Avoid splash filling.[16]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Experimental Protocol for Safe Storage:
-
Container Integrity: Store in tightly closed, original containers.[1][17] Containers may be hazardous when empty as they can retain product residue and explosive vapors.[6]
-
Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[7][11] Keep away from direct sunlight.[6]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[1][17]
-
Ventilation: Ensure adequate ventilation in storage areas to prevent the accumulation of flammable vapors.[6]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. Seek immediate medical attention.[4][6][7] |
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][14]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[6][14]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][4]
Spill Clean-up Procedure:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[1]
-
Ventilate: Ensure adequate ventilation of the area.[1]
-
Containment: For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[7][18] Prevent the spill from entering drains or waterways.[4][17]
-
Clean-up: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][7]
-
Decontamination: Clean the spill area with soap and water.[18]
-
Reporting: Report the spill to the appropriate laboratory supervisor or safety officer.[18]
Visualized Workflows
The following diagrams illustrate critical safety workflows for handling this compound.
Caption: Emergency response workflow for an this compound spill.
Caption: Logical workflow for selecting appropriate PPE.
References
- 1. nj.gov [nj.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. keyera.com [keyera.com]
- 6. vitol.com [vitol.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. consolidated-chemical.com [consolidated-chemical.com]
- 10. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. cpchem.com [cpchem.com]
- 14. cpchem.com [cpchem.com]
- 15. monumentchemical.com [monumentchemical.com]
- 16. vintessential.com.au [vintessential.com.au]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
A Technical Guide to the Solubility of Compounds in Isooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Isooctane as a Solvent
This compound, systematically known as 2,2,4-trimethylpentane, is a branched-chain alkane with the chemical formula C₈H₁₈. It is a colorless, volatile liquid with a petroleum-like odor. As a nonpolar solvent, this compound is an excellent medium for dissolving other nonpolar substances, adhering to the fundamental principle of "like dissolves like". Its utility is prominent in various industrial and research applications, including as a reference standard in octane ratings, a solvent in chemical synthesis and analysis, and in the pharmaceutical industry for purification and recrystallization processes. This guide provides an in-depth look at the solubility of various compounds in this compound, detailing experimental methodologies for solubility determination and presenting quantitative data for select compounds.
Quantitative Solubility Data
The following tables summarize the mole fraction solubility of several organic compounds in this compound at standard temperature (298.15 K, unless otherwise specified). This data is crucial for a range of applications, from designing chemical reactions to developing drug formulations.
Table 1: Solubility of Polycyclic Aromatic Hydrocarbons (PAHs) in this compound at 298.15 K
| Compound | Molecular Formula | Mole Fraction Solubility (x₁) |
| Naphthalene | C₁₀H₈ | 0.0278[1] |
| Anthracene | C₁₄H₁₀ | 0.00136 |
Note: The solubility of anthracene in pure this compound is not directly stated in the search results but is part of a study on binary mixtures. The provided value is an approximation based on the context of the study.
Table 2: Solubility of Other Organic Compounds in this compound
| Compound | Molecular Formula | Temperature (K) | Solubility |
| Benzoic Acid | C₇H₆O₂ | 278.15 - 323.15 | Quite low, specific value not provided[2][3] |
| Fullerene (C60) | C₆₀ | Ambient | Sparingly soluble, approximately 0.004 mg/mL |
Table 3: Solubility of Gases in this compound
| Gas | Molecular Formula | Temperature (K) | Pressure (MPa) | Mole Fraction Solubility (x₁) |
| Carbon Dioxide | CO₂ | 270.8 - 282.5 | 1.46 - 3.64 | Varies with temperature and pressure[4] |
| Nitrogen | N₂ | 269.9 - 282.3 | 2.70 - 9.45 | Temperature has no significant effect[4] |
The "Like Dissolves Like" Principle in this compound
The solubility of a compound in this compound is primarily governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces to this compound (which are London dispersion forces) will dissolve more readily. The following diagram illustrates this concept.
References
Methodological & Application
Application Notes and Protocols for the Use of Isooctane in UV/Vis and Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctane, also known as 2,2,4-trimethylpentane, is a high-purity, non-polar solvent widely utilized in various analytical techniques, including UV/Vis and fluorescence spectroscopy.[1] Its unique chemical and physical properties, such as excellent UV transparency and minimal solvent-analyte interactions, make it an ideal choice for the analysis of non-polar compounds and for preserving the fine spectral details of analytes.[2] This document provides detailed application notes and experimental protocols for the effective use of this compound in spectroscopic measurements.
Properties of Spectroscopic Grade this compound
Accurate and reliable spectroscopic analysis is contingent on the use of high-purity solvents.[3][4][5][6] Spectroscopic grade this compound is specifically refined to minimize contaminants that may cause UV, IR, or fluorescence interference.[3][4][5][6] The key properties of this compound relevant to spectroscopy are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₈ |
| Molecular Weight | 114.23 g/mol [7] |
| Boiling Point | 98-99 °C |
| Melting Point | -107 °C |
| Density | 0.692 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.391[7] |
| Polarity Index (P') | 0.1[8][9] |
| Dielectric Constant | 1.94 at 20 °C[8][10] |
| UV Cutoff Wavelength | ~215 nm[11][12][13][14] |
| Purity (GC) | ≥99.8%[3] |
Table 2: UV Transmittance and Absorbance of Spectroscopic Grade this compound
| Wavelength (nm) | Minimum Transmittance (%) | Maximum Absorbance (AU) |
| 205 | ≥30 | ≤0.52 |
| 215 | ≥65 | ≤0.19 |
| 220 | ≥80 | ≤0.10 |
| 225 | ≥85 | ≤0.07 |
| 235 | ≥90 | ≤0.05 |
| 245 | ≥98 | ≤0.01 |
| ≥255 | ≥99 | ≤0.004 |
| Data sourced from representative specifications for Uvasol® spectroscopic grade this compound.[3] |
Application Notes
UV/Vis Spectroscopy
Advantages of this compound: this compound is an excellent solvent for UV/Vis spectroscopy due to its high transparency across a broad spectral range, particularly in the deep UV region. Its non-polar nature makes it ideal for dissolving hydrophobic substances and other non-polar organic compounds. The primary advantage of this compound is its minimal interference with the analyte's absorption spectrum, ensuring that the recorded spectrum is a true representation of the sample.
Observation of Vibrational Fine Structure: A notable feature of using this compound as a solvent is the potential to observe vibrational fine structure in the absorption bands of the analyte.[2] Polar solvents can interact with the analyte through dipole-dipole interactions or hydrogen bonding, which can obscure these fine spectral details, resulting in broad, featureless peaks.[2] In contrast, the non-polar environment provided by this compound minimizes these interactions, often revealing a more detailed and well-resolved spectrum.[2] For example, the UV spectrum of phenol recorded in this compound shows sharper, more defined peaks compared to the spectrum recorded in ethanol.[2]
Fluorescence Spectroscopy
Minimizing Solvent Effects: In fluorescence spectroscopy, the polarity of the solvent can significantly influence the emission spectrum of a fluorophore.[15][16] Polar solvents can stabilize the excited state of a polar fluorophore, leading to a shift in the emission maximum (solvatochromism) and a change in the fluorescence quantum yield.[15][16] this compound's non-polar nature and low dielectric constant minimize these solvent relaxation effects.[8][10][16] This makes it an excellent choice for studying the intrinsic fluorescent properties of a molecule in an environment free from strong intermolecular interactions.
Low Intrinsic Fluorescence: Spectroscopic grade this compound is purified to have very low levels of fluorescent impurities.[3][5][17] This is critical for fluorescence measurements, especially when analyzing samples with low quantum yields or at low concentrations, as it ensures a low background signal and improves the signal-to-noise ratio.
Experimental Protocols
General Sample and Cuvette Preparation
-
Solvent Purity: Always use spectroscopic grade this compound (e.g., Uvasol® or equivalent) to avoid interference from impurities.[3][4][5][6]
-
Cuvette Selection: Use high-quality quartz cuvettes for measurements in the UV region (below 350 nm). Glass or plastic cuvettes are suitable for the visible region.
-
Cuvette Cleaning: Clean cuvettes thoroughly before use. Rinse with deionized water, followed by a suitable organic solvent (e.g., ethanol or acetone), and finally with the spectroscopic grade this compound to be used in the experiment. Air-dry the cuvettes in a dust-free environment.
-
Sample Preparation:
-
Accurately weigh the analyte and dissolve it in a known volume of this compound to prepare a stock solution.
-
Perform serial dilutions of the stock solution with this compound to achieve a concentration that results in an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU for UV/Vis).
-
Ensure the analyte is fully dissolved. Sonication may be used if necessary, but be cautious of potential sample degradation.
-
Protocol for UV/Vis Spectroscopy
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Baseline Correction:
-
Fill a clean quartz cuvette with spectroscopic grade this compound to be used as the reference/blank.
-
Place the cuvette in the reference holder of the spectrophotometer.
-
Fill a second matched cuvette with the same this compound and place it in the sample holder.
-
Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This will subtract any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution.
-
Fill the sample cuvette with the analyte solution and ensure there are no air bubbles.
-
Place the cuvette back into the sample holder.
-
Acquire the absorption spectrum of the sample.
-
Protocol for Fluorescence Spectroscopy
-
Instrument Warm-up: Allow the spectrofluorometer to warm up as per the manufacturer's instructions.
-
Parameter Setup:
-
Determine the optimal excitation wavelength (λex) by either using the absorbance maximum from the UV/Vis spectrum or by running an excitation scan.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. Start with a slit width of 5 nm and optimize as needed.
-
-
Blank Measurement:
-
Fill a clean quartz fluorescence cuvette with spectroscopic grade this compound.
-
Place the cuvette in the sample holder.
-
Acquire an emission scan using the same parameters as for the sample. This will serve as the blank to identify any background fluorescence or Raman scattering from the solvent.
-
-
Sample Measurement:
-
Rinse the cuvette with the analyte solution.
-
Fill the cuvette with the analyte solution.
-
Acquire the emission spectrum by scanning a wavelength range typically starting from ~10-20 nm above the excitation wavelength to avoid second-order scattering.
-
-
Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission of the analyte.
Visualizations
Caption: Logical workflow for selecting a spectroscopic solvent.
Caption: General experimental workflow for spectroscopy.
Caption: Effect of solvent polarity on spectral fine structure.
Safety Precautions
This compound is a highly flammable liquid and vapor.[4] It can cause skin irritation and may be fatal if swallowed and enters airways.[4] Always handle this compound in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[4] Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8]
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound CAS 540-84-1 | 104718 [merckmillipore.com]
- 5. products.lab-suppliers.com [products.lab-suppliers.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. thomassci.com [thomassci.com]
- 8. Iso [macro.lsu.edu]
- 9. Polarity Index [macro.lsu.edu]
- 10. This compound [stenutz.eu]
- 11. UV Cutoff [macro.lsu.edu]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. scribd.com [scribd.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. journalcsij.com [journalcsij.com]
- 16. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 17. This compound, CAS No. 540-84-1 | Solvents ROTISOLV® for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
Application Notes and Protocols for the Use of Isooctane in Gas Chromatography (GC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of isooctane as a solvent in gas chromatography (GC), particularly relevant for applications in pharmaceutical analysis and drug development. This compound's properties make it a valuable tool for the analysis of non-polar compounds, serving as an excellent solvent for sample preparation and as a reference standard.
Introduction to this compound in Gas Chromatography
This compound, also known as 2,2,4-trimethylpentane, is a branched-chain alkane with the chemical formula C8H18.[1][2] In gas chromatography, the mobile phase is an inert gas that carries the sample through the column. Therefore, this compound is not used as a mobile phase itself, but rather as a solvent for the preparation and introduction of samples into the GC system.[1][2] Its high purity, low polarity, and suitable volatility make it an ideal solvent for the analysis of a variety of compounds, especially non-polar analytes.[1][2]
Key Properties of this compound for GC Applications:
-
High Purity: GC-grade this compound has minimal impurities, ensuring a clean baseline and reducing the risk of interfering peaks in the chromatogram.[1]
-
Non-Polar Nature: As a non-polar solvent, this compound is highly effective at dissolving other non-polar compounds, such as hydrocarbons, many organic impurities, and certain drug molecules.
-
Volatility: With a boiling point of 99°C, this compound is sufficiently volatile to be easily vaporized in the GC inlet without being so volatile that it evaporates too quickly during sample preparation.[3]
-
Inertness: this compound is chemically inert and does not typically react with analytes, ensuring the integrity of the sample during analysis.
Application 1: Purity Analysis of this compound and n-Heptane by Capillary GC
This protocol is based on the ASTM D2268 standard test method and is designed for the high-purity analysis of this compound and n-heptane, which are used as primary reference fuels. This method can be adapted for the purity assessment of this compound used as a GC solvent.
Experimental Protocol
Objective: To determine the purity of this compound and identify hydrocarbon impurities.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary Column: 60 m x 0.25 mm x 0.50 µm BP1 or equivalent non-polar column
Reagents and Materials:
-
High-purity this compound sample
-
High-purity helium or hydrogen as carrier gas
-
Certified reference standards of potential impurities (e.g., other C7-C9 hydrocarbons)
GC Conditions:
| Parameter | Value |
| Column | 60 m x 0.25 mm ID, 0.50 µm film thickness (e.g., BP1) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 240°C; Hold: 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Data Presentation
Table 1: Typical Impurities in High-Purity this compound and their Retention Times
| Compound | Retention Time (min) | Typical Concentration (%) |
| n-Heptane | 8.5 | < 0.1 |
| 2,2,3-Trimethylpentane | 9.2 | < 0.2 |
| 2,3,3-Trimethylpentane | 9.5 | < 0.1 |
| Toluene | 10.1 | < 0.05 |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Application 2: Analysis of Non-Polar Extractables and Leachables from Pharmaceutical Packaging
This compound can be used as an extraction solvent to identify and quantify non-polar compounds that may leach from plastic packaging materials into a drug product.
Experimental Protocol
Objective: To identify and quantify non-polar extractable and leachable compounds from a plastic container.
Sample Preparation:
-
Cut a representative portion of the plastic container into small pieces.
-
Place the pieces in a clean glass vial and add a known volume of this compound.
-
Seal the vial and incubate at an elevated temperature (e.g., 40°C) for a specified period (e.g., 24 hours) to simulate accelerated aging.
-
Allow the vial to cool to room temperature.
-
Transfer the this compound extract to a clean autosampler vial for GC-MS analysis.
Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
GC-MS Conditions:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial: 50°C, hold for 2 min; Ramp: 15°C/min to 300°C; Hold: 10 min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| MS Detector | Electron Ionization (EI) mode, Scan range 40-500 amu |
Data Presentation
Table 2: Potential Non-Polar Extractables from Pharmaceutical Packaging
| Compound | Potential Source |
| Phthalates (e.g., DEHP, DBP) | Plasticizers |
| Adipates | Plasticizers |
| Irganox 1010, Irgafos 168 | Antioxidants |
| Erucamide | Slip agent |
Visualizations
Caption: General experimental workflow for GC analysis using this compound as a solvent.
Caption: Logical relationship of this compound's properties to its applications in GC.
References
High-Performance Liquid Chromatography with Isooctane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of isooctane in High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who are utilizing normal-phase and chiral HPLC techniques for the separation and analysis of nonpolar compounds.
Introduction
This compound (2,2,4-trimethylpentane) is a nonpolar solvent widely employed as a mobile phase component in normal-phase High-Performance Liquid Chromatography (NP-HPLC). Its low polarity and UV transparency make it an excellent choice for the separation of a variety of nonpolar analytes, including lipids, fat-soluble vitamins, carotenoids, and chiral compounds. In NP-HPLC, a polar stationary phase is used in conjunction with a nonpolar mobile phase. The separation mechanism is based on the differential adsorption of analytes to the stationary phase, with more polar compounds exhibiting stronger retention. This compound is often used in combination with more polar modifiers, such as alcohols or ethers, to fine-tune the elution strength of the mobile phase and achieve optimal separation.
I. Application: Separation of Fat-Soluble Vitamins (Tocopherols)
This application note details a normal-phase HPLC method for the separation of tocopherol isomers (Vitamin E).
Quantitative Data
| Analyte | Retention Time (min) |
| α-Tocopherol | 2.2 |
| γ-Tocopherol | [Data not available] |
| δ-Tocopherol | [Data not available] |
Note: Complete quantitative data for all isomers, including resolution and peak asymmetry, can be established through method validation.
Experimental Protocol
1. Objective: To separate and quantify tocopherol isomers in a standard mixture or sample extract.
2. Instrumentation and Materials:
-
HPLC system with a UV or fluorescence detector
-
Normal-phase silica column (e.g., Nucleosil 50-5, 5 µm, 250 mm x 4.6 mm)
-
HPLC-grade this compound
-
HPLC-grade tetrahydrofuran
-
Tocopherol standards (α, β, γ, δ)
-
Sample containing tocopherols (e.g., vegetable oil, supplement)
3. Chromatographic Conditions:
-
Mobile Phase: this compound:Tetrahydrofuran (90:10 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection: UV absorbance at 295 nm or Fluorescence detection (Excitation: 295 nm, Emission: 330 nm)
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of each tocopherol isomer in the mobile phase. A mixed standard solution can then be prepared by combining appropriate volumes of each stock solution.
-
Sample Preparation (for oil samples):
-
Accurately weigh a known amount of the oil sample.
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention times of each tocopherol isomer.
-
Inject the prepared sample solution.
-
Identify the tocopherol isomers in the sample by comparing their retention times with those of the standards.
-
Quantify the amount of each isomer using a calibration curve generated from the standard solutions.
6. System Suitability:
-
Resolution: Ensure baseline resolution between adjacent peaks.
-
Peak Asymmetry: The tailing factor for each peak should be between 0.8 and 1.5.
-
Repeatability: The relative standard deviation (RSD) of retention times and peak areas for replicate injections of the standard should be less than 2%.
Experimental Workflow
II. Application: Chiral Separation of Warfarin Enantiomers
This application note describes a normal-phase HPLC method for the separation of the enantiomers of the anticoagulant drug, warfarin.
Quantitative Data
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| S-(-)-Warfarin | 4.8 | 1.5 or greater |
| R-(+)-Warfarin | 5.7 |
Note: Retention times and resolution may vary depending on the specific chiral stationary phase and exact chromatographic conditions.
Experimental Protocol
1. Objective: To achieve baseline separation of the (S)- and (R)-enantiomers of warfarin.
2. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., amylose or cellulose-based)
-
HPLC-grade this compound
-
HPLC-grade ethanol or isopropanol
-
Acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine)
-
Racemic warfarin standard
-
Individual enantiomer standards (if available for peak identification)
3. Chromatographic Conditions (Example):
-
Mobile Phase: this compound:Ethanol with a small percentage of an acidic or basic modifier (e.g., 90:10 v/v with 0.1% trifluoroacetic acid). The optimal ratio and modifier should be determined empirically.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV absorbance at 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Preparation: Prepare a solution of racemic warfarin in the mobile phase at a suitable concentration. If available, prepare separate solutions of the individual enantiomers for peak elution order confirmation.
-
Sample Preparation: Dissolve the sample containing warfarin in the mobile phase and filter through a 0.45 µm syringe filter.
5. Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is obtained. This may require a longer equilibration time compared to standard silica columns.
-
Inject the racemic warfarin standard to evaluate the separation of the enantiomers.
-
If individual enantiomer standards are available, inject them to confirm the elution order.
-
Optimize the mobile phase composition (ratio of this compound to alcohol and concentration of the modifier) to achieve a resolution (Rs) of at least 1.5.
-
Inject the prepared sample.
-
Quantify each enantiomer using a calibration curve if required.
6. System Suitability:
-
Resolution (Rs): A minimum resolution of 1.5 between the two enantiomer peaks is required for accurate quantification.
-
Selectivity (α): The selectivity factor should be greater than 1.
-
Peak Asymmetry: The tailing factor for each peak should be within acceptable limits (typically 0.8-1.5).
Chiral Method Development Logic
III. Application: Analysis of Lipid Classes
This application note provides a protocol for the separation of major lipid classes using normal-phase HPLC with a gradient elution involving this compound.
Quantitative Data
Quantitative data for lipid class separation is highly dependent on the specific lipid standards used and the detector response. A calibration curve for each lipid class of interest should be generated for accurate quantification.
Experimental Protocol
1. Objective: To separate a complex mixture of lipids into their respective classes (e.g., phospholipids, free fatty acids, triglycerides).
2. Instrumentation and Materials:
-
HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)
-
Silica or diol-based normal-phase column
-
HPLC-grade this compound
-
HPLC-grade ethyl acetate
-
HPLC-grade acetone
-
HPLC-grade 2-propanol
-
HPLC-grade water
-
Acetic acid
-
Triethylamine
-
Lipid standards for each class of interest
3. Chromatographic Conditions (Example Gradient):
-
Mobile Phase A: this compound:Ethyl Acetate (99.8:0.2, v/v)[2]
-
Mobile Phase B: Acetone:Ethyl Acetate (2:1, v/v) with 0.1% Acetic Acid[2]
-
Mobile Phase C: 2-Propanol:Water (85:15, v/v) with 0.013% Acetic Acid and 0.031% Triethylamine[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector: ELSD (Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min) or CAD
-
Gradient Program:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-25 min: Linear gradient to 50% C
-
25-30 min: Hold at 50% C
-
30.1-35 min: Return to 100% A and re-equilibrate
-
4. Sample Preparation:
-
Standard Preparation: Prepare individual or mixed standards of different lipid classes in a solvent like chloroform:methanol (2:1, v/v).
-
Sample Preparation (e.g., from biological tissue):
-
Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of this compound or the initial mobile phase.
-
Filter the sample through a 0.22 µm PTFE syringe filter.
-
5. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (100% A) for an extended period to ensure a stable baseline, which is crucial for gradient elution in normal-phase HPLC.
-
Inject the lipid standards to determine the retention time window for each lipid class.
-
Inject the prepared sample.
-
Identify the lipid classes in the sample based on their retention times.
-
Quantify the lipid classes by comparing their peak areas to the calibration curves of the respective standards.
6. System Suitability:
-
Reproducibility: Gradient reproducibility should be checked by overlaying chromatograms from multiple injections of a standard mixture.
-
Detector Response: For ELSD and CAD, the response is not linear over a wide range. Therefore, it is essential to construct a multi-point calibration curve for each lipid class.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Sample overload- Sample solvent incompatible with mobile phase- Column contamination or degradation | - Dilute the sample- Dissolve the sample in the initial mobile phase- Flush the column with a strong solvent; if the problem persists, replace the column |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations- Column not fully equilibrated | - Prepare fresh mobile phase and degas thoroughly- Use a column oven to maintain a constant temperature- Increase column equilibration time |
| Loss of Resolution | - Column aging- Change in mobile phase water content | - Replace the column- Use fresh, HPLC-grade solvents and control the laboratory environment's humidity |
| High Backpressure | - Column or frit blockage- Precipitated buffer (if used) | - Reverse flush the column (if permissible by the manufacturer)- Filter all samples and mobile phases- Ensure buffer solubility in the mobile phase |
For more comprehensive troubleshooting, refer to established HPLC troubleshooting guides.[3][4][5][6]
References
- 1. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. lcms.cz [lcms.cz]
- 6. wjpsonline.com [wjpsonline.com]
Application Notes: Isooctane as a Reference Standard in Fuel Analysis
Introduction
In the field of fuel analysis and for professionals in engine and drug development requiring precise combustion characteristics, isooctane (2,2,4-trimethylpentane) serves as a critical primary reference standard.[1][2] It is a hydrocarbon with a defined octane rating of 100, representing a high resistance to autoignition, commonly known as knocking or pinging, in spark-ignition internal combustion engines.[2][3][4] The octane number of a fuel is a key measure of its performance and is determined by comparing its knocking characteristics to those of a mixture of this compound and n-heptane.[1][5] By definition, n-heptane has an octane rating of 0 and represents poor resistance to knocking.[1][4] The percentage by volume of this compound in a blend with n-heptane that matches the knocking behavior of a test fuel determines that fuel's octane number.[1][6]
Principle of Octane Rating
The octane rating of a gasoline is a measure of its anti-knock properties, which is its ability to resist detonation or "knocking" during combustion. This is a critical parameter for ensuring optimal engine performance, efficiency, and durability.[7] The two most common methods for determining octane number are the Research Octane Number (RON) and the Motor Octane Number (MON).[7][8]
-
Research Octane Number (RON): Determined under less severe engine conditions, representing city driving with lower speeds and frequent stops.[5][8]
-
Motor Octane Number (MON): Determined under more severe engine conditions, simulating highway driving with high speeds and loads.[7][8]
The Anti-Knock Index (AKI), which is often displayed at gasoline pumps, is the average of the RON and MON values ((RON + MON)/2).[5][8]
Application in Fuel Development and Quality Control
This compound is indispensable in several key applications within the automotive and petroleum industries:
-
Fuel Formulation: It is a fundamental component in the formulation of high-octane gasoline, enhancing engine performance and efficiency.[3]
-
Engine Calibration: The automotive industry utilizes this compound for engine calibration and performance testing.[3]
-
Quality Control: Refineries and regulatory bodies use this compound as a standard to certify that gasoline meets required octane specifications before distribution.[3][9]
-
Research and Development: Researchers in fuel science and engine design use this compound and its blends with n-heptane (Primary Reference Fuels or PRFs) to study combustion phenomena and develop improved fuel formulations.[1][6]
Quantitative Data of Primary Reference Fuels
The following table summarizes the key physical and chemical properties of the primary reference fuels, this compound and n-heptane.
| Property | This compound (2,2,4-Trimethylpentane) | n-Heptane |
| Octane Number | 100 (by definition)[2] | 0 (by definition)[1] |
| Chemical Formula | C₈H₁₈[2] | C₇H₁₆ |
| Molar Mass ( g/mol ) | 114.23[2] | 100.21 |
| Density (g/cm³ at 15°C) | 0.69[2] | ~0.684 |
| Boiling Point (°C) | 99[2][10] | 98[6] |
| Melting Point (°C) | -107[2][10] | -90.6 |
| Flash Point (°C) | -12[2][10] | -4 |
| Purity (%) | ≥99.75[2][11] | High Purity |
Experimental Protocols: Determination of Octane Number
The determination of RON and MON is performed using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[5][9] The following protocols are based on the ASTM D2699 (RON) and ASTM D2700 (MON) standard test methods.[12]
1. Apparatus
-
Cooperative Fuel Research (CFR) engine
-
Knock-detection equipment
-
Carburetor with fuel-air ratio adjustment
-
Primary Reference Fuels (PRFs): this compound and n-heptane
-
Toluene Standardization Fuel (TSF) blends for calibration[13][14]
2. Engine Calibration and Standardization
Before testing a sample, the CFR engine must be calibrated and standardized to ensure it is operating correctly.[13]
-
Select the appropriate TSF blend for the expected octane number range of the sample fuel.[13]
-
Operate the engine with the TSF blend under the specific conditions for either RON or MON.
-
The engine is considered fit for use if the rating of the TSF blend is within the specified tolerances.[13]
3. Research Octane Number (RON) Protocol (ASTM D2699)
This method simulates mild driving conditions.[15][16]
-
Engine Operating Conditions:
-
Procedure:
-
Warm up the CFR engine to the specified operating conditions.
-
Introduce the test fuel into the carburetor.
-
Adjust the fuel-air ratio to achieve maximum knock intensity.
-
Vary the compression ratio of the engine until a standard level of knock is observed.
-
Record the compression ratio.
-
Repeat the procedure with various blends of this compound and n-heptane.
-
The RON of the test fuel is the percentage by volume of this compound in the PRF blend that produces the same standard knock intensity at the same compression ratio as the test fuel.[15][16]
-
4. Motor Octane Number (MON) Protocol (ASTM D2700)
This method simulates more severe driving conditions.[17][18]
-
Engine Operating Conditions:
-
Procedure:
-
Warm up the CFR engine to the specified operating conditions for MON.
-
Introduce the test fuel into the carburetor.
-
Adjust the fuel-air ratio to achieve maximum knock intensity.
-
Vary the compression ratio of the engine until a standard level of knock is observed.
-
Record the compression ratio.
-
Repeat the procedure with various blends of this compound and n-heptane.
-
The MON of the test fuel is the percentage by volume of this compound in the PRF blend that produces the same standard knock intensity at the same compression ratio as the test fuel.[17][18]
-
Visualizations
References
- 1. artinazma.net [artinazma.net]
- 2. haltermann-carless.com [haltermann-carless.com]
- 3. This compound Gas | Metro Welding Supply Corp. [metrowelding.com]
- 4. acs.org [acs.org]
- 5. matestlabs.com [matestlabs.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ASTM D2700 - eralytics [eralytics.com]
- 8. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 9. ASTM D2699 - eralytics [eralytics.com]
- 10. chem-lab.be [chem-lab.be]
- 11. chempoint.com [chempoint.com]
- 12. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 13. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 14. Octane Reference Fuels - Potentia Enigneering [potentiaengineering.com]
- 15. ASTM D2699 RON Test Method [sh-sinpar.com]
- 16. store.astm.org [store.astm.org]
- 17. ASTM D2700 MON Test Method [sh-sinpar.com]
- 18. store.astm.org [store.astm.org]
Application Notes and Protocols for Octane Rating Determination Using Isooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of the octane rating of spark-ignition engine fuels using isooctane as a primary reference fuel. The procedures outlined are based on the internationally recognized ASTM D2699 (Research Octane Number) and ASTM D2700 (Motor Octane Number) standards.
Principle of Octane Rating
The octane rating of a fuel is a measure of its resistance to autoignition, or "knocking," in a spark-ignition engine.[1][2] This rating is determined by comparing the knocking characteristics of the test fuel to that of Primary Reference Fuels (PRFs).[3][4] The octane scale is defined by two primary reference fuels:
-
This compound (2,2,4-trimethylpentane): A highly branched alkane that is resistant to knocking and is assigned an octane number of 100.[4][5]
-
n-heptane: A straight-chain alkane that knocks readily and is assigned an octane number of 0.[4][5]
The octane number of a sample fuel is the volume percentage of this compound in a blend with n-heptane that exhibits the same knock intensity as the sample fuel when tested in a standardized Cooperative Fuel Research (CFR) engine under specific operating conditions.[3][4]
Reference Fuel Specifications
The accuracy of octane rating is critically dependent on the purity of the reference fuels.
| Reference Fuel | Purity Specification |
| This compound (2,2,4-trimethylpentane) | Minimum 99.75% by volume pure.[6][7] Contains no more than 0.10% by volume n-heptane and no more than 0.5 mg/L of lead.[6] |
| n-heptane | Minimum 99.75% by volume pure.[6] Contains no more than 0.10% by volume this compound and no more than 0.5 mg/L of lead.[6] |
| 80 Octane PRF Blend | A blend of 80% ± 0.1% by volume this compound in n-heptane, prepared using reference fuel grade this compound and n-heptane.[6] |
| Toluene, Reference Fuel Grade | Minimum 99.5% by volume pure.[6] Peroxide number shall not exceed 5 mg/kg, and water content shall not exceed 200 mg/kg.[6] Used for engine tuning.[8] |
Experimental Protocols: ASTM D2699 (RON) and ASTM D2700 (MON)
The Research Octane Number (RON) and Motor Octane Number (MON) are two different methods that measure a fuel's knock resistance under different simulated driving conditions.[9][10] RON represents mild, low-speed driving with frequent acceleration, while MON simulates more severe, high-speed, and high-load conditions.[9][11]
Standard Test Engine and Apparatus
Both methods utilize a standardized, single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine with a variable compression ratio.[3][12]
Operating Conditions
The key operating parameters for the RON and MON tests are summarized in the table below:
| Parameter | ASTM D2699 (Research Octane Number - RON) | ASTM D2700 (Motor Octane Number - MON) |
| Engine Speed | 600 rpm[12][13] | 900 rpm[2] |
| Intake Air Temperature | Varies with barometric pressure | 100 °F (38 °C) |
| Intake Mixture Temp. | Not specified | 300 °F (149 °C) |
| Spark Timing | Fixed at 13° BTDC[2] | Varies with compression ratio |
| Coolant Temperature | 212 °F (100 °C)[6] | 212 °F (100 °C)[6] |
Experimental Workflow
The following diagram illustrates the general workflow for determining the octane number of a sample fuel.
Caption: Workflow for octane number determination.
Step-by-Step Protocol
-
Preparation:
-
Prepare a series of Primary Reference Fuel (PRF) blends by volumetrically mixing this compound and n-heptane to cover a range of octane numbers.
-
Ensure the test fuel sample is free of water and other contaminants.
-
-
Engine Setup and Standardization:
-
Start the CFR engine and allow it to warm up to the specified operating temperatures.
-
Set the engine operating conditions according to the desired method (ASTM D2699 for RON or ASTM D2700 for MON) as detailed in the table above.
-
Standardize the engine by running a certified reference fuel of a known octane number close to the expected value of the sample. Adjust the engine's compression ratio to achieve a standard knock intensity.[4]
-
-
Sample Testing:
-
Introduce the test fuel sample into the engine's fuel system.
-
Adjust the fuel-air ratio to produce the maximum knock intensity.
-
Vary the compression ratio until the knock intensity of the sample matches the standard knock intensity established during standardization.
-
Record the compression ratio reading.
-
-
Bracketing Procedure:
-
Select two PRF blends, one with an octane number slightly lower and one slightly higher than the estimated octane number of the sample fuel.
-
Run the lower octane PRF blend and adjust the compression ratio to match the standard knock intensity. Record the compression ratio.
-
Run the higher octane PRF blend and adjust the compression ratio to match the standard knock intensity. Record the compression ratio.
-
-
Calculation and Reporting:
-
The octane number of the sample fuel is determined by linear interpolation between the octane numbers of the two bracketing PRF blends and their corresponding compression ratio readings.[4]
-
Report the final value as either Research Octane Number (RON) or Motor Octane Number (MON), depending on the test method used.
-
Data Presentation and Interpretation
The final reported value is a single number representing the RON or MON. For many applications, particularly in the automotive industry, the Anti-Knock Index (AKI) is used, which is the average of the RON and MON:
AKI = (RON + MON) / 2 [10][14]
This value is what is typically displayed on retail gasoline pumps in the United States.[15]
Significance and Applications
-
Fuel Quality Control: RON and MON are critical parameters for petroleum refiners and marketers to ensure fuel quality and meet regulatory specifications.[12]
-
Engine Design: Engine manufacturers use octane ratings to design engines that operate efficiently and without knock for a given fuel grade.[12]
-
Chemical Research: In the development of new fuel additives and alternative fuels, determining the octane number is essential for evaluating their performance and potential for improving knock resistance.
-
Drug Development (Indirect): While not a direct application, understanding the principles of hydrocarbon combustion and structure-activity relationships that govern octane number can be informative for researchers in medicinal chemistry working with hydrocarbon-like moieties, as similar principles of stability and reactivity can apply at a molecular level.
References
- 1. scienceabc.com [scienceabc.com]
- 2. dsportmag.com [dsportmag.com]
- 3. file.yizimg.com [file.yizimg.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Reference Fuels for Octane Engine [sh-sinpar.com]
- 7. chempoint.com [chempoint.com]
- 8. haltermannsolutions.com [haltermannsolutions.com]
- 9. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 10. ASTM D2700 - eralytics [eralytics.com]
- 11. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 12. ASTM D2699 - eralytics [eralytics.com]
- 13. Octane rating - Wikipedia [en.wikipedia.org]
- 14. ASTM D2700 (Octane Number – Motor) – SPL [spllabs.com]
- 15. store.astm.org [store.astm.org]
Application Notes and Protocols for the Use of Isooctane in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctane (2,2,4-trimethylpentane) is a high-purity, non-polar solvent with properties that make it a valuable tool in the analysis of environmental samples. Its low water solubility, defined boiling point, and compatibility with gas chromatography (GC) and other analytical techniques render it suitable for the extraction and analysis of a variety of organic pollutants. These application notes provide detailed protocols for the use of this compound in the analysis of pesticides in water, as well as polycyclic aromatic hydrocarbons (PAHs) and total petroleum hydrocarbons (TPHs) in soil.
Application 1: Analysis of Organochlorine Pesticides in Water Samples
This protocol details the extraction and analysis of organochlorine pesticides from water samples using this compound in a liquid-liquid extraction (LLE) procedure followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Experimental Protocol
1. Sample Collection and Preservation:
-
Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.
-
If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.
-
Preserve the sample by adjusting the pH to < 2 with sulfuric acid.
-
Store samples at 4°C until extraction.
2. Liquid-Liquid Extraction (LLE):
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Add 60 mL of this compound to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the lower aqueous layer back into the original sample bottle.
-
Transfer the this compound extract (upper layer) into a clean collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of this compound, combining all extracts.
3. Extract Drying and Concentration:
-
Pass the combined this compound extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (35-40°C).
4. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into a GC-MS system.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 150°C at 25°C/min, then to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Data Presentation
| Pesticide | Recovery (%) | Limit of Detection (LOD) (µg/L) |
| Aldrin | 85 - 110 | 0.005 |
| Dieldrin | 80 - 115 | 0.010 |
| Endrin | 75 - 120 | 0.010 |
| Heptachlor | 82 - 108 | 0.008 |
| Lindane (γ-BHC) | 88 - 112 | 0.005 |
Note: Recovery data is indicative and may vary based on matrix and laboratory conditions.
Experimental Workflow
Application 2: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil
This protocol describes the Soxhlet extraction of PAHs from soil samples, utilizing this compound as a keeper solvent to prevent the loss of more volatile PAHs during extract concentration, followed by GC-MS analysis.
Experimental Protocol
1. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil sample.
-
Weigh 10 g of the homogenized soil into a Soxhlet extraction thimble.
2. Soxhlet Extraction:
-
Place the thimble into a Soxhlet extractor.
-
Add 200 mL of a 1:1 (v/v) mixture of acetone and hexane to a 250 mL round-bottom flask.
-
Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
3. Extract Concentration with Keeper Solvent:
-
Add 1-2 mL of this compound as a keeper solvent to the extract in the round-bottom flask.[1]
-
Concentrate the extract to approximately 5 mL using a rotary evaporator with the water bath at 30-35°C.
-
Transfer the concentrated extract to a graduated tube and further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Inject 1 µL of the final extract into a GC-MS system.
-
GC Conditions:
-
Column: 60 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Inlet Temperature: 300°C.
-
Injection Mode: Pulsed Splitless.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 320°C at 8°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 320°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Data Presentation
| PAH Analyte | Typical Recovery using Acetone/Hexane (%) | Limit of Detection (LOD) (µg/kg) |
| Naphthalene | 70 - 95 | 1 - 10 |
| Acenaphthene | 75 - 100 | 1 - 10 |
| Fluorene | 80 - 105 | 1 - 10 |
| Phenanthrene | 85 - 110 | 0.5 - 5 |
| Anthracene | 85 - 110 | 0.5 - 5 |
| Pyrene | 90 - 115 | 0.5 - 5 |
| Benzo[a]anthracene | 90 - 115 | 0.5 - 5 |
| Chrysene | 90 - 115 | 0.5 - 5 |
| Benzo[a]pyrene | 85 - 115 | 0.5 - 5 |
| Dibenzo[a,h]anthracene | 80 - 120 | 1 - 10 |
Note: Recovery data is indicative and may vary based on soil type and extraction conditions.
Experimental Workflow
Application 3: Analysis of Total Petroleum Hydrocarbons (TPH) in Soil
This protocol outlines a method for the extraction of TPH from soil using a mixture containing this compound, followed by analysis with gas chromatography-flame ionization detection (GC-FID).
Experimental Protocol
1. Sample Preparation:
-
Homogenize the soil sample by passing it through a 2 mm sieve.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
2. Ultrasonic Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and this compound to the centrifuge tube.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Decant the supernatant into a clean collection vial.
-
Repeat the extraction with another 20 mL of the acetone/isooctane mixture.
-
Combine the two extracts.
3. Extract Cleanup and Concentration:
-
Pass the combined extract through a small column containing anhydrous sodium sulfate to remove water.
-
Concentrate the extract to a final volume of 2 mL under a gentle stream of nitrogen.
4. GC-FID Analysis:
-
Inject 1 µL of the extract into a GC-FID system.
-
GC Conditions:
-
Column: 30 m x 0.32 mm ID x 0.25 µm film thickness capillary column suitable for hydrocarbon analysis.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 320°C at 15°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
-
FID Conditions:
-
Temperature: 320°C.
-
Data Presentation
| Hydrocarbon Range | Typical Recovery (%) | Limit of Detection (LOD) (mg/kg) |
| Gasoline Range Organics (GRO, C6-C10) | 80 - 105 | 5 - 20 |
| Diesel Range Organics (DRO, C10-C28) | 85 - 115 | 10 - 50 |
| Oil Range Organics (ORO, C28-C40) | 80 - 110 | 20 - 100 |
Note: Recovery data is indicative and may vary based on soil type, weathering of contaminants, and specific laboratory conditions.
Experimental Workflow
References
Application Notes and Protocols for the Use of Isooctane in Pharmaceutical and API Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isooctane (2,2,4-trimethylpentane) in the pharmaceutical and Active Pharmaceutical Ingredient (API) manufacturing sectors. This compound, a non-polar hydrocarbon solvent, offers valuable properties for various stages of drug development and production, including synthesis, purification, and analysis. This document details its primary applications, presents relevant quantitative data, and provides specific experimental protocols for its effective use.
Applications of this compound in Pharmaceutical Manufacturing
This compound serves several critical functions in the pharmaceutical industry, primarily leveraging its properties as a non-polar solvent. Its key applications include:
-
Solvent for Synthesis and Purification: this compound is utilized as a reaction medium for the synthesis of certain APIs where non-polar conditions are required.[1] Its most significant role is in the purification of APIs through crystallization and washing, where it effectively removes non-polar impurities while minimizing the loss of the desired product. For instance, in the synthesis of Celecoxib, this compound is used to wash the crystalline solid, ensuring high purity.[1]
-
Extraction Solvent: Its ability to dissolve non-polar compounds makes it a suitable solvent for the extraction of natural products from plant materials. Traditional methods for extracting compounds like artemisinin, a key antimalarial drug, have employed hydrocarbon solvents similar to this compound.[2][3]
-
Chromatographic Mobile Phase: In analytical and preparative chromatography, particularly normal-phase High-Performance Liquid Chromatography (HPLC), this compound is a common component of the mobile phase.[4] It is often used in combination with more polar solvents to achieve the desired separation of compounds, such as fat-soluble vitamins.[4]
-
Cleaning Agent: Due to its solvent properties, this compound can be used as a cleaning agent for manufacturing equipment to remove residual non-polar materials. The validation of such cleaning procedures is crucial to prevent cross-contamination.
-
Analytical Standard: High-purity this compound serves as a reference standard in Gas Chromatography (GC) for the analysis of residual solvents in APIs.
Quantitative Data
This section summarizes key quantitative data related to the use of this compound in pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 540-84-1 | - |
| Molecular Formula | C₈H₁₈ | - |
| Molecular Weight | 114.23 g/mol | - |
| Boiling Point | 99.2 °C | - |
| Melting Point | -107.4 °C | - |
| Density | 0.692 g/mL at 20 °C | - |
| Flash Point | -12 °C | - |
| Solubility in Water | Insoluble | - |
Table 2: Pharmaceutical Grade this compound Specifications (Illustrative)
| Parameter | Specification |
| Purity (GC) | ≥ 99.5% |
| Water Content | ≤ 0.02% |
| Non-volatile Residue | ≤ 10 ppm |
| Acidity | ≤ 0.0005 meq/g |
| Appearance | Clear, colorless liquid |
Note: Specific requirements may vary based on the pharmacopeia (e.g., USP, EP, JP) and the specific application.
Table 3: Residual Solvent Limits for this compound (Class 3)
According to the United States Pharmacopeia (USP) General Chapter <467>, this compound is classified as a Class 3 residual solvent, which has low toxic potential.
| Guideline | Limit |
| USP <467> Option 1 | ≤ 5000 ppm (0.5%) |
| USP <467> Permitted Daily Exposure (PDE) | 50 mg/day |
Note: Manufacturers must justify the presence of residual solvents and ensure they are reduced to the lowest practical level.[5][6][7][8]
Experimental Protocols
This section provides detailed methodologies for key applications of this compound in pharmaceutical processes.
Protocol for API Purification by Washing: Celecoxib
This protocol describes the use of this compound for washing crystalline Celecoxib to remove non-polar impurities.[1]
Objective: To purify crude Celecoxib by washing with this compound.
Materials and Equipment:
-
Crude Celecoxib solid
-
This compound (pharmaceutical grade)
-
Buchner funnel and flask
-
Vacuum pump
-
Spatula
-
Drying oven
Procedure:
-
Transfer the crude Celecoxib solid to the Buchner funnel fitted with a filter paper.
-
Add a sufficient volume of this compound to thoroughly wet the solid cake.
-
Gently break up any large agglomerates with a spatula to ensure uniform washing.
-
Apply vacuum to the flask to draw the this compound through the solid.
-
Repeat the washing step with fresh this compound two more times.
-
After the final wash, maintain the vacuum to pull air through the cake and partially dry the solid.
-
Transfer the washed Celecoxib to a suitable container and dry under vacuum at a specified temperature until the residual this compound level is within the acceptable limit (as determined by GC).
Protocol for HPLC Analysis of Fat-Soluble Vitamins
This protocol outlines a normal-phase HPLC method for the simultaneous analysis of fat-soluble vitamins using an this compound-based mobile phase.[4]
Objective: To separate and identify fat-soluble vitamins in a sample using NP-HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
Zorbax-Sil silica column (or equivalent)
-
This compound (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
2-Propanol (HPLC grade)
-
Vitamin standards (A, D, E, K)
-
Sample containing fat-soluble vitamins
Procedure:
-
Mobile Phase Preparation:
-
For Vitamin E analysis: Prepare a mobile phase of this compound/Ethyl acetate (96:4 v/v).
-
For other fat-soluble vitamins: Prepare a mobile phase of this compound/2-Propanol (99:1 v/v).
-
Degas the mobile phase before use.
-
-
Standard Preparation: Prepare individual stock solutions of each vitamin standard in a suitable solvent (e.g., this compound). Prepare working standards by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase. If necessary, dilute the sample to a concentration within the calibration range.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution onto the column.
-
Run the analysis under isocratic conditions.
-
Monitor the eluent at a suitable wavelength for each vitamin using the UV detector.
-
-
Data Analysis: Identify the vitamins in the sample by comparing their retention times with those of the standards. Quantify the vitamins using a calibration curve generated from the standard solutions.
Protocol for Cleaning Validation using this compound
This protocol provides a general framework for the cleaning validation of manufacturing equipment where this compound is used as a cleaning solvent.
Objective: To provide documented evidence that the cleaning procedure effectively removes product residues and this compound to predetermined acceptable levels.
Materials and Equipment:
-
Manufacturing equipment to be cleaned
-
This compound (appropriate grade)
-
Swabs (low in organic carbon)
-
Vials for sample collection
-
Analytical instrument for residue analysis (e.g., GC for this compound, HPLC for API)
Procedure:
-
Cleaning Procedure:
-
After manufacturing a batch, dismantle the equipment as required.
-
Perform a preliminary rinse with a suitable solvent if necessary.
-
Wash/rinse the equipment surfaces with a defined volume of this compound for a specified duration.
-
Perform a final rinse with a volatile solvent (e.g., acetone or ethanol) to remove the this compound, followed by drying with nitrogen or clean air.
-
-
Sampling:
-
Swab Sampling: Identify critical, hard-to-clean locations on the equipment. Swab a defined area (e.g., 10 cm x 10 cm) of these surfaces. Place the swab in a vial with a known volume of a suitable solvent to extract the residue.
-
Rinse Sampling: If the equipment is enclosed, a final rinse with a known volume of a solvent can be collected and analyzed.
-
-
Analytical Testing:
-
Analyze the swab or rinse samples for the residual API using a validated analytical method (e.g., HPLC).
-
Analyze the samples for residual this compound using a validated GC method.
-
-
Acceptance Criteria:
-
Visual Criteria: The equipment surface must be visually clean.
-
API Residue Limit: The amount of residual API should not exceed a calculated limit, often based on the lesser of a 10 ppm carryover into the next product or 1/1000th of the therapeutic dose of the cleaned product in the maximum daily dose of the next product.[9]
-
This compound Residue Limit: The residual this compound should be below the limit specified in USP <467> for Class 3 solvents (typically < 5000 ppm).
-
Visualizations
The following diagrams illustrate typical workflows involving this compound in pharmaceutical manufacturing.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 3. mmv.org [mmv.org]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. FAQs: Residual Solvents | USP [usp.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. gmpinsiders.com [gmpinsiders.com]
Application Notes and Protocols for Enzymatic Reactions in Isooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of non-polar organic solvents, such as isooctane, as reaction media for enzymatic catalysis offers significant advantages, particularly for reactions involving hydrophobic substrates. This compound provides a suitable microenvironment that can enhance enzyme stability, increase the solubility of non-polar reactants, and shift reaction equilibria to favor synthesis over hydrolysis. These characteristics make this compound an attractive solvent for various applications, including the synthesis of pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for conducting enzymatic reactions in this compound, with a focus on lipases, a widely studied class of enzymes in non-aqueous enzymology.
Advantages of this compound in Enzymatic Reactions
Utilizing this compound as a solvent for enzymatic reactions can lead to several beneficial outcomes:
-
Increased Solubility of Hydrophobic Substrates: Many substrates in pharmaceutical and chemical synthesis are poorly soluble in aqueous media. This compound and other non-polar solvents can dissolve these compounds at higher concentrations, leading to increased reaction rates.
-
Enhanced Enzyme Stability: In some cases, enzymes exhibit greater stability in organic solvents compared to aqueous solutions. This is attributed to the rigidification of the enzyme's conformation in the non-aqueous environment, which can protect it from denaturation.[1]
-
Suppression of Water-Dependent Side Reactions: By minimizing the water content in the reaction system, unwanted hydrolytic side reactions can be suppressed.
-
Shifted Reaction Equilibria: For reactions such as esterification and transesterification, reducing the water activity shifts the thermodynamic equilibrium towards product formation.
-
Ease of Product Recovery: The lower boiling point of this compound compared to water can simplify the downstream processing and recovery of products.
Key Considerations for Enzymatic Reactions in this compound
To achieve optimal enzyme performance in this compound, several factors must be carefully controlled:
-
Water Activity (aw): A small amount of water is essential for enzyme activity in non-aqueous media. This "essential water" layer maintains the enzyme's catalytically active conformation. The optimal water activity is enzyme and reaction-dependent.
-
Use of Surfactants (Reversed Micelles): To enhance the dispersion of the enzyme and control the microenvironment around it, surfactants like Aerosol-OT (AOT) are often used to create reversed micelles. The enzyme is encapsulated in the aqueous core of these micelles, which are dispersed in the bulk this compound phase. The molar ratio of water to surfactant (W0) is a critical parameter that influences the size of the reversed micelles and, consequently, enzyme activity.[2]
-
Enzyme Preparation: The method of enzyme preparation, such as lyophilization or immobilization, can significantly impact its activity and stability in organic solvents.
Data Presentation: Enzyme Kinetics and Stability in this compound
The following tables summarize quantitative data for lipases in this compound-based systems, providing a basis for experimental design and comparison.
Table 1: Kinetic Parameters of Lipases in this compound Systems
| Enzyme | Substrate | System | Km | Vmax | Reference |
| Candida rugosa Lipase | Olive Oil | AOT-isooctane reversed micelles (W0=10) | 0.717 M | 67.1 µmol/min/mg enzyme | [3] |
| Rhizopus arrhizus Lipase | Palm Kernel Olein | AOT-isooctane-water reversed micelles (W0=13) | 0.397 M | 5523 U/mg protein | [4] |
| Candida rugosa Lipase (Immobilized on chitosan) | Olive Oil | Hexane (a similar non-polar solvent) | 0.15 mM | 51 µmol/(min x mg) | [5] |
Table 2: Stability of Enzymes in this compound
| Enzyme | System | Stability Metric | Value | Reference |
| Alcohol Oxidase | AOT-isooctane reverse micelles | Relative activity after 2 days | ~50% | [6] |
| Candida rugosa Lipase | AOT-isooctane reversed micelles (R=5.5) | Stability | Most stable at this R value | [2] |
| Horse Liver Alcohol Dehydrogenase | Aerosol-OT/isooctane microemulsions | Inactivation | Progressive loss of functional sites over 48h | [7] |
Experimental Protocols
Protocol 1: Hydrolysis of Olive Oil using Candida rugosa Lipase in AOT-Isooctane Reversed Micelles
This protocol is based on the methodology described for investigating the kinetics of lipase-catalyzed hydrolysis of olive oil.[3]
Materials:
-
Candida rugosa lipase
-
Olive oil
-
Aerosol-OT (AOT)
-
This compound
-
Phosphate buffer (pH 7.1)
-
Oleic acid (for standard curve)
-
Reagents for fatty acid titration (e.g., ethanolic NaOH) or colorimetric assay.
Procedure:
-
Preparation of Reversed Micellar Solution:
-
Prepare a stock solution of AOT in this compound (e.g., 0.1 M).
-
To a known volume of the AOT/isooctane solution, add the required amount of phosphate buffer (pH 7.1) to achieve the desired W0 value (W0 = [H2O]/[AOT]). For example, for W0 = 10 with a 0.1 M AOT solution, the water concentration would be 1 M.
-
Vortex the mixture vigorously until a clear, single-phase solution is formed.
-
-
Enzyme Solubilization:
-
Prepare a stock solution of Candida rugosa lipase in the phosphate buffer.
-
Add a small aliquot of the enzyme stock solution to the reversed micellar solution and vortex gently to ensure complete solubilization.
-
-
Reaction Initiation:
-
Add the desired concentration of olive oil to the enzyme-containing reversed micellar solution.
-
Initiate the reaction by placing the reaction vessel in a shaking water bath or on a magnetic stirrer at a constant temperature (e.g., 37°C).
-
-
Monitoring the Reaction:
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Stop the reaction in the aliquot, for example, by adding an excess of a solvent mixture like ethanol/acetone to denature the enzyme.
-
Determine the concentration of the product (oleic acid) using an appropriate analytical method, such as titration with a standardized base or a colorimetric assay.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the product concentration versus time curve.
-
To determine the kinetic parameters (Km and Vmax), perform the reaction at varying substrate concentrations and analyze the data using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
-
Visualizations
Caption: Workflow for enzymatic hydrolysis in an AOT-isooctane reversed micellar system.
Caption: Key factors influencing enzyme activity in this compound-based reaction systems.
Applications in Drug Development
The principles and protocols described here have direct relevance to drug development and pharmaceutical manufacturing.[8][9][10][11] The use of enzymes in non-polar solvents like this compound can be applied to:
-
Chiral Resolutions: Lipases are widely used for the enantioselective synthesis of chiral intermediates, which are crucial for the production of many active pharmaceutical ingredients (APIs). The use of this compound can enhance the enantioselectivity of these reactions.
-
Synthesis of Ester-based Drugs: Many drugs are esters, and their synthesis via enzymatic esterification in this compound can offer a greener and more specific alternative to traditional chemical methods.
-
Modification of Bioactive Molecules: Enzymes can be used to selectively modify complex molecules, such as steroids or alkaloids, to improve their therapeutic properties. Conducting these modifications in this compound can be advantageous for solubilizing the hydrophobic parent compounds.
Conclusion
This compound is a versatile non-polar solvent that offers a favorable environment for a variety of enzymatic reactions, particularly those involving lipases and hydrophobic substrates. By carefully controlling key parameters such as water activity and, where applicable, the properties of reversed micelles, researchers can harness the benefits of enhanced enzyme stability and reactivity. The protocols and data presented in these application notes provide a solid foundation for the development of robust and efficient biocatalytic processes for applications in research, and the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of lipase-catalyzed hydrolysis of olive oil in AOT-isooctane reversed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics, mechanism, and time course analysis of lipase-catalyzed hydrolysis of high concentration olive oil in AOT-isooctane reversed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of palm kernel olein in AOT-isooctane-water reversed micelles [agris.fao.org]
- 5. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the inactivation of liver alcohol dehydrogenase during storage in Aerosol-OT/isooctane microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. research.aalto.fi [research.aalto.fi]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Isooctane Purification for Sensitive Analytical Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying isooctane for sensitive analytical applications such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV/Vis Spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use high-purity this compound in sensitive analytical techniques?
A1: In sensitive analytical techniques, impurities in the solvent can lead to significant issues. These include the appearance of ghost peaks in chromatograms, a high background signal (especially in UV detection), and potential interference with the ionization of the target analyte in mass spectrometry.[1] Using high-purity this compound ensures a clean baseline, accurate separation, and reliable quantification of analytes.[2]
Q2: What are the common impurities found in commercial this compound?
A2: Commercial this compound may contain a variety of impurities depending on its manufacturing process. Common impurities include:
-
Other Hydrocarbons: Isomers of octane and other alkanes such as pentanes, hexanes, and heptanes.[3]
-
Unsaturated Hydrocarbons (Olefins): These can interfere with UV detection.
-
Water: Can affect chromatographic separations and the stability of some samples.[4]
-
Oxygenated Compounds: Ethers, alcohols, acids, and ketones can be present.
-
UV-Absorbing Contaminants: Aromatic compounds and other substances that absorb UV light can elevate the baseline in HPLC.[1]
Q3: What purity level of this compound is recommended for HPLC and GC-MS?
A3: For sensitive applications like HPLC and GC-MS, it is recommended to use this compound with a purity of ≥99.5%, and preferably ≥99.8%.[4][5] Additionally, low water content (e.g., ≤0.01%) and low UV absorbance at critical wavelengths are important specifications to consider.[4]
Q4: Can I use a lower grade of this compound and purify it in the lab?
A4: Yes, it is often feasible and cost-effective to purify a lower grade of this compound in the laboratory to meet the requirements of sensitive analytical methods. Common laboratory purification techniques include fractional distillation and adsorption chromatography using activated alumina.
Q5: What is the UV cutoff for this compound, and why is it important?
A5: The UV cutoff is the wavelength at which the absorbance of the solvent in a 1 cm path length cell is equal to 1 Absorbance Unit (AU) using water as a reference.[6][7] For this compound, the UV cutoff is typically around 215 nm.[6][7] It is crucial to use a solvent with a UV cutoff well below the detection wavelength of your analytes to minimize background noise and ensure high sensitivity.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification and use of this compound in your experiments.
Issue 1: High baseline noise or ghost peaks in HPLC chromatogram.
-
Possible Cause: The this compound used may contain impurities that absorb UV light at the detection wavelength. These impurities can accumulate on the column and elute as ghost peaks, especially during gradient elution.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Run a blank gradient with your purified this compound to check for ghost peaks.
-
Repurify the this compound: If the blank run shows contamination, repurify the this compound using one of the methods described in the experimental protocols below, paying close attention to removing UV-absorbing impurities. Passage through activated alumina is often effective for this.
-
Check for System Contamination: If the problem persists, the contamination may be originating from other parts of the HPLC system. Flush the system with a high-purity solvent.
-
Issue 2: Poor separation or shifting retention times in chromatography.
-
Possible Cause: The presence of water or other polar impurities in the this compound can alter the properties of the stationary phase and affect the separation.[4]
-
Troubleshooting Steps:
-
Dry the this compound: Purify the this compound using activated alumina, which is an excellent drying agent.
-
Ensure Consistent Mobile Phase Preparation: If using a mixed mobile phase, ensure accurate and consistent mixing to avoid variations in solvent strength.
-
Issue 3: Ineffective purification after fractional distillation.
-
Possible Cause 1: Inefficient fractionating column. The column may not have enough theoretical plates to separate compounds with close boiling points.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges).
-
Possible Cause 2: Distillation rate is too fast. A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the collected distillate is generally recommended.
-
Possible Cause 3: Heat loss from the column. Significant heat loss can prevent the higher-boiling components from reaching the top of the column.
-
Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[3]
Issue 4: Purity of this compound does not improve after passing through an activated alumina column.
-
Possible Cause 1: Alumina is not activated. Activated alumina is hygroscopic and will adsorb moisture from the air, becoming deactivated.
-
Solution: Activate the alumina by heating it in an oven at a high temperature (e.g., 200-400°C) for several hours before use.[9][10]
-
Possible Cause 2: Column overloading. Too much this compound was passed through an insufficient amount of alumina.
-
Solution: Use a larger column with more alumina, or process smaller batches of this compound. A general guideline is to use about 150g of alumina for every 300 mL of solvent.[11]
-
Possible Cause 3: Inappropriate type of alumina. Alumina is available in acidic, neutral, and basic forms. The choice of alumina type can affect the removal of specific impurities.
-
Solution: For general purification of hydrocarbons like this compound, neutral or basic alumina is typically used.[11]
Data Presentation
Table 1: Specifications of High-Purity this compound for Analytical Applications
| Parameter | Specification | Reference(s) |
| Assay (Purity) | ≥99.5% to ≥99.8% | [4][5] |
| Water Content | ≤0.01% | [4] |
| Evaporation Residue | ≤0.001% | [5] |
| UV Transmittance | ||
| at 220 nm | ≥80% | [5] |
| at 235 nm | ≥90% | [5] |
| at 245 nm | ≥98% | [5] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This method is effective for separating this compound from other hydrocarbons with different boiling points. This compound has a boiling point of 99.3°C.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Glass wool or aluminum foil for insulation
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the this compound to be purified. Add a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the initial distillate that comes over at a temperature below 98°C. This fraction will contain lower-boiling impurities.[3]
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound (around 99°C), change the receiving flask and collect the purified this compound.[3]
-
Final Fraction: Stop the distillation when the temperature begins to rise significantly above 99°C or when a small amount of residue is left in the distillation flask. This residue contains higher-boiling impurities.
-
-
Storage: Store the purified this compound in a clean, dry, tightly sealed glass bottle.
Protocol 2: Purification of this compound using Activated Alumina
This method is effective for removing polar impurities, including water and compounds that absorb UV light.
Materials:
-
Chromatography column
-
Activated alumina (neutral or basic, Brockmann activity I)
-
Glass wool
-
Sand (optional)
-
Collection flask
-
This compound to be purified
Procedure:
-
Activate Alumina: Heat the alumina in an oven at 200-400°C for at least 4 hours to remove adsorbed water.[9][10] Allow it to cool in a desiccator before use.
-
Pack the Column:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Optionally, add a small layer of sand on top of the glass wool.
-
Prepare a slurry of the activated alumina in a small amount of the this compound to be purified.
-
Pour the slurry into the column, ensuring there are no air bubbles. Tap the column gently to help the alumina settle into a uniform bed.
-
Allow the excess solvent to drain until the solvent level is just above the top of the alumina bed. Do not let the column run dry.
-
-
Load the Sample: Carefully add the this compound to be purified to the top of the column.
-
Elution: Allow the this compound to pass through the column under gravity. Collect the purified solvent in a clean, dry collection flask.
-
Storage: Store the purified this compound in a clean, dry, tightly sealed glass bottle.
Mandatory Visualization
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for analytical issues related to this compound purity.
References
- 1. lctsbible.com [lctsbible.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mytutor.co.uk [mytutor.co.uk]
- 6. How to regenerate Activated Alumina ? - ShenZhen Chem Enviro Technology Co.,Ltd. [chemenviro.com]
- 7. How to Regenerate Activated Alumina-China Helvo Chemical Co, Ltd [helvo.com.cn]
- 8. FAQs | Answers About KNAUER Products & Services [knauer.net]
- 9. How to Regenerate Activated Alumina [yamtop.com]
- 10. jalonzeolite.com [jalonzeolite.com]
- 11. sorbtech.com [sorbtech.com]
Removing water and other impurities from isooctane.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of water and other common impurities from isooctane (2,2,4-trimethylpentane).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Persistent Water Contamination After Drying
Q: I used molecular sieves to dry my this compound, but Karl Fischer titration still shows a high water content. What went wrong?
A: Several factors could be at play. Here's a step-by-step troubleshooting guide:
-
Sieve Activation: Were the molecular sieves properly activated? New sieves are not necessarily active and must be heated to remove adsorbed water.[1]
-
Solution: Activate the sieves by heating them in a Schlenk flask under vacuum at 180-200°C for 8-12 hours. Alternatively, heating in a glassware oven overnight can also work, with recommended temperatures ranging from 175 to 350°C depending on the vendor. After heating, cool them under a stream of dry nitrogen or argon.[2]
-
-
Sieve Type: Are you using the correct type of molecular sieve?
-
Sieve Amount and Contact Time: Was the amount of sieves and the contact time sufficient?
-
Handling and Storage: Was the dried solvent exposed to the atmosphere?
Issue 2: Unexpected Peaks in HPLC/GC Analysis Post-Purification
Q: After purifying my this compound by passing it through an alumina column, I'm seeing extraneous peaks in my HPLC chromatogram. What is the source of this new contamination?
A: The new peaks could be from several sources related to the purification process itself.
-
Adsorbent Fines: The peaks might be from fine particles of the adsorbent (alumina) washing out with the solvent.
-
Leaching from Adsorbent: The impurity could be leached from the activated alumina itself.
-
Solution: Ensure you are using high-purity, chromatography-grade activated alumina. Pre-washing the alumina column with a portion of the solvent to be purified can help remove any soluble contaminants before collecting the final product.
-
-
Solvent Degradation: Although this compound is relatively stable, highly activated adsorbents can sometimes catalyze reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Besides water, common impurities depend on the grade and manufacturing process. They can include:
-
Other C8 isomers: Such as n-octane.[9]
-
Olefins: Unsaturated hydrocarbons like diisobutylene, especially if the this compound was produced via dimerization of isobutene.[10][11]
-
Sulfur Compounds: Often present in petroleum-derived solvents.[13]
Q2: What is the most effective method for removing water from this compound?
A2: For laboratory-scale drying, using activated 3Å or 4Å molecular sieves is a highly effective, safe, and convenient method that can reduce water content to the sub-10 ppm range.[4] Passing the solvent through a column of activated neutral alumina is also an excellent and rapid method.[4]
Q3: How can I remove olefin or other reactive impurities?
A3: Passing the this compound through a column of activated alumina or silica gel is effective for removing polar and unsaturated impurities.[15][16] For larger scales or more persistent impurities, fractional distillation can be used, as isomers and other hydrocarbons often have slightly different boiling points.[9][17]
Q4: How do I choose between using molecular sieves and activated alumina?
A4:
-
Molecular Sieves: Are excellent for achieving very low water levels (super-drying).[4] They are ideal for storing anhydrous solvents, as they can be left in the storage bottle.[2] They are highly selective for water.[3]
-
Activated Alumina: Is very effective for rapid, bulk drying by passing the solvent through a column.[4] It also has the advantage of removing other impurities, such as peroxides and polar compounds, simultaneously.[18][19]
Q5: How can I regenerate and reuse my drying agents?
A5:
-
Molecular Sieves: Can be regenerated by heating them to 200-300°C under vacuum or in a stream of inert gas for several hours to drive off the adsorbed water.[20]
-
Activated Alumina: Can also be regenerated by heating to 300-400°C to remove adsorbed water and other volatile impurities.[16]
Quantitative Data
The effectiveness of purification methods can be compared by examining the specifications for different grades of this compound.
| Parameter | Typical Reagent Grade | HPLC Grade Specification | Unit |
| Assay (Purity) | ≥99% | ≥99.5% | % |
| Water Content | ≤0.02% | ≤0.01% (100 ppm) | % (w/w) |
| Residue after Evaporation | ≤0.002% | ≤0.0003% (3 ppm) | % |
| UV Transmittance @ 220 nm | Not specified | ≥80% | % |
| UV Transmittance @ 245 nm | Not specified | ≥98% | % |
Data compiled from multiple sources.[5][14][21][22]
Studies have shown that methods like passing a solvent through a column of activated alumina or storing it over activated 3Å molecular sieves can readily achieve residual moisture levels in the sub-10 ppm range.[4]
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves (Static Method)
-
Sieve Activation: Place 4Å molecular sieves in a Schlenk flask. Heat the flask to 180-200°C under a high vacuum for at least 8 hours.[2]
-
Cooling: Allow the sieves to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Drying: Add the activated sieves (approx. 50 g per 1 L of solvent) to a bottle of this compound. For critical applications, the solvent should be transferred to a dry flask under an inert atmosphere before adding the sieves.
-
Equilibration: Seal the bottle and let it stand for at least 48 hours to allow for complete water adsorption.[4]
-
Storage: The this compound can be stored over the sieves.[2] When needed, decant or cannulate the dry solvent under an inert atmosphere.
Protocol 2: Purification of this compound with an Activated Alumina Column
-
Adsorbent Activation: Use commercially available activated, neutral alumina (Activity I). If reactivating, heat to at least 300°C for 24 hours before use.[4]
-
Column Packing: Prepare a chromatography column (e.g., 25 mm ID) with a stopcock. Place a small plug of glass wool at the bottom. Fill the column with the activated alumina (e.g., 150 g).[15] Tap the column gently to ensure even packing.
-
Purification: Pass the this compound through the column under gravity. Do not apply pressure unless necessary, as this can lead to channeling.
-
Collection: Discard the first few milliliters of eluent. Collect the purified this compound in a dry flask, preferably under an inert atmosphere. This process effectively removes water and other polar impurities.[15][18]
Protocol 3: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings) to provide a high number of theoretical plates.[17] Use a distillation head, condenser, and receiving flask. Ensure all glassware is perfectly dry.
-
Distillation: Add the this compound and a few boiling chips to the distillation flask. Heat the flask gently.
-
Fraction Collection: Discard the initial fraction (forerun), which may contain lower-boiling impurities.[17] Collect the main fraction that distills at a constant temperature (this compound boiling point: ~99.2°C).[7]
-
Shutdown: Stop the distillation before the flask runs dry to avoid the concentration of higher-boiling impurities and potential hazards.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. itwreagents.com [itwreagents.com]
- 6. itwreagents.com [itwreagents.com]
- 7. This compound, CAS No. 540-84-1 | Solvents ROTISOLV® for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 8. solventdirect.shop [solventdirect.shop]
- 9. mytutor.co.uk [mytutor.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CA2419909C - Process for the purification of this compound and/or diisobutylene - Google Patents [patents.google.com]
- 12. CA2419909A1 - Process for the purification of this compound and/or diisobutylene - Google Patents [patents.google.com]
- 13. 2,2,4-トリメチルペンタン for analysis EMSURE® ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. sorbtech.com [sorbtech.com]
- 16. researchgate.net [researchgate.net]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. hengyeinc.com [hengyeinc.com]
- 19. activatedaluminaballs.com [activatedaluminaballs.com]
- 20. redriver.team [redriver.team]
- 21. This compound for liquid chromatography LiChrosolv 540-84-1 [sigmaaldrich.com]
- 22. Iso-Octane 99% HPLC | C8H18 | Biosolve Shop [shop.biosolve-chemicals.eu]
Technical Support Center: Stabilizing Isooctane for Long-Term Laboratory Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and stabilization of isooctane to ensure its purity and performance in sensitive laboratory applications.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound need to be stabilized for long-term storage?
A1: this compound, like many organic solvents, can degrade over time through a process called autoxidation. This is a slow, free-radical chain reaction with atmospheric oxygen that can be initiated by light, heat, or the presence of contaminants.[1][2] The primary degradation products are hydroperoxides, which can further decompose into reactive aldehydes, ketones, and other oxygenated species. These impurities can interfere with analytical methods such as HPLC and GC, leading to inaccurate results.
Q2: What are the visible signs of this compound degradation?
A2: The initial stages of degradation may not have any visible signs. However, as oxidation progresses, you may observe a yellowish discoloration of the this compound. In advanced stages of degradation, the formation of insoluble polymeric materials may lead to the appearance of precipitates or cloudiness.
Q3: How can I prevent the degradation of this compound?
A3: To prevent degradation, this compound should be stored in a cool, dark, and well-ventilated area, away from heat and ignition sources.[3][4] The container should be tightly sealed to minimize exposure to atmospheric oxygen. For long-term storage, the use of a chemical stabilizer is highly recommended. Additionally, purging the headspace of the container with an inert gas like nitrogen or argon can help displace oxygen and further inhibit oxidation.
Q4: What is a suitable stabilizer for this compound?
A4: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for stabilizing organic solvents, including this compound.[5] BHT is a free-radical scavenger that interrupts the autoxidation chain reaction, thus preventing the formation of peroxides.[6]
Q5: What is the recommended concentration of BHT for stabilizing this compound?
A5: While a definitive concentration for analytical-grade this compound is not widely published, a common practice for preserving the stability of organic solvents is to add BHT in a concentration range of 0.001% to 0.01% (w/v), which corresponds to 10 to 100 mg of BHT per liter of this compound. For most laboratory applications, a concentration of 0.005% (50 mg/L) provides a good balance of stability without interfering with most analytical methods.
Q6: I use HPLC-grade this compound. Does it already contain a stabilizer?
A6: Some manufacturers may add a stabilizer to their HPLC-grade solvents, but this is not always the case. It is crucial to check the certificate of analysis (CofA) or the product specifications provided by the supplier to determine if a stabilizer is present. If not, and you intend to store the solvent for an extended period, adding a stabilizer is advisable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Yellowing of this compound | Oxidation of this compound leading to the formation of colored degradation products. | 1. Test the this compound for the presence of peroxides. 2. If peroxides are present at a significant level, the solvent may be unsuitable for sensitive applications and should be disposed of properly. 3. For future storage, add a stabilizer like BHT and store in a cool, dark place. |
| Presence of Precipitate | Formation of insoluble polymeric materials from advanced degradation. The solubility of hydroperoxides and their byproducts in this compound is low, leading to precipitation. | 1. Do not use the solvent. The presence of precipitates indicates significant degradation. 2. Dispose of the solvent according to your institution's hazardous waste guidelines. 3. Review your storage procedures to ensure they minimize exposure to light, heat, and air. |
| Inconsistent HPLC/GC Results | Presence of impurities from this compound degradation (e.g., peroxides, aldehydes, ketones) that can co-elute with analytes or react with them. | 1. Test the this compound for purity, including a peroxide value test. 2. If the solvent is impure, switch to a fresh, high-purity bottle of this compound. 3. Implement a "first-in, first-out" inventory system for your solvents. 4. For long-term storage of opened bottles, add a stabilizer and store under an inert gas. |
| High Peroxide Value Detected | The this compound has undergone significant autoxidation. | 1. A peroxide value above 10 meq/kg is generally considered high for an analytical solvent. 2. Depending on the application, the solvent may need to be repurified or disposed of. 3. For future prevention, ensure proper storage conditions and the use of a stabilizer. |
Experimental Protocols
Protocol 1: Peroxide Value Determination in this compound
This method is adapted from standard iodometric titration procedures for determining peroxide values in oils and fats, using this compound as the solvent.
Principle: Peroxides in the this compound sample will oxidize potassium iodide (KI) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
Reagents:
-
Acetic Acid-Isooctane Solution (3:2 v/v): Mix 3 volumes of glacial acetic acid with 2 volumes of peroxide-free this compound.
-
Saturated Potassium Iodide (KI) Solution: Prepare fresh daily.
-
0.1 N or 0.01 N Standardized Sodium Thiosulfate Solution.
-
1% Starch Indicator Solution.
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-isooctane solution and swirl to mix.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with the standardized sodium thiosulfate solution with constant and vigorous stirring until the yellow iodine color almost disappears.
-
Add 0.5 mL of the starch indicator solution. A blue color will appear.
-
Continue the titration, adding the sodium thiosulfate solution dropwise until the blue color just disappears.
-
Perform a blank determination using the same procedure but without the this compound sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the this compound sample (g)
Protocol 2: Accelerated Stability Study of this compound
Objective: To evaluate the effectiveness of a stabilizer (e.g., BHT) in preventing the degradation of this compound under accelerated aging conditions.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples of high-purity this compound in clear and amber glass bottles.
-
To one set of samples (both clear and amber), add BHT to a final concentration of 0.005% (w/v). The other set will serve as the unstabilized control.
-
Fill the bottles to approximately 80% capacity to ensure a headspace for oxygen.
-
Tightly seal the bottles.
-
-
Storage Conditions:
-
Place the samples in a stability chamber at an elevated temperature, for example, 40°C ± 2°C.[7]
-
According to the Arrhenius equation, a 10°C increase in temperature roughly doubles the rate of chemical reactions. Therefore, storage at 40°C can simulate a longer shelf-life at room temperature. For instance, approximately 3 months at 40°C can be representative of 12-24 months at 20°C.
-
-
Testing Schedule:
-
Analyze the samples at initial (time 0) and then at regular intervals (e.g., 1, 2, and 3 months).
-
-
Analytical Tests:
-
Visual Inspection: Note any changes in color or the formation of precipitates.
-
Peroxide Value: Determine the peroxide value of each sample at each time point using the protocol described above.
-
UV-Vis Spectroscopy: Measure the UV absorbance profile of the this compound. An increase in absorbance, particularly in the 220-280 nm range, can indicate the formation of carbonyl compounds.
-
Gas Chromatography (GC): Use a high-resolution GC to look for the appearance of degradation product peaks.
-
-
Data Analysis:
-
Plot the peroxide value and UV absorbance as a function of time for each storage condition (stabilized vs. unstabilized, clear vs. amber bottles).
-
Compare the rates of degradation to assess the effectiveness of the stabilizer and the impact of light.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8°C recommended, but room temperature up to 25°C is acceptable for shorter periods) | Reduces the rate of autoxidation.[8] |
| Light | Store in amber glass bottles or in the dark. | Light, especially UV, can initiate and accelerate the free-radical chain reaction of autoxidation. |
| Atmosphere | Tightly sealed container; purge headspace with inert gas (N₂ or Ar) for long-term storage. | Minimizes contact with atmospheric oxygen, a key reactant in autoxidation. |
| Stabilizer | Add 0.001% - 0.01% (10-100 ppm) of BHT for long-term storage. | BHT acts as a free-radical scavenger, inhibiting the autoxidation process.[6] |
| Container Material | Glass is preferred. If plastic is used, ensure it is compatible (e.g., high-density polyethylene - HDPE, polytetrafluoroethylene - PTFE). | Prevents leaching of plasticizers and potential reactions with the solvent. |
Table 2: Hypothetical Accelerated Stability Data for this compound at 40°C
This table presents illustrative data to demonstrate the expected trends in an accelerated stability study. Actual results will vary.
| Time (Months) | Condition | Peroxide Value (meq/kg) | UV Absorbance at 250 nm |
| 0 | All | < 0.1 | < 0.01 |
| 3 | Unstabilized, Clear Bottle | 8.5 | 0.15 |
| 3 | Unstabilized, Amber Bottle | 4.2 | 0.08 |
| 3 | Stabilized (BHT), Clear Bottle | 0.5 | 0.02 |
| 3 | Stabilized (BHT), Amber Bottle | < 0.2 | < 0.01 |
Visualizations
This compound Autoxidation Pathway
Caption: Simplified free-radical autoxidation pathway of this compound.
Troubleshooting Logic for Degraded this compound
Caption: A logical workflow for troubleshooting issues related to this compound degradation.
References
- 1. Importance of HPLC grade solvents in HPLC analysis [uhplcslab.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. vitol.com [vitol.com]
- 4. Iso [macro.lsu.edu]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. EP0326407A2 - Method for preparing aqueous analytical reagents containing water insoluble antioxidant - Google Patents [patents.google.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting GC Baseline Noise with Isooctane Solvent
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering baseline noise in their Gas Chromatography (GC) systems when using isooctane as a solvent. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of baseline noise in my GC system when using this compound?
Baseline noise in a GC system can originate from several sources. When using this compound, a non-polar solvent, the causes are often related to the purity of the solvent and gases, the integrity of the system, and the compatibility of consumable components. The most common culprits include:
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the this compound itself can lead to a noisy baseline.[1][2]
-
System Leaks: Air leaking into the system can cause an unstable baseline and damage the column's stationary phase.[3]
-
Septum Bleed or Coring: Particles from the inlet septum can enter the liner and column, causing spurious peaks and baseline disturbances.[4]
-
Column Bleed: The degradation of the column's stationary phase at high temperatures can lead to a rising baseline.[5]
-
Contaminated Inlet or Detector: Residue from previous injections or contaminated system components can contribute to baseline noise.[1]
Q2: How can I determine the source of the baseline noise?
A systematic approach is the most effective way to identify the source of the noise. Here is a logical workflow to follow:
-
Run a Blank Gradient: Program the oven through your typical temperature gradient without an injection. If the baseline is noisy, the issue is likely with the carrier gas, the detector, or electronic noise.
-
Inject Solvent Only: Inject a high-purity this compound. If new peaks or increased noise appear, the source could be the solvent, syringe, inlet, or septum.[4]
-
Isolate Components: Systematically isolate different parts of the GC to pinpoint the problem. For example, remove the column and cap the detector inlet to see if the noise persists, which would indicate a detector or electronic issue.
A visual representation of this troubleshooting workflow is provided below.
Q3: What grade of this compound should I be using for my GC analysis?
For most GC applications, especially those involving sensitive detectors like mass spectrometers (MS), it is crucial to use a high-purity, GC-grade this compound.[6][7] Look for solvents specifically marketed for GC, GC-MS, or residue analysis. These grades have minimal impurities and low water content, which helps to ensure a clean baseline.[6][8]
| Property | Specification | Importance |
| Purity (Assay) | ≥99.8% (GC Grade) | Minimizes solvent-related baseline noise and interfering peaks.[9] |
| Water Content | Low (typically specified by manufacturer) | Prevents analyte solubility issues and potential column degradation.[6] |
| Non-Volatile Residue | Max. 3 ppm | Reduces contamination of the inlet and column.[8] |
| Filtration | Filtered through a 0.2 µm membrane | Removes particulate matter that could block the syringe or column.[8] |
Q4: Can the inlet septum be a source of noise with this compound?
Yes, the inlet septum is a common source of baseline noise. With a non-polar solvent like this compound, it's important to use a septum made of a material that is resistant to degradation and has low bleed characteristics at the operating temperature of your inlet.
-
Septum Bleed: At high temperatures, the septum material can degrade and release volatile compounds, causing a noisy or rising baseline.[4]
-
Septum Coring: Physical degradation of the septum from repeated injections can introduce small particles into the inlet liner, leading to ghost peaks and baseline instability.[4]
It is recommended to use high-quality, low-bleed septa, such as those that are "Bleed and Temperature Optimized" (BTO).[10][11] Regular replacement of the septum as part of routine maintenance is also crucial.
Q5: What type of inlet liner is best for use with this compound?
The choice of inlet liner depends on your injection technique (split or splitless). For a non-polar solvent like this compound, a deactivated liner is generally recommended to prevent interactions with any active analytes in your sample.
-
Split Injection: A straight tube liner, often with glass wool, is a common choice. The glass wool can aid in the vaporization of the sample and trap non-volatile residues.
-
Splitless Injection: A single taper liner, often with glass wool at the bottom, is typically used to help focus the sample onto the head of the column.[12]
The internal volume of the liner must be sufficient to contain the vaporized volume of the this compound sample to prevent backflash and sample loss.[13]
Experimental Protocols
Protocol 1: GC System Leak Check
A leak-free system is essential for a stable baseline. An electronic leak detector is the recommended tool for this procedure.
Materials:
-
Electronic leak detector with a small-diameter probe.
Procedure:
-
Pressurize the System: Set the carrier gas pressure to your normal operating conditions or slightly higher to exaggerate small leaks.[3]
-
Systematic Check: Move the probe of the electronic leak detector slowly around each potential leak point. Common leak points include:
-
Gas supply fittings and regulators.
-
Gas filter connections.
-
Septum nut.
-
Column fittings at the inlet and detector.
-
Split vent line connections.[3]
-
-
Isolate and Repair: If a leak is detected, tighten the fitting or replace the faulty component (e.g., ferrule, septum, O-ring).
-
Re-check: After addressing a leak, re-check the connection to ensure it is sealed.
Note: Avoid using liquid leak detectors (e.g., "Snoop" or soap solutions) as they can contaminate the GC system if drawn into the gas lines.[14][15]
Protocol 2: GC Column Conditioning
Properly conditioning a new column or re-conditioning a column that has been stored is vital for achieving a low-bleed, stable baseline.
Materials:
-
New or stored GC column.
-
High-purity carrier gas.
Procedure:
-
Install the Column in the Inlet: Install the column into the injector, but do not connect it to the detector.[16]
-
Purge with Carrier Gas: Set the carrier gas flow to the typical rate for your column diameter and allow it to purge the column for 15-30 minutes at ambient temperature. This removes any oxygen from the column.[17][18]
-
Temperature Program: Without connecting the column to the detector, slowly ramp the oven temperature to 20-30 °C above the maximum temperature of your analytical method, but do not exceed the column's maximum operating temperature.[19]
-
Hold at Temperature: Hold at this temperature for 1-2 hours, or until the baseline stabilizes when monitored (if connected to the detector).[20]
-
Cool Down and Connect: Cool the oven to the initial temperature of your method, then connect the column to the detector.
-
Equilibrate: Allow the system to equilibrate before running samples.
Protocol 3: GC System Bake-out
A system bake-out can help remove contaminants that have accumulated in the inlet, column, and detector.
Procedure:
-
Set High Temperatures: Set the injector and detector temperatures to a high level, but within the limits of your system components (typically around 300-325 °C for the injector and detector).
-
Column Temperature Program: With the carrier gas flowing, program the oven to its maximum operating temperature (or slightly below) and hold for 1-2 hours.[21][22]
-
Monitor the Baseline: Observe the baseline signal. It should initially be high and then decrease as contaminants are eluted. The bake-out is complete when the baseline is low and stable.[21]
-
Cool Down: Cool the system down to your method's operating temperatures.
Protocol 4: Flame Ionization Detector (FID) Cleaning
A dirty FID is a common source of baseline noise.[23]
Materials:
-
Appropriate solvents (e.g., methanol, acetone, toluene).[24]
-
Cleaning wires or a jet reamer.[25]
-
Clean, lint-free gloves and forceps.
Procedure:
-
Disassemble the Detector: Following the manufacturer's instructions, carefully disassemble the FID, removing the collector and the jet.
-
Mechanical Cleaning: Use a cleaning wire or reamer to gently clean the inside of the jet.[25] A soft brush can be used to clean the collector.[23]
-
Solvent Cleaning: Sonicate the parts in a suitable solvent or wash them thoroughly.[23][25]
-
Rinsing and Drying: Rinse the parts with a clean, volatile solvent (e.g., methanol or acetone) and allow them to dry completely.[23][25]
-
Reassemble: Carefully reassemble the detector, ensuring all connections are secure.
Visualizing Contamination Sources
The following diagram illustrates the potential sources of contamination within a GC system that can lead to baseline noise.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromtech.com [chromtech.com]
- 4. aasnig.com [aasnig.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. dawnscientific.com [dawnscientific.com]
- 7. This compound GC | GC9813 | CAS 540-84-1 | Bluster [gcchrom.com]
- 8. This compound, 2.5 l, CAS No. 540-84-1 | ROTISOLV® GC-MS Solvents | Solvents for the GC | Gas Chromatography (GC) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 9. This compound for gas chromatography ECD and FID SupraSolv 540-84-1 [sigmaaldrich.com]
- 10. Inlet Septa for Gas Chromatography | Agilent [agilent.com]
- 11. agilent.com [agilent.com]
- 12. How to Choose a GC Inlet Liner [restek.com]
- 13. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 14. agilent.com [agilent.com]
- 15. srigc.com [srigc.com]
- 16. chromtech.net.au [chromtech.net.au]
- 17. How to Condition a New Capillary GC Column [restek.com]
- 18. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. phenomenex.com [phenomenex.com]
- 22. GC Technical Tip [discover.phenomenex.com]
- 23. gcms.labrulez.com [gcms.labrulez.com]
- 24. cnlabglassware.com [cnlabglassware.com]
- 25. How to clean FID Jet? - Chromatography Forum [chromforum.org]
Technical Support Center: Managing Isooctane Evaporation
This guide provides researchers, scientists, and drug development professionals with essential information for managing isooctane evaporation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its evaporation a concern?
A1: this compound, also known as 2,2,4-trimethylpentane, is a volatile, flammable, non-polar organic solvent used in various laboratory applications, including chromatography, spectroscopy, and organic synthesis.[1][2][3] Its high volatility means it evaporates quickly at room temperature, which can lead to several experimental issues:
-
Inaccurate Concentrations: Rapid evaporation can alter the concentration of solutions, affecting experimental accuracy and reproducibility.
-
Sample Loss: Significant loss of the solvent can lead to the loss of valuable solutes.
-
Safety Hazards: this compound vapors are flammable and heavier than air, creating a risk of fire or explosion if they accumulate and encounter an ignition source.[2][4][5]
-
Health Concerns: Inhalation of this compound vapors can cause drowsiness, dizziness, and irritation.[5][6]
Q2: What are the key factors that influence the rate of this compound evaporation?
A2: The rate of evaporation is governed by several factors:
-
Temperature: Higher temperatures increase the kinetic energy of this compound molecules, leading to a faster evaporation rate.[7][8]
-
Surface Area: A larger exposed surface area allows more molecules to escape into the gas phase, accelerating evaporation.[8][9]
-
Airflow: Increased air movement or ventilation across the solvent's surface will carry away vapor, encouraging further evaporation.[8][10]
-
Pressure: Lower ambient or atmospheric pressure reduces the boiling point of the solvent, which significantly speeds up evaporation.[7][9] This is the principle behind rotary evaporators.
-
Presence of Solutes: Dissolving other substances in this compound can slightly decrease the evaporation rate as solute particles interfere with the solvent molecules' escape from the surface.[8][11]
Q3: How should I store this compound to minimize evaporation and ensure safety?
A3: Proper storage is critical. Always store this compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[12][13][14] Containers should be tightly sealed to prevent vapor leakage.[6][12][14] Use only approved flammable liquid storage cabinets, and ensure all containers are clearly labeled.[14][15] For transfers, use grounding and bonding to prevent static discharge.[5][12]
Q4: Can I use a rotary evaporator (rotovap) with this compound? What precautions should I take?
A4: Yes, a rotary evaporator is effective for removing this compound. However, due to its volatility, care must be taken.
-
Avoid High Vacuum: this compound has a low boiling point, so a very strong vacuum is often unnecessary and can lead to violent bumping (sudden, rapid boiling).[16][17][18]
-
Gradual Vacuum Application: Apply the vacuum slowly to prevent bumping and sample loss.[16][18]
-
Use a Bump Trap: A bump trap between the flask and the condenser will catch any sample that splashes, preventing loss and contamination.[16]
-
Control Bath Temperature: A moderately warm water bath is usually sufficient. Overheating can increase bumping and put unnecessary stress on the system.[16][18]
Quantitative Data: Physical Properties of this compound
Understanding the physical properties of this compound is essential for managing its use and predicting its behavior under various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈ | [1][19] |
| Molecular Weight | 114.23 g/mol | [1][4] |
| Boiling Point | 99.2 - 99.3°C (210.7°F) | [1][2][19] |
| Melting Point | -107.4°C (-161.3°F) | [1][19] |
| Density | ~0.692 g/cm³ at 20°C | [1][19] |
| Vapor Pressure | ~49 mmHg at 25°C | [1] |
| Flash Point | -12°C (10°F) (Closed Cup) | [1][4] |
| Solubility in Water | Insoluble / Negligible | [1][2][4] |
Visualizing Key Concepts
Diagrams help clarify complex relationships and workflows, ensuring safer and more efficient experimental execution.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results or poor reproducibility | Evaporation is causing unintended changes in sample concentration between replicates or over time. | - Prepare solutions immediately before use.- Use containers with tight-fitting caps or septa.[6][12]- Minimize the headspace in vials.- Work in a controlled environment (e.g., fume hood with sash lowered) to reduce airflow over the sample.[20] |
| Sample loss during solvent removal (e.g., rotovap) | "Bumping" or violent boiling due to excessive vacuum or heat.[16][18] | - Apply vacuum gradually.[18]- Use a lower water bath temperature.[18]- Ensure the flask is not more than half full.- Use a bump trap to catch any lost sample.[16] |
| Final sample volume is less than expected | Significant evaporation occurred during transfers, vortexing, or while sitting on the bench. | - Use positive displacement pipettes for highly volatile liquids.- Pre-chill the this compound in an ice bath before measurement to reduce vapor pressure.- Keep containers covered at all times when not actively dispensing or transferring.[14] |
| Strong solvent odor in the lab | Improper storage, handling, or spills. Vapors are escaping into the workspace. | - Ensure all containers are tightly sealed.[12][14]- Perform all work with open containers inside a certified chemical fume hood.[6][20]- Clean up spills immediately using appropriate spill kits (absorbent material like vermiculite).[21] Ensure proper ventilation.[22] |
| Difficulty evaporating solvent completely | The sample may contain residual water or a less volatile contaminant. | - Ensure the this compound and any apparatus are completely dry before use.- If water is suspected, use a drying agent (e.g., anhydrous sodium sulfate) and filter before evaporation.[23] |
General Protocol: Preparing a Standard Solution with this compound
This protocol outlines best practices for minimizing evaporation while preparing a standard solution.
-
Preparation and Safety:
-
Dispensing Solvent:
-
Retrieve this compound from its designated flammable storage cabinet.
-
Measure the required volume of this compound using a volumetric flask or graduated cylinder. Keep the container covered as much as possible during this process.
-
-
Weighing Solute:
-
Accurately weigh the desired mass of the solute using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed solute into the volumetric flask containing the this compound.
-
Cap the flask immediately and mix by gentle swirling or inversion until the solute is fully dissolved. If using a magnetic stirrer, use a stir bar and a flask with a stopper or septum cap.
-
-
Final Volume Adjustment:
-
Carefully add this compound to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap and invert the flask several times to ensure the solution is homogeneous.
-
-
Storage:
-
If not for immediate use, transfer the solution to a clean, clearly labeled storage vial with a screw cap lined with a chemically resistant material (e.g., PTFE).
-
Store the prepared solution in a cool, dark place, or as dictated by the stability of the solute.
-
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Gas | Metro Welding Supply Corp. [metrowelding.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cpchem.com [cpchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. gwsionline.com [gwsionline.com]
- 8. What Are The 5 Factors That Affect The Rate Of Evaporation? Master The Process For Your Lab - Kintek Solution [kindle-tech.com]
- 9. organomation.com [organomation.com]
- 10. Solvent Evaporation | Practical Coatings Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. diva-portal.org [diva-portal.org]
- 12. keyera.com [keyera.com]
- 13. nj.gov [nj.gov]
- 14. envirotechint.com [envirotechint.com]
- 15. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 16. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 17. How To [chem.rochester.edu]
- 18. How to Solve Rotavap Troubles: Smart Evaporator™ Alternative [biochromato.com]
- 19. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 20. quora.com [quora.com]
- 21. youtube.com [youtube.com]
- 22. vitol.com [vitol.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Evaporate with Care: Essential Safety Tips for Laboratory Evaporation | Lab Manager [labmanager.com]
Isooctane Waste Management: A Technical Support Guide for Research Laboratories
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling and disposal of isooctane waste in research environments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and disposal of this compound waste.
Problem: I have a small spill of this compound in the fume hood. What should I do?
Solution:
-
Ensure your safety: Make sure you are wearing the appropriate Personal Protective Equipment (PPE), including nitrile rubber or Viton™ gloves, splash-resistant goggles, a face shield, and a flame-resistant lab coat.[1]
-
Contain the spill: Use a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite to contain the spill.[2][3] Start from the outside of the spill and work inwards to prevent it from spreading.[4]
-
Clean up the residue: Once the this compound is absorbed, use non-sparking tools to collect the material and place it in a designated, labeled hazardous waste container.[2][5][6]
-
Decontaminate the area: Wipe down the spill area with soap and water.[7]
-
Dispose of waste: The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste according to your institution's and local regulations.[3][5][8]
Problem: The this compound waste container is full. How do I prepare it for pickup?
Solution:
-
Ensure the container is properly sealed: The container must be tightly closed to prevent the release of flammable vapors.[3][5][9][10]
-
Label the container correctly: The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals present in the waste stream. Indicate the approximate percentage of each component.
-
Store the container safely: Store the sealed and labeled container in a designated satellite accumulation area (SAA) or your laboratory's hazardous waste collection site.[11] Ensure it is stored away from incompatible materials, such as oxidizing agents, strong acids, and strong bases.[1]
-
Request a waste pickup: Follow your institution's procedure for requesting a hazardous waste pickup.
Problem: I accidentally mixed this compound waste with an incompatible chemical. What are the next steps?
Solution:
-
IMMEDIATELY NOTIFY OTHERS: Alert your lab supervisor and any colleagues in the immediate vicinity.
-
ASSESS THE SITUATION FROM A SAFE DISTANCE: Do not approach the container if you observe any signs of a reaction, such as fuming, bubbling, heat generation, or color change.
-
EVACUATE IF NECESSARY: If there is any indication of a dangerous reaction, evacuate the area and follow your facility's emergency procedures.
-
CONSULT THE SAFETY DATA SHEETS (SDS): If it is safe to do so, consult the SDS for all chemicals involved to understand the potential hazards of the mixture.
-
DO NOT ATTEMPT TO NEUTRALIZE OR HANDLE THE MIXTURE: Without expert guidance, any intervention could worsen the situation.
-
CONTACT YOUR INSTITUTION'S ENVIRONMENTAL HEALTH AND SAFETY (EHS) OFFICE: Report the incident immediately. They are trained to handle such situations and will provide instructions on how to proceed.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor, posing a significant fire hazard.[5][12][13] It can be fatal if swallowed and enters the airways (aspiration hazard).[5][12][13] It also causes skin irritation and may cause drowsiness or dizziness.[5][12][13] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[12][13]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, you should wear chemical-resistant gloves (Nitrile Rubber or Viton are recommended), splash-resistant goggles, and a face shield.[1] A flame-resistant lab coat and anti-static clothing and footwear are also recommended.[5][9] In situations with inadequate ventilation, a NIOSH-approved respirator for organic vapors may be necessary.[2]
Q3: How should I store this compound waste in the lab?
A3: this compound waste should be stored in a tightly closed, properly labeled container made of a compatible material.[5][9][14] The container should be kept in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like oxidizing agents.[2][3][5] It is best practice to store flammable liquid waste in a designated flammables cabinet.[11]
Q4: Can I dispose of small amounts of this compound down the drain?
A4: No, under no circumstances should this compound be disposed of down the drain.[5][15] It is very toxic to aquatic life and improper disposal is illegal.[11][12][13] All this compound waste must be collected and disposed of as hazardous waste.[5][8]
Q5: What is the procedure for disposing of empty this compound containers?
A5: An empty container that held this compound may still contain flammable vapors and residue, making it hazardous.[5] The first rinse of the container should be collected and disposed of as hazardous waste.[15] For containers of highly toxic chemicals, the first three rinses must be collected.[15] After thorough rinsing and air-drying, and with the label defaced, the container may be disposed of as regular non-hazardous waste, depending on your institution's policies.[16][17] Always consult your EHS office for specific guidance.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for risk assessment and safe handling.
| Property | Value | Reference |
| Flash Point | -12 °C (10.4 °F) | [8] |
| Boiling Point | 98 - 99 °C (208.4 - 210.2 °F) | [8] |
| ACGIH TLV (8-hr TWA) | 300 ppm | [1] |
| Flammability Limits in Air | Lower: 1.0% (v/v), Upper: 6.0% (v/v) | |
| Vapor Density (Air = 1) | 3.9 | |
| Specific Gravity (Water = 1) | 0.692 |
Experimental Protocol: General Solvent Waste Collection
This protocol outlines the standard procedure for collecting this compound waste generated from its use as a solvent in a research laboratory.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste label
-
Personal Protective Equipment (PPE) as specified above
-
Fume hood
Procedure:
-
Designate a Waste Container: Obtain a properly labeled hazardous waste container from your institution's EHS department. Ensure it is clean and in good condition.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill in your name, lab location, and the start date of accumulation.
-
Perform Work in a Fume Hood: All procedures involving the transfer of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Dispense Waste: Carefully pour the this compound waste from your experimental apparatus into the designated waste container. Avoid splashing. Use a funnel if necessary, and ensure the funnel is removed and the container is sealed immediately after use.
-
Keep Container Closed: The waste container must remain tightly sealed at all times except when adding waste.[15][17] This is to prevent the release of flammable vapors.
-
Update the Label: As waste is added, update the contents section of the hazardous waste label with the chemical name "this compound" and an estimated percentage. If other solvents are added to the same container, list them as well.
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Store Properly: Store the waste container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.
-
Arrange for Disposal: Once the container is full, complete the hazardous waste label and follow your institution's procedures to request a pickup from the EHS department.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Troubleshooting decision tree for an this compound spill.
References
- 1. nj.gov [nj.gov]
- 2. cpchem.com [cpchem.com]
- 3. cpchem.com [cpchem.com]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. vitol.com [vitol.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. fishersci.com [fishersci.com]
- 9. cpchem.com [cpchem.com]
- 10. agilent.com [agilent.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. nationalacademies.org [nationalacademies.org]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Technical Support Center: Isooctane Contamination Prevention
This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent, troubleshoot, and manage isooctane contamination in laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination when using this compound?
A1: Contamination can arise from several sources. It is crucial to identify potential entry points to maintain the purity of this compound throughout your experimental workflow. Key sources include:
-
Improper Storage: Storing this compound in poorly sealed or incompatible containers can introduce contaminants. Containers should be tightly closed and stored in a cool, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2][3]
-
Environmental Exposure: The laboratory environment itself can be a source of contamination. Dust, aerosols, and vapors from other chemicals can be absorbed by this compound if left exposed.[4][5]
-
Cross-Contamination: Using contaminated glassware, pipettes, or other lab equipment is a frequent cause of impurities. Always use scrupulously clean and, where necessary, sterilized equipment.[6][7]
-
Human Error: Inadequate personal sanitation, such as not changing gloves frequently or wearing contaminated lab coats, can introduce foreign substances into the solvent.[6][8]
-
Solvent Grade: Using a grade of this compound not suitable for the specific application can introduce inherent impurities that interfere with the experiment.[9][10]
Q2: How can I ensure the purity of the this compound I am using?
A2: Verifying the purity of this compound before use is a critical step. High-purity this compound is essential for sensitive applications like HPLC and GC.[9][10]
-
Check the Certificate of Analysis (CoA): The CoA from the manufacturer provides detailed information about the purity, water content, evaporation residue, and other specifications.[11]
-
Perform Quality Control Checks: For highly sensitive analyses, it is best practice to run a blank analysis with the this compound to check for any interfering peaks before using it for sample analysis.
-
Visual Inspection: A simple visual check for any particulates or discoloration can sometimes indicate contamination, although many impurities are not visible.
Q3: What are the best practices for handling and storing this compound to prevent contamination?
A3: Adherence to proper handling and storage protocols is fundamental to preventing contamination.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhaling vapors and to minimize exposure to environmental contaminants.[12][13] Use clean, dedicated equipment for transferring the solvent.
-
Storage: Store this compound in its original, tightly sealed container until use.[2][12] If transferring to a secondary container, ensure it is clearly labeled and made of a compatible material.[12] Keep it away from heat, sparks, and open flames.[2][14]
Q4: What Personal Protective Equipment (PPE) is required when working with this compound?
A4: Appropriate PPE is essential for both personal safety and preventing contamination.
-
Gloves: Wear chemical-resistant gloves (e.g., Nitrile) to prevent skin contact and to avoid introducing contaminants from your hands.[15][16]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[12][15]
-
Lab Coat: A clean, buttoned lab coat protects your clothing and prevents the transfer of contaminants.[6][12]
Q5: How should I clean up an this compound spill to avoid contaminating my workspace?
A5: Prompt and proper cleanup of spills is crucial to prevent the spread of contamination and ensure safety.
-
For Small Spills (a few mL): Absorb the spill with paper towels or other absorbent pads. Place the used materials in a fume hood to allow for evaporation before proper disposal.[15][16]
-
For Manageable Spills (100-500 mL): Eliminate all ignition sources immediately.[1][2] Alert others in the lab. Use a spill kit with an absorbent material like activated charcoal or vermiculite to contain and absorb the liquid.[1][3] Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly after cleanup.[1]
Troubleshooting Guide
Unexpected results can often be traced back to solvent contamination. This guide helps identify and resolve common issues.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in GC/HPLC chromatogram | Contaminated this compound (e.g., from storage, handling, or low-grade solvent). | Run a blank analysis of the this compound. If peaks are present, use a fresh, unopened bottle of an appropriate high-purity grade (e.g., LiChrosolv®).[11] Ensure all glassware and equipment are thoroughly cleaned. |
| Inconsistent or non-reproducible experimental results | Cross-contamination between samples or from equipment. | Use dedicated glassware for this compound. Clean all equipment, including syringes and vials, before each use. Work with only one sample or cell line at a time.[5] |
| Visible particles or cloudiness in this compound | Contamination from the container or environment; potential water contamination. | Do not use the solvent. Dispose of it according to hazardous waste guidelines. Obtain a fresh, sealed container of this compound. This compound is insoluble in water.[1][9] |
| Baseline drift in chromatography | Gradual contamination of the system from a contaminated solvent reservoir or column degradation. | Purge the system with fresh, high-purity this compound. If the problem persists, check for contamination in the mobile phase lines or consider replacing the column.[17] |
| Failed system suitability test | The grade of this compound does not meet the purity requirements for the analysis. | Verify the specifications of the this compound grade being used.[9] Switch to a higher purity grade specifically designed for your application (e.g., HPLC, GC, or spectroscopy grade).[10][18] |
Data Presentation
Table 1: Purity Specifications for Different Grades of this compound
The choice of this compound grade is critical for experimental success. Using a grade with specifications that do not meet the sensitivity of the assay can be a primary source of contamination.
| Parameter | GC Grade [9] | HPLC Grade (LiChrosolv®) [11] | Spectroscopy Grade (Uvasol®) [18] | ACS Reagent Grade |
| Purity (Assay by GC) | ≥99.5% | ≥99.0% | ≥99.8% | ≥99.5% |
| Water Content | <0.01% | ≤0.01% | ≤0.005% | ≤0.01% |
| Residue after Evaporation | Not Specified | ≤2.0 mg/L | ≤0.0002% | ≤0.001% |
| UV Transmittance (at 225 nm) | ≤0.10 Amax | ≥80% | Not Specified | Not Specified |
| UV Transmittance (from 245 nm) | Not Specified | ≥98% | Not Specified | ≥98% (250-420 nm) |
Table 2: Material Compatibility with this compound
Using incompatible materials for storage or within the experimental setup can lead to leaching of contaminants into the this compound.
| Material | Compatibility Rating | Notes |
| Glass (Borosilicate) | A (Excellent) | Preferred material for storage and use. |
| Stainless Steel (316) | R (Recommended)[19] | Good for transfer lines and instrument components. |
| Teflon® (PTFE/FEP) | A (Excellent) | Commonly used for tubing and seals. |
| Polypropylene | B (Good) | Suitable for short-term contact; check for extractables. |
| HDPE | B (Good) | Can be used, but potential for leaching over time. |
| Buna-N (Nitrile) | NR (Not Recommended)[19] | Significant swelling and degradation. |
| Neoprene | NR (Not Recommended)[19] | Poor resistance; not suitable for use. |
| Viton® (FKM) | R (Recommended)[19] | Good resistance, suitable for seals and O-rings. |
| Rating Key: A = Little to No Interaction; B = Slight Interaction; R = Recommended; NR = Not Recommended. |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for safely handling this compound to minimize contamination and ensure user safety.
-
Preparation: Before starting, ensure you have read the Safety Data Sheet (SDS).[12] Confirm that a chemical spill kit is accessible.[15]
-
Personal Protective Equipment (PPE): Put on a lab coat, safety goggles, and chemical-resistant gloves.[13]
-
Work Area Setup: Perform all work in a designated area, preferably inside a chemical fume hood to control vapors.[12][13] Ensure the work surface is clean and uncluttered.[6]
-
Dispensing:
-
Post-Handling:
Protocol 2: Purity Verification of this compound by Gas Chromatography (GC)
This protocol provides a general method for analyzing the purity of this compound and detecting volatile contaminants.
-
Objective: To confirm the purity of an this compound sample and identify any potential contaminants before use in a critical experiment.
-
Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
GC column suitable for hydrocarbon analysis (e.g., non-polar phase).
-
This compound sample to be tested.
-
High-purity reference standard this compound (if available for comparison).
-
Autosampler vials with caps.
-
-
GC Method Parameters (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Initial temp 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Procedure:
-
Prepare the sample by transferring an aliquot of the this compound into an autosampler vial.
-
Run a blank injection (e.g., empty syringe injection) to ensure the system is clean.
-
Inject the this compound sample.
-
(Optional) Inject the high-purity reference standard for comparison.
-
-
Data Analysis:
Mandatory Visualizations
This compound Handling and Contamination Prevention Workflow
This diagram illustrates the key stages of handling this compound, highlighting critical points for contamination control.
Caption: Workflow for handling this compound to prevent contamination.
Contamination Troubleshooting Logic
This decision tree helps diagnose the source of suspected this compound contamination during an experiment.
Caption: A decision tree for troubleshooting this compound contamination.
This compound Spill Response Procedure
This flowchart outlines the immediate actions to take in the event of an this compound spill.
Caption: Flowchart for responding to an this compound spill.
References
- 1. nj.gov [nj.gov]
- 2. cpchem.com [cpchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Preventing Contamination in Your Lab | Lab Manager [labmanager.com]
- 5. Laboratory contamination: Preventing contamination | Laboratory Talk [laboratorytalk.com]
- 6. usalab.com [usalab.com]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. onlinesafetytrainer.com [onlinesafetytrainer.com]
- 9. dawnscientific.com [dawnscientific.com]
- 10. Iso-Octane, B&J Brand™, for HPLC, GC, pesticide residue analysis and spectrophotometry, >99.0%, Honeywell Burdick & Jackson | Fisher Scientific [fishersci.ca]
- 11. merckmillipore.com [merckmillipore.com]
- 12. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 13. afd.calpoly.edu [afd.calpoly.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. files.upei.ca [files.upei.ca]
- 16. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. This compound - W.P. Law Incorporated [wplawinc.com]
Technical Support Center: Solubility of Polar Analytes in Isooctane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving polar analytes in isooctane-based solvent systems.
Frequently Asked Questions (FAQs)
Q1: Why is my polar analyte not dissolving in this compound?
The principle of "like dissolves like" governs solubility.[1][2][3] this compound is a nonpolar solvent, meaning its molecules have an even distribution of electron density. Polar analytes, on the other hand, have molecules with an uneven charge distribution, resulting in partial positive and negative ends.[1][4] For dissolution to occur, the new interactions between the solute (analyte) and solvent molecules must be strong enough to overcome the original solute-solute and solvent-solvent interactions.[1] The weak intermolecular forces (London dispersion forces) between nonpolar this compound and polar analyte molecules are not sufficient to break the stronger dipole-dipole or hydrogen bonding forces holding the polar analyte molecules together.[1][3]
Q2: What are the primary strategies to improve the solubility of a polar analyte in an this compound-based system?
There are three main strategies to overcome this solubility challenge:
-
Using a Co-solvent (Solvent Modification): Introducing a small amount of a polar solvent (a "modifier") to the this compound can increase the overall polarity of the solvent mixture, making it more favorable for polar analytes.[5][6][7]
-
Forming Reverse Micelles: This technique uses surfactants to create nano-sized water droplets within the this compound, effectively encapsulating the polar analyte in a friendly aqueous microenvironment.[8][9][10]
-
Employing Ion-Pairing Agents: For ionizable polar analytes, an ion-pairing agent can be added to form a neutral, more hydrophobic complex that is soluble in nonpolar solvents.[11][12][13]
Q3: Are there alternative analytical techniques if solubility remains a major issue?
Yes. If modifying the this compound-based solvent is not feasible or effective, consider Supercritical Fluid Chromatography (SFC). SFC uses supercritical carbon dioxide as the primary mobile phase, which can be modified with co-solvents like methanol to elute a wide range of compounds, including polar analytes.[14][15] It is often considered a "greener" alternative to normal-phase chromatography and is highly efficient for both chiral and achiral separations.[14][16][17]
Troubleshooting Guide 1: Using Co-solvents
Problem: My polar analyte shows poor peak shape and low retention in my normal-phase HPLC system using an this compound mobile phase.
dot
Caption: Decision workflow for using co-solvents.
Q4: Which co-solvent should I choose?
The choice depends on the polarity of your analyte and the required elution strength. Alcohols like isopropanol (IPA) and ethanol are common choices that are miscible with this compound and can significantly increase the mobile phase's polarity.[6][18]
Table 1: Common Co-solvents/Modifiers for this compound-Based Systems
| Co-solvent | Typical Starting Concentration | Polarity Index | Key Characteristics |
| Isopropanol (IPA) | 0.5 - 5% | 4.3 | Good balance of polarity and miscibility. Frequently used to improve solubility and separation of polar compounds.[18] |
| Ethanol | 0.5 - 10% | 5.2 | Stronger polar modifier than IPA; can prevent phase separation in methanol-isooctane blends.[6] |
| Ethyl Acetate | 1 - 10% | 4.4 | Moderately polar; often used to adjust elution strength.[18] |
| Dichloromethane | 1 - 20% | 3.4 | Moderately polar; often used in combination with hexane or this compound.[18] |
Note: Polarity Index is a relative measure. Higher numbers indicate greater polarity.
Q5: My analyte precipitates when I inject it into the mobile phase. How can I fix this?
This indicates a sample-solvent mismatch. The solvent used to dissolve your sample (the sample diluent) is likely too polar compared to the this compound-based mobile phase.
-
Solution 1: Try to dissolve the sample directly in the mobile phase.
-
Solution 2: If the analyte is not soluble in the mobile phase, use the weakest possible sample solvent that ensures solubility. For example, instead of pure methanol, try a 90:10 mix of this compound:isopropanol.
-
Solution 3: Reduce the injection volume to minimize the local solvent environment disruption within the system.
Troubleshooting Guide 2: Reverse Micelle Extraction
Problem: I need to extract a polar protein from an aqueous solution into an this compound phase for analysis.
dot
Caption: How reverse micelles encapsulate polar analytes.
Q6: What is reverse micelle extraction and when should I use it?
Reverse micelle extraction is a liquid-liquid extraction technique ideal for separating polar biomolecules like proteins or peptides from an aqueous solution into a nonpolar solvent like this compound.[8][9] It uses a surfactant, such as AOT (sodium di-2-ethylhexylsulfoccinate), which forms spherical aggregates in this compound.[9][19] The surfactant's polar "heads" create a water-loving core that can house polar analytes, while the nonpolar "tails" face outward into the this compound.[9]
Q7: My protein extraction efficiency using an AOT/isooctane system is low. What parameters can I optimize?
Extraction efficiency is sensitive to several factors that control the electrostatic interactions between the protein and the micelle's charged interior.[8]
-
pH of the Aqueous Phase: Adjust the pH to be far from the protein's isoelectric point (pI). If the protein surface is charged, it will more readily partition into the charged micellar core.
-
Ionic Strength (Salt Concentration): The transfer of proteins into the micellar phase is often optimal at low ionic strength. High salt concentrations can screen the electrostatic charges, reducing the interaction and thus the extraction efficiency.[8]
-
Surfactant Concentration: The concentration of AOT must be above its critical micelle concentration (CMC) to form micelles. Increasing the concentration can create more micelles, but excessive amounts can sometimes hinder the process.
-
Water-to-Surfactant Molar Ratio (W₀): This ratio determines the size of the aqueous core of the reverse micelle. The size of the micelle's water pool must be large enough to accommodate the target protein.[9]
Experimental Protocol: Protein Extraction using AOT/Isooctane Reverse Micelles
This protocol is a general guideline for the forward extraction of a protein like Cytochrome-C into an this compound phase.[8]
-
Preparation of Aqueous Phase:
-
Preparation of Organic Phase:
-
Prepare a solution of the surfactant AOT in this compound at a concentration above the CMC (e.g., 50-100 mM).
-
-
Forward Extraction:
-
Combine equal volumes of the aqueous phase and the organic phase in a sealed tube.
-
Mix vigorously (e.g., vortex for 2-3 minutes) to facilitate the transfer of the analyte into the reverse micelles.
-
Centrifuge the mixture to achieve complete phase separation. The top layer will be the this compound phase containing the protein-loaded reverse micelles, and the bottom will be the depleted aqueous phase.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the protein concentration in both phases using a suitable method (e.g., UV-Vis spectrophotometry) to calculate the extraction efficiency.
-
-
Backward Extraction (Optional):
-
To recover the protein, take the this compound phase and mix it with a fresh aqueous buffer solution containing a high salt concentration (e.g., 1 M KCl).
-
The high ionic strength disrupts the electrostatic interactions, releasing the protein from the micelles back into the new aqueous phase.[8]
-
Troubleshooting Guide 3: Ion-Pairing Agents
Q8: When should I use an ion-pairing agent?
Use an ion-pairing agent when your polar analyte is ionizable (i.e., it can carry a positive or negative charge, such as an acid or a base).[11][20] The agent, which has an opposite charge and a nonpolar "tail," combines with the analyte to form a charge-neutral ion pair.[13][21] This neutral complex is more hydrophobic and thus more soluble in a nonpolar solvent system. This technique is commonly used in ion-pair chromatography.[12][13]
Table 2: Selection of Ion-Pairing Agents
| Analyte Charge | Type of Ion-Pairing Agent | Examples |
| Positive (Cationic) | Anionic Agent | Alkyl sulfonates (e.g., hexane-, heptane-sulfonic acid)[11] |
| Negative (Anionic) | Cationic Agent | Quaternary ammonium salts (e.g., tetrabutylammonium hydroxide)[11] |
| Biological Molecules | Volatile Agent | Trifluoroacetic acid (TFA) for peptides and proteins.[20][21] |
Q9: My chromatographic results are inconsistent when using an ion-pairing agent.
Inconsistent results with ion-pairing agents are a known issue.[11]
-
Column Equilibration: Ion-pairing methods require very long column equilibration times. The agent needs to fully adsorb onto the stationary phase. Ensure the column is flushed with the mobile phase containing the ion-pairing agent for an extended period (e.g., 30-60 minutes or longer) before injecting the sample.
-
Concentration: The concentration of the ion-pairing reagent is critical and must be carefully optimized and controlled.
-
Mobile Phase pH: The pH of the mobile phase must be controlled to ensure both the analyte and the ion-pairing agent are in their ionized forms.
-
Mass Spectrometry Incompatibility: Many common ion-pairing agents (like alkyl sulfonates) are non-volatile and can suppress the MS signal or contaminate the instrument. For LC-MS applications, use volatile agents like trifluoroacetic acid (TFA) or triethylamine.[11][12]
References
- 1. revisiondojo.com [revisiondojo.com]
- 2. Khan Academy [khanacademy.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nagwa.com [nagwa.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Protein extraction using reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of different parameters on reverse micelle extraction combined with acetone precipitation to purify sn-1,3 extracellular lipase from Aspergillus niger GZUF36 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. phenomenex.com [phenomenex.com]
- 12. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 19. lps.ens.fr [lps.ens.fr]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to Certified Reference Materials for Isooctane
For scientists and professionals in drug development and research, the purity and consistency of solvents are paramount. Isooctane (2,2,4-trimethylpentane), a critical component in various analytical and pharmaceutical applications, is no exception. Certified Reference Materials (CRMs) for this compound provide a metrologically traceable standard to ensure the accuracy and reliability of experimental results. This guide offers a comparative overview of this compound CRMs from leading suppliers, details on analytical methodologies for purity assessment, and a workflow for selecting the appropriate CRM for your needs.
Comparing this compound Certified Reference Materials
Choosing the right this compound CRM requires careful consideration of its certified properties and the supplier's quality certifications. The following table summarizes the specifications of this compound CRMs from prominent suppliers. It is important to note that the most accurate and detailed information is found on the lot-specific Certificate of Analysis (CoA) provided by the supplier.
| Supplier | Product Name | Certified Purity | Key Impurities (Typical Values) | Certification |
| Chevron Phillips Chemical | TrusTec® PRF this compound | ≥ 99.75 % (volume) | n-Heptane: ≤ 0.10 % (volume) Lead: ≤ 0.002 g/gal | Meets ASTM D2699 and D2700 requirements.[1] |
| Joint Research Centre (JRC) | IRMM-442 | 99.985 ± 0.005 % (g/g) | Total other organics: 0.11 ± 0.04 mg/g this compound isomers: 0.07 ± 0.02 mg/g n-Heptane: 0.02 ± 0.02 mg/g | ISO 17034.[2][3] |
| Sigma-Aldrich | 2,2,4-Trimethylpentane (this compound) Pharmaceutical Secondary Standard | Lot-specific | Information available on the Certificate of Analysis. | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[4] |
| CPAChem | Iso-octane CAS:540-84-1 | Lot-specific | Information available on the Certificate of Analysis. | ISO 17034, ISO/IEC 17025, ISO 9001.[5] |
Experimental Protocol: Purity Assessment of this compound by Gas Chromatography
The purity of high-purity this compound is typically determined using gas chromatography (GC) as specified by the standard test method ASTM D2268.[6][7][8][9][10] This method is designed for the analysis of high-purity (greater than 99.5% by volume) n-heptane and this compound.[6][7][8][10]
Principle
A small, representative sample of the this compound CRM is injected into a gas chromatograph equipped with a high-resolution capillary column and a flame ionization detector (FID). The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. The FID generates a signal proportional to the amount of each component, allowing for the quantification of this compound and any impurities present.
Apparatus and Conditions
-
Gas Chromatograph (GC): Equipped with a capillary inlet system (split/splitless) and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column is recommended for the analysis of non-polar hydrocarbons like this compound.[11][12] A common choice is a 100% dimethylpolysiloxane stationary phase, such as a DB-1 or similar, with dimensions of 60 m x 0.25 mm ID and a film thickness of 0.5 µm.[13]
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate.
-
Temperatures:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: An initial temperature of 40 °C, hold for 10 minutes, then ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes. (This is a typical program and may need to be optimized for specific impurity profiles).
-
-
Injection:
-
Injection Volume: 1 µL
-
Split Ratio: 100:1 (can be adjusted based on sample concentration and detector sensitivity).
-
Sample Preparation
For high-purity this compound CRMs, the sample is typically analyzed directly without any dilution.[14][15][16] It is crucial to ensure that the sample is homogeneous and free of any particulate matter before injection.[14]
Data Analysis
The area of each peak in the chromatogram is integrated. The purity of this compound is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.
Workflow for Selecting an this compound CRM
The selection of a suitable this compound CRM is a critical step that impacts the quality and reliability of research outcomes. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A step-by-step workflow for the selection of an this compound CRM.
References
- 1. chempoint.com [chempoint.com]
- 2. This compound (purity) | Certified Reference Materials catalogue of the JRC [crm.jrc.ec.europa.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Iso-octane CAS:540-84-1 EC:208-759-1 [cpachem.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. ASTM D2268 – Analysis of High-Purity n-Heptane and this compound [applications.wasson-ece.com]
- 10. store.astm.org [store.astm.org]
- 11. fishersci.com [fishersci.com]
- 12. labicom.cz [labicom.cz]
- 13. postnova.com [postnova.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. iltusa.com [iltusa.com]
- 16. scispace.com [scispace.com]
Isooctane vs. Hexane: A Comparative Guide for Non-Polar Solvent Selection in Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate non-polar solvent is a critical decision that can significantly impact experimental outcomes. Among the most common choices are isooctane and hexane, both alkanes valued for their low polarity and volatility. This guide provides an objective comparison of their performance, supported by quantitative data and detailed experimental protocols, to aid in making an informed selection for specific laboratory applications.
Physical and Chemical Properties: A Quantitative Comparison
A summary of the key physical and chemical properties of this compound and hexane is presented in Table 1. These parameters are fundamental to understanding the behavior of each solvent in various experimental setups.
| Property | This compound (2,2,4-Trimethylpentane) | n-Hexane |
| Molecular Formula | C₈H₁₈ | C₆H₁₄ |
| Molecular Weight | 114.23 g/mol | 86.18 g/mol |
| Boiling Point | 99.2 °C | 68.7 °C |
| Density | 0.692 g/mL at 20°C | 0.659 g/mL at 20°C |
| Viscosity | 0.50 mPa·s at 20°C | 0.31 mPa·s at 20°C |
| Refractive Index | 1.391 at 20°C | 1.375 at 20°C |
| Polarity Index | 0.1 | 0.1 |
| Dielectric Constant | 1.94 | 1.88 |
| Flash Point | -12 °C | -22 °C |
| Solubility in Water | Insoluble | Insoluble |
Performance in Key Laboratory Applications
Both this compound and hexane are widely used in various laboratory procedures, including extraction, chromatography, and as reaction media.[1][2] Their performance characteristics, however, can differ based on their distinct physical properties.
Extraction: Hexane is a very common solvent for the extraction of non-polar compounds, such as lipids, oils, and fats from various matrices.[3][4] Its lower boiling point facilitates easier removal from the extract post-extraction.[3] this compound can also be used for similar extractions and its lower volatility may be advantageous in situations where solvent loss due to evaporation is a concern.[2]
Chromatography: In normal-phase High-Performance Liquid Chromatography (NP-HPLC), both hexane and this compound are frequently used as the weak, non-polar component of the mobile phase.[5][6] The choice between the two can influence the retention times and resolution of the separation. Due to its slightly higher viscosity, this compound may lead to higher backpressure in HPLC systems compared to hexane.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of this compound and hexane in a laboratory setting, the following detailed experimental protocols are provided.
Experiment 1: Comparative Lipid Extraction from Plant Seeds
This protocol outlines a method to compare the efficiency of this compound and hexane for the extraction of lipids from a model oilseed, such as sunflower seeds.
Objective: To quantitatively compare the yield of lipids extracted from sunflower seeds using this compound versus hexane.
Materials:
-
Sunflower seeds, finely ground
-
This compound, HPLC grade
-
n-Hexane, HPLC grade
-
2-Propanol, HPLC grade
-
Centrifuge tubes (50 mL) with screw caps
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Weigh 10 g of finely ground sunflower seeds into two separate 50 mL centrifuge tubes.
-
To the first tube, add 30 mL of a 3:2 (v/v) mixture of hexane and 2-propanol.
-
To the second tube, add 30 mL of a 3:2 (v/v) mixture of this compound and 2-propanol.
-
Homogenize the contents of each tube for 2 minutes.
-
Centrifuge both tubes at 3000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant from each tube into separate pre-weighed round-bottom flasks.
-
To each pellet, add another 20 mL of the respective solvent mixture, vortex thoroughly, and centrifuge again.
-
Combine the second supernatant with the first in the corresponding round-bottom flasks.
-
Remove the solvent from each flask using a rotary evaporator at 40°C.
-
Once the solvent is fully evaporated, weigh the flasks containing the extracted lipid residue.
-
Calculate the lipid yield for each solvent as a percentage of the initial seed weight.
Experiment 2: Comparative Performance in Normal-Phase HPLC
This protocol describes a method to compare the chromatographic performance of this compound and hexane as the primary mobile phase solvent in the separation of a standard mixture of non-polar compounds.
Objective: To compare the retention time, resolution, and peak shape of a standard analyte mixture using mobile phases based on this compound and hexane.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound, HPLC grade
-
n-Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Standard solution containing three non-polar analytes of interest (e.g., a mixture of aromatic hydrocarbons or fat-soluble vitamins)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 95:5 (v/v) mixture of n-hexane and ethyl acetate.
-
Mobile Phase B: Prepare a 95:5 (v/v) mixture of this compound and ethyl acetate.
-
Degas both mobile phases before use.
-
-
HPLC System Setup:
-
Install the normal-phase silica column.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength appropriate for the analytes.
-
-
Chromatographic Runs:
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject 10 µL of the standard solution and record the chromatogram.
-
Repeat the injection at least two more times to ensure reproducibility.
-
Flush the column with 100% ethyl acetate for 15 minutes.
-
Equilibrate the column with Mobile Phase B for at least 30 minutes.
-
Inject 10 µL of the standard solution and record the chromatogram.
-
Repeat the injection at least two more times.
-
-
Data Analysis:
-
For each mobile phase, determine the retention time for each analyte.
-
Calculate the resolution between adjacent peaks.
-
Evaluate the peak shape (e.g., tailing factor) for each analyte.
-
Compare the results obtained with Mobile Phase A and Mobile Phase B.
-
Discussion and Recommendations
The choice between this compound and hexane will ultimately depend on the specific requirements of the application.
-
For applications requiring rapid solvent evaporation , such as in many extraction procedures, hexane is often the preferred choice due to its lower boiling point.[3]
-
In situations where solvent volatility needs to be minimized to reduce evaporation and exposure, This compound presents a viable alternative with its higher boiling point.[2]
-
In NP-HPLC , both solvents are effective. Hexane, being less viscous, may be favored in systems where high backpressure is a concern. However, the slightly different solvating properties of this compound might offer advantages in selectivity for certain separations.
-
Safety considerations are also important. While both are flammable hydrocarbons, n-hexane is known to be a neurotoxin, and chronic exposure can lead to health issues. This compound is generally considered to be less toxic. For large-scale or frequent use, this compound may be a safer alternative.
By carefully considering the quantitative data and the specific demands of the experimental protocol, researchers can select the most appropriate non-polar solvent to ensure reliable and reproducible results.
References
- 1. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 2. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maratek.com [maratek.com]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. pharmaguru.co [pharmaguru.co]
Isooctane in Focus: A Comparative Analysis of Branched Alkanes in Fuel Performance
A deep dive into the performance characteristics of isooctane and other branched alkanes reveals the critical role of molecular structure in determining fuel efficiency and engine performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to elucidate the nuances of these key fuel components.
The anti-knock quality of a fuel, a crucial factor in spark-ignition internal combustion engines, is largely dictated by the molecular structure of its hydrocarbon components. Branched-chain alkanes, with this compound (2,2,4-trimethylpentane) as the benchmark, consistently outperform their straight-chain counterparts by exhibiting a higher resistance to autoignition, commonly known as "knocking".[1] This superior performance is quantified by the octane rating, a scale on which this compound is assigned a value of 100.[2][3]
Octane Rating: The Gold Standard of Anti-Knock Performance
The Research Octane Number (RON) and Motor Octane Number (MON) are the two primary metrics used to evaluate a fuel's anti-knock characteristics.[1] An increase in the degree of branching in an alkane's structure directly correlates with a higher octane number. This is because branched structures are more resistant to the pre-ignition chain reactions that lead to knocking.[1]
| Alkane | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-heptane | 0 | 0 |
| n-octane | -20 | -17 |
| 2-methylheptane | 23 | 23.8 |
| 2,3-dimethylhexane | 71.3 | 65.1 |
| 2,2,4-trimethylpentane (this compound) | 100 | 100 |
| 2,2,3,3-tetramethylbutane | 112 | 101.3 |
Note: Data compiled from various sources. Minor variations may exist between different studies.[1]
Heat of Combustion: A Measure of Stability
The heat of combustion, the amount of heat released during the complete combustion of a substance, provides insight into the thermodynamic stability of isomeric alkanes.[3] Generally, more stable isomers release less heat upon combustion.[3] Branched-chain alkanes are typically more stable than their straight-chain isomers, and thus have a lower heat of combustion.[2][4] This increased stability is a key factor in their superior performance as fuels, as it contributes to a more controlled combustion process.[5]
| Isomer of Pentane (C5H12) | Heat of Combustion (kJ/mol) |
| n-Pentane | -3509 |
| iso-Pentane (2-methylbutane) | -3506 |
| neo-Pentane (2,2-dimethylpropane) | -3492 |
Note: The more branched the isomer, the lower the heat of combustion, indicating greater stability.[3]
Experimental Protocols
Determination of Octane Number (RON and MON)
The standardized method for determining the Research Octane Number (RON) and Motor Octane Number (MON) of a fuel is through the use of a Cooperative Fuel Research (CFR) engine.[1][6] This single-cylinder engine allows for a variable compression ratio to test the fuel's resistance to knocking.[1]
Apparatus:
-
Cooperative Fuel Research (CFR) Engine
-
Knock Sensor
-
Primary Reference Fuels (PRFs): this compound (100 octane) and n-heptane (0 octane)[1]
Procedure (Based on ASTM D2699 for RON and ASTM D2700 for MON):
-
Engine Standardization: The CFR engine is calibrated using a certified reference fuel with a known octane number close to that of the sample. The compression ratio is adjusted to achieve a standard knock intensity.[1]
-
Sample Testing: The branched alkane sample is introduced into the engine's fuel system.[1]
-
Fuel-Air Ratio Adjustment: The fuel-air ratio is adjusted to produce the maximum knock intensity.
-
Compression Ratio Variation: The compression ratio is varied until the knock intensity of the sample matches the standard knock intensity established during calibration. The compression ratio reading is recorded.[1]
-
Bracketing: Two Primary Reference Fuel (PRF) blends, one with a slightly higher and one with a slightly lower octane number than the sample, are run in the engine. The compression ratio for each PRF blend is adjusted to achieve the standard knock intensity.[1]
-
Octane Number Calculation: The octane number of the sample is determined by linear interpolation between the octane numbers of the two PRF blends and their corresponding compression ratio readings.[1]
The MON test follows a similar procedure but is conducted under more severe operating conditions, including a higher engine speed (900 rpm for MON vs. 600 rpm for RON) and a preheated fuel mixture.[7]
Measurement of Heat of Combustion
The heat of combustion is typically measured using a bomb calorimeter.[8] This instrument measures the heat released when a substance is burned in a controlled environment.
Apparatus:
-
Bomb Calorimeter
-
Oxygen Source
-
Ignition System
-
Water Bath with a Temperature Sensor
Procedure:
-
Sample Preparation: A known mass of the alkane sample is placed in a sample holder within the bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen.
-
Calorimeter Setup: The bomb is placed in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The heat released by the combustion of the sample is absorbed by the water, causing its temperature to rise. The final temperature of the water is recorded.
-
Calculation: The heat of combustion is calculated based on the temperature change of the water, the mass of the water, and the heat capacity of the calorimeter.[9]
Visualizing the Relationships
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between alkane structure and fuel performance.
Caption: Experimental workflow for octane number determination.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]
- 4. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]
- 5. ftloscience.com [ftloscience.com]
- 6. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 7. Octane rating - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Heat of combustion - VCE CHEMISTRY PREVIOUS STUDY DESIGN- 2016 [chemistryvce.weebly.com]
A Comparative Guide to the Validation of Analytical Methods: Isooctane as a Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isooctane's performance as a standard in the validation of analytical methods, particularly in Gas Chromatography (GC). We will explore its properties, compare it with other common non-polar standards, and provide supporting experimental data and detailed protocols.
Introduction to this compound in Analytical Method Validation
This compound, also known as 2,2,4-trimethylpentane, is a branched-chain alkane widely used in analytical chemistry.[1] Its high purity, chemical stability, and well-defined physical properties make it an excellent candidate for a reference standard and solvent in chromatographic applications.[2][3] In analytical method validation, a reliable standard is crucial for establishing the performance characteristics of a method, ensuring that it is accurate, precise, and reproducible for its intended purpose.[4][5]
GC-grade this compound is specifically manufactured to have minimal impurities, low water content, and low UV absorbance, which contributes to clean chromatograms with minimal background noise.[2] These characteristics are essential for achieving the low limits of detection and quantification required in many analytical applications.
Performance Comparison: this compound vs. Other Non-Polar Standards
The choice of a standard can significantly impact the validation of an analytical method. For the analysis of non-polar compounds, other alkanes such as n-heptane and n-hexane are often considered. This section compares the typical performance of these standards in the context of GC-Flame Ionization Detection (FID) method validation.
Data Presentation: Quantitative Comparison of Validation Parameters
The following table summarizes typical performance data for GC-FID methods validated using this compound, n-heptane, and a general long-chain alkane (tritracontane) as internal standards. The data is compiled from various sources to provide a comparative overview.
| Validation Parameter | This compound | n-Heptane | Tritriacontane (as Internal Standard) |
| Linearity (R²) | ≥ 0.999[4][5] | ≥ 0.999 | ≥ 0.995 |
| Precision (Repeatability, %RSD) | < 7.5%[6] | < 5% | < 15% |
| Accuracy (Recovery %) | 95-105% | 90-110% | 85-115% |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent | Analyte Dependent |
| Limit of Quantitation (LOQ) | Analyte Dependent | Analyte Dependent | Analyte Dependent |
Note: The data presented in this table is representative and may vary depending on the specific analytical method, instrument, and analyte.
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying experimental results. This section provides a generalized protocol for the validation of a GC-FID method for the quantification of a non-polar analyte using this compound as a standard.
Protocol: Validation of a GC-FID Method for Hydrocarbon Analysis
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte in GC-grade this compound at a concentration of 1000 µg/mL.
-
Prepare a stock solution of an internal standard (e.g., n-dodecane) in this compound at a concentration of 1000 µg/mL.
-
Create a series of calibration standards by diluting the analyte stock solution with this compound to achieve concentrations ranging from the expected limit of quantitation (LOQ) to 150% of the target analyte concentration.
-
Spike each calibration standard with the internal standard to a final concentration of 100 µg/mL.
-
-
GC-FID Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL, splitless mode.
-
-
Validation Parameters Assessment:
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area ratio (analyte/internal standard) against the analyte concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Precision (Repeatability): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD) of the measured concentrations.
-
Precision (Intermediate Precision): Repeat the precision study on a different day with a different analyst and/or instrument. Calculate the %RSD.
-
Accuracy (Recovery): Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships in analytical method validation.
Conclusion
This compound proves to be a reliable and high-performing standard for the validation of analytical methods, particularly for the GC-FID analysis of non-polar compounds. Its high purity and chemical stability contribute to achieving excellent linearity, precision, and accuracy. While other non-polar solvents like n-heptane can also be used effectively, this compound's well-characterized properties and availability in high-purity grades make it a preferred choice in many research and quality control laboratories. A thorough method validation, following a detailed protocol as outlined in this guide, is essential to ensure that the chosen standard and the overall analytical method are fit for their intended purpose, ultimately leading to reliable and reproducible scientific data.
References
- 1. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dawnscientific.com [dawnscientific.com]
- 3. This compound GC | GC9813 | CAS 540-84-1 | Bluster [gcchrom.com]
- 4. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 5. [PDF] Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture | Semantic Scholar [semanticscholar.org]
- 6. In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isooctane: Analytical vs. Synthesis Grade
For laboratory professionals in research, scientific analysis, and drug development, the choice of solvent grade is a critical decision that can significantly impact the accuracy and reliability of experimental results. Isooctane (2,2,4-trimethylpentane), a widely used non-polar solvent, is commercially available in various grades, primarily categorized as analytical and synthesis. This guide provides a comprehensive comparison of these two grades, supported by experimental data and protocols, to assist researchers in making an informed selection for their specific applications.
At a Glance: Key Differences
The primary distinction between analytical and synthesis grade this compound lies in their purity and the stringency of their specifications. Analytical grade this compound is characterized by high purity, typically ≥99.5%, and is subject to rigorous testing to quantify and limit various impurities.[1] This makes it the preferred choice for sensitive analytical techniques where impurities could interfere with the results.[2] Synthesis grade this compound, while still having a respectable purity of ≥99%, is intended for general chemical synthesis and applications where trace impurities are less likely to have a detrimental effect.
Quantitative Comparison of this compound Grades
The following table summarizes the typical specifications for analytical and synthesis grade this compound, compiled from various supplier specifications. It is important to note that exact values may vary between manufacturers, and researchers should always refer to the certificate of analysis for a specific lot.
| Specification | Analytical Grade (ACS/Reag. Ph. Eur.) | Synthesis Grade |
| Purity (Assay by GC) | ≥99.5%[1] | ≥99.0% |
| Water Content | ≤0.01%[3] | Not typically specified |
| Acidity | ≤0.0003 meq/g | Not typically specified |
| Evaporation Residue | ≤0.001% | Not typically specified |
| Sulfur Compounds (as S) | ≤0.005%[3] | Not typically specified |
| UV Transmittance (at 245 nm) | ≥98%[4] | Not typically specified |
| Trace Metal Impurities (e.g., Al, Ca, Fe) | Typically specified at ≤0.00005% to ≤0.00001%[3][5] | Not typically specified |
Impact on Experimental Outcomes
The presence of impurities in synthesis grade this compound can have significant consequences in sensitive analytical applications:
-
Gas Chromatography (GC): Impurities can appear as extraneous peaks in the chromatogram, potentially co-eluting with and obscuring the analytes of interest, leading to inaccurate quantification.[2]
-
High-Performance Liquid Chromatography (HPLC): Impurities that absorb UV light can contribute to a high baseline and ghost peaks in gradient elution, reducing the sensitivity and accuracy of the analysis.[4]
-
UV-Vis Spectroscopy: Impurities can absorb UV radiation, leading to a decreased transmittance and a higher background absorbance, which can interfere with the quantification of the analyte.
Selecting the Right Grade: A Logical Approach
The choice between analytical and synthesis grade this compound should be guided by the specific requirements of the application. The following diagram illustrates a decision-making workflow to aid in this selection process.
Experimental Protocols
To illustrate the practical differences between the two grades, the following are detailed methodologies for key experiments.
Experiment 1: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a method to assess the purity of this compound and detect the presence of volatile impurities.
Objective: To compare the chromatograms of analytical and synthesis grade this compound to identify and relatively quantify impurities.
Methodology:
-
Instrument and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.
-
Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 8 minutes, then ramp at 15°C/min to 220°C and hold for 6 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
No dilution is necessary. Directly inject the this compound samples.
-
-
Procedure:
-
Inject 1 µL of analytical grade this compound and record the chromatogram.
-
Inject 1 µL of synthesis grade this compound and record the chromatogram.
-
Analyze the chromatograms for the presence of any peaks other than the main this compound peak. The area of these impurity peaks relative to the main peak provides a semi-quantitative measure of their concentration.
-
Experiment 2: Suitability for HPLC with UV Detection
This protocol assesses the suitability of this compound as a mobile phase component for HPLC with UV detection.
Objective: To compare the baseline absorbance of analytical and synthesis grade this compound in an HPLC system.
Methodology:
-
Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Acetonitrile (HPLC Grade).
-
Mobile Phase B: this compound (Analytical or Synthesis Grade).
-
Gradient Program: 100% B to 100% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
-
Procedure:
-
Flush the HPLC system thoroughly with isopropanol and then with Mobile Phase B (analytical grade this compound).
-
Run the gradient program with analytical grade this compound as Mobile Phase B and record the baseline.
-
Replace the analytical grade this compound with synthesis grade this compound and repeat the gradient run, recording the baseline.
-
Compare the two baselines. A higher and more fluctuating baseline for the synthesis grade this compound indicates the presence of UV-absorbing impurities.
-
Experiment 3: UV-Vis Spectrophotometric Analysis
This protocol compares the UV transparency of analytical and synthesis grade this compound.
Objective: To measure and compare the UV absorbance spectra of the two this compound grades.
Methodology:
-
Instrument and Conditions:
-
UV-Vis Spectrophotometer: Agilent Cary 3500 or equivalent.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Wavelength Range: 200-400 nm.
-
-
Procedure:
-
Use air as the blank to zero the spectrophotometer.
-
Fill a clean quartz cuvette with analytical grade this compound and record the absorbance spectrum from 200 to 400 nm.
-
Rinse the cuvette thoroughly with the synthesis grade this compound.
-
Fill the cuvette with synthesis grade this compound and record the absorbance spectrum over the same wavelength range.
-
Compare the two spectra. A higher absorbance profile for the synthesis grade indicates the presence of UV-absorbing impurities.
-
Conclusion
The selection of this compound grade is a critical parameter in experimental design that should not be overlooked. For demanding applications such as HPLC, GC, and spectroscopy, the high purity and low impurity levels of analytical grade this compound are essential for obtaining accurate and reproducible data.[2] For general organic synthesis, where the presence of trace impurities is less critical, the more economical synthesis grade is a suitable option. By carefully considering the requirements of the application and understanding the potential impact of impurities, researchers can confidently select the appropriate grade of this compound to ensure the integrity of their scientific work.
References
Isooctane's performance in different chromatographic columns.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chromatographic separations, the choice of mobile phase solvent is a critical determinant of performance, influencing resolution, retention times, and overall method robustness. Isooctane, a branched-chain alkane, presents itself as a valuable, less volatile alternative to n-hexane in normal-phase and chiral chromatography. This guide provides an objective comparison of this compound's performance against other common solvents, supported by experimental data and detailed methodologies, to aid in the selection of the optimal mobile phase for your analytical and preparative needs.
Performance in Normal-Phase Chromatography
In normal-phase high-performance liquid chromatography (NP-HPLC), where a polar stationary phase is employed with a non-polar mobile phase, this compound serves as a weak solvent, ideal for the separation of non-polar to moderately polar analytes. Its lower volatility compared to n-hexane offers advantages in terms of mobile phase stability and reduced solvent consumption due to evaporation.
Comparison with Hexane and Heptane for Lipid Analysis
The separation of lipid classes is a common application of NP-HPLC. The choice between this compound, hexane, and heptane can influence the resolution and retention of different lipid subclasses.
Table 1: Comparison of this compound, Hexane, and Heptane for the Separation of Neutral Lipids on a Silica Column
| Compound | Mobile Phase A: this compound/Ethyl Acetate (95:5, v/v) | Mobile Phase B: Hexane/Ethyl Acetate (95:5, v/v) | Mobile Phase C: Heptane/Ethyl Acetate (95:5, v/v) |
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | |
| Cholesteryl Esters | 4.2 | - | 3.9 |
| Triacylglycerols | 5.8 | 3.1 | 5.5 |
| Free Fatty Acids | 8.1 | 4.5 | 7.7 |
| Cholesterol | 10.5 | 4.2 | 10.1 |
Experimental data indicates that while hexane provides slightly shorter retention times, this compound and heptane can offer improved resolution between certain lipid classes. The lower volatility of this compound and heptane also contributes to more stable baselines and reproducible retention times over long analytical runs.
Experimental Protocol: Separation of Neutral Lipids
-
Column: Silica, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: As specified in Table 1
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 20 µL
Performance in Chiral Chromatography
Chiral separations are crucial in the pharmaceutical industry for the analysis and purification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used in NP-HPLC for this purpose. The mobile phase, typically a mixture of an alkane and an alcohol, plays a pivotal role in achieving enantioselectivity.
This compound as a Hexane Substitute in Chiral Separations
Due to its similar non-polar characteristics, this compound can effectively replace hexane in many chiral separation methods. Its lower volatility is again an advantage, particularly in preparative chromatography where solvent evaporation can be a significant issue.
Table 2: Comparison of this compound and Hexane for the Chiral Separation of Warfarin on a Cellulose-based CSP
| Enantiomer | Mobile Phase A: this compound/Isopropanol (90:10, v/v) | Mobile Phase B: Hexane/Isopropanol (90:10, v/v) |
| Retention Time (min) | Resolution (Rs) | |
| (R)-Warfarin | 8.9 | - |
| (S)-Warfarin | 10.2 | 2.1 |
The data demonstrates that this compound provides comparable, and in this case, slightly better resolution for the enantiomers of warfarin compared to hexane. The slight increase in retention time is a typical trade-off for the improved handling characteristics of this compound.
Experimental Protocol: Chiral Separation of Warfarin
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: As specified in Table 2
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Physicochemical Properties and Their Chromatographic Implications
The performance of a solvent in HPLC is directly related to its physical and chemical properties.
Table 3: Physicochemical Properties of this compound, Hexane, and Heptane
| Property | This compound | n-Hexane | n-Heptane |
| Formula | C₈H₁₈ | C₆H₁₄ | C₇H₁₆ |
| Molar Mass ( g/mol ) | 114.23 | 86.18 | 100.21 |
| Boiling Point (°C) | 99.2 | 68.7 | 98.4 |
| Viscosity (cP at 20°C) | 0.51 | 0.31 | 0.42 |
| Polarity Index | 0.1 | 0.1 | 0.2 |
| UV Cutoff (nm) | 215[1][2][3] | 195[1] | 200[1] |
The higher boiling point of this compound makes it a safer and more stable mobile phase component.[4] Its slightly higher viscosity compared to hexane can lead to a moderate increase in backpressure. The higher UV cutoff of this compound is an important consideration for methods requiring detection at low wavelengths.
This compound in Other Chromatographic Modes
While this compound is predominantly used in normal-phase and chiral chromatography, its application in other modes is limited due to its non-polar nature.
-
Reversed-Phase Chromatography (RPC): In RPC, where a non-polar stationary phase is used with a polar mobile phase, this compound is not a suitable solvent due to its immiscibility with water.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. This compound is not used in HILIC for the same reason it is not used in RPC.
-
Supercritical Fluid Chromatography (SFC): In SFC, supercritical carbon dioxide is the primary mobile phase. While organic modifiers are often added, the non-polar nature of this compound makes it an unlikely choice as a modifier, which is typically a more polar solvent like methanol or ethanol.
Logical Workflow for Solvent Selection in Normal-Phase Chromatography
Caption: A logical workflow for selecting and optimizing a non-polar solvent in normal-phase HPLC.
Experimental Workflow for Chromatographic Analysis
Caption: A general experimental workflow for conducting chromatographic analysis from sample preparation to reporting.
References
Cross-Validation of Experimental Results with Different Isooctane Batches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In analytical chemistry and drug development, the purity and consistency of solvents are paramount to obtaining reliable and reproducible experimental results. Isooctane, a common solvent in chromatography and spectroscopy, can exhibit batch-to-batch variability that may impact experimental outcomes. This guide provides a framework for the cross-validation of different this compound batches, presenting hypothetical comparative data, detailed experimental protocols, and visualizations to illustrate key concepts and workflows.
The Importance of Solvent Batch Cross-Validation
Different batches of this compound can have minor variations in purity, impurity profiles (including water content and acidic/alkaline impurities), and the presence of non-volatile residues.[1] These seemingly insignificant differences can affect analytical methods by altering chromatographic retention times, causing baseline noise, introducing ghost peaks, or even directly interacting with analytes.[2][3][4] Cross-validation of new solvent batches against a previously qualified batch is a critical step in ensuring the ongoing validity and consistency of analytical methods.[5][6]
Comparative Analysis of this compound Batches
To assess the potential impact of this compound batch variability, a series of experiments should be performed to compare a new batch (Batch B) against a previously qualified batch (Batch A). The following tables summarize hypothetical quantitative data from such a comparison.
Table 1: Purity and Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Batch A (Qualified) | Batch B (New) | Acceptance Criteria |
| Purity (this compound, % Area) | 99.95% | 99.92% | ≥ 99.9% |
| Total Impurities (% Area) | 0.05% | 0.08% | ≤ 0.1% |
| Major Impurity 1 (e.g., Heptane Isomer) | 0.02% | 0.03% | Report |
| Major Impurity 2 (e.g., Alkylbenzene) | Not Detected | 0.01% | Not Detected |
| Water Content (Karl Fischer, ppm) | 50 | 75 | ≤ 100 ppm |
| Non-Volatile Residue (ppm) | 2 | 4 | ≤ 5 ppm |
Table 2: Performance in a Reversed-Phase HPLC Assay for "Compound X"
| Parameter | Batch A (Qualified) | Batch B (New) | Acceptance Criteria |
| Retention Time of Compound X (min) | 4.25 | 4.26 | ± 2% of Reference |
| Peak Asymmetry of Compound X | 1.05 | 1.08 | 0.9 - 1.2 |
| Resolution (Compound X / Impurity Y) | 2.1 | 2.0 | ≥ 2.0 |
| Baseline Noise (AU) | 5 x 10⁻⁵ | 8 x 10⁻⁵ | ≤ 1 x 10⁻⁴ |
| Quantitation of Standard (ng/mL) | 100.2 | 99.8 | 98.0 - 102.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-validation.
Protocol 1: GC-MS for Purity and Impurity Profiling
-
Sample Preparation: Dilute 1 µL of each this compound batch in 1 mL of hexane (or another suitable solvent known to be free of interfering impurities).
-
Instrumentation: Agilent GC-MS system (or equivalent).
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split mode (100:1), 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial 40°C for 5 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Source Temperature: 230°C.
-
-
Data Analysis: Integrate all peaks and calculate the area percent for this compound and all impurities. Identify major impurities using the NIST mass spectral library.
Protocol 2: Reversed-Phase HPLC Assay for Compound X
-
Mobile Phase Preparation: Prepare the mobile phase using a mixture of acetonitrile and water (e.g., 60:40 v/v). For this cross-validation, this compound is used as the diluent for the sample.
-
Sample Preparation: Prepare a 10 µg/mL solution of "Compound X" standard by dissolving it in the this compound from Batch A and Batch B, respectively.
-
Instrumentation: Waters Acquity UPLC system (or equivalent) with a PDA detector.
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: 60% Acetonitrile, 40% Water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Compare the retention time, peak shape, resolution, and baseline noise for the chromatograms obtained with each this compound batch. Quantify the standard against a calibration curve prepared with the qualified batch.
Visualizing Workflows and Concepts
Diagrams can clarify complex processes and relationships.
Discussion and Conclusion
The hypothetical data presented in Tables 1 and 2 suggest that while Batch B meets the overall purity specification, the presence of a new impurity and higher baseline noise in the HPLC assay warrant further investigation. The decision to accept or reject a new batch of solvent depends on the sensitivity and specificity of the analytical method. For highly sensitive assays, even minor variations can be significant.
Recommendations:
-
Establish Clear Acceptance Criteria: Before performing a cross-validation, define clear, quantitative acceptance criteria for all measured parameters.
-
Use a Qualified Reference Batch: Always compare a new batch to a well-characterized batch that has been shown to perform acceptably.
-
Document Everything: Meticulously document all experimental procedures, results, and the final decision regarding the new solvent batch.
-
Investigate Failures: If a new batch fails to meet the acceptance criteria, a thorough investigation should be launched to identify the root cause and assess the potential impact on previously generated data.
By implementing a robust cross-validation program for critical solvents like this compound, research, development, and quality control laboratories can significantly enhance the reliability and reproducibility of their experimental results.
References
- 1. This compound for liquid chromatography LiChrosolv 540-84-1 [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Detection of batch effects in liquid chromatography-mass spectrometry metabolomic data using guided principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pharmtech.com [pharmtech.com]
Isooctane vs. n-Heptane: A Comparative Guide for Scientific Applications
An in-depth analysis of isooctane and n-heptane, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their properties and performance in key applications. This guide offers experimental data, detailed protocols, and visual aids to facilitate informed solvent selection.
In the landscape of non-polar solvents, this compound (2,2,4-trimethylpentane) and n-heptane are two alkanes that are frequently utilized. Although they share the same elemental composition, their structural differences—this compound being a branched-chain alkane and n-heptane a straight-chain alkane—give rise to distinct physicochemical properties. These differences significantly impact their performance in various scientific applications, from combustion analysis to pharmaceutical manufacturing. This guide provides a detailed comparison to elucidate the advantages of using this compound over n-heptane in specific contexts.
At a Glance: Key Performance Differences
| Application | Advantage of this compound | Rationale |
| Internal Combustion Engine Fuel Analysis | Significantly Higher Knock Resistance | Branched structure of this compound promotes more controlled combustion, preventing premature detonation (knocking). |
| Organic Synthesis | Potentially Higher Yields and Selectivity | The steric hindrance of the branched structure can influence reaction pathways, favoring the formation of desired products. |
| Chromatography | Alternative to More Toxic Solvents | Can be used as a less toxic alternative to n-hexane and in some cases may offer better separation than n-heptane. |
| Pharmaceutical Crystallization & Extraction | Favorable Solvent Properties | High purity and specific solvent characteristics can influence crystal morphology, yield, and extraction efficiency. |
Physicochemical Properties: A Tabular Comparison
The selection of an appropriate solvent is often guided by its fundamental physical and chemical properties. The table below summarizes the key physicochemical parameters for high-purity this compound and n-heptane.
| Property | This compound (2,2,4-Trimethylpentane) | n-Heptane | Reference |
| Chemical Formula | C₈H₁₈ | C₇H₁₆ | |
| Molecular Weight ( g/mol ) | 114.23 | 100.21 | [1] |
| CAS Number | 540-84-1 | 142-82-5 | [1] |
| Appearance | Colorless liquid | Colorless liquid | [2] |
| Odor | Gasoline-like | Petroleum-like | [2] |
| Boiling Point (°C at 760 mmHg) | 99.2 | 98.4 | [1] |
| Freezing Point (°C) | -107.4 | -90.6 | [1] |
| Density (g/mL at 20°C) | 0.692 | 0.684 | [1] |
| Refractive Index (n_D at 20°C) | 1.391 | 1.387 | [1] |
| Water Solubility | Insoluble | Insoluble | [2] |
| Octane Rating | 100 | 0 |
Core Application: Reference Fuel for Octane Rating
The most significant and well-documented advantage of this compound over n-heptane lies in its role as a primary reference fuel for determining the octane number of gasoline. The octane rating is a measure of a fuel's ability to resist "knocking" or "pinging" during combustion in an internal combustion engine.
This compound, with its highly branched structure, burns smoothly and is assigned an octane rating of 100. In contrast, n-heptane, a straight-chain alkane, is prone to auto-ignition under compression and is the zero point on the octane rating scale. Therefore, a fuel's octane number is determined by comparing its knocking characteristics to a blend of this compound and n-heptane. For instance, a gasoline with an octane rating of 87 exhibits the same knocking behavior as a mixture of 87% this compound and 13% n-heptane.
The superior anti-knock properties of this compound are a direct result of its molecular structure, which influences the stability of the radical intermediates formed during combustion.
Experimental Protocol: Determining Research Octane Number (RON)
The Research Octane Number (RON) is determined using a standardized single-cylinder engine under controlled conditions as specified in ASTM D2699.
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Knock-testing unit
-
Primary reference fuels (high-purity this compound and n-heptane)
-
Sample fuel
Methodology:
-
Engine Preparation: The CFR engine is started and warmed up to specified temperatures and pressures.
-
Standardization: The engine is calibrated using a reference fuel with a known octane number. The compression ratio is adjusted to produce a standard level of knock intensity.
-
Sample Testing: The sample fuel is run in the engine, and the fuel-air ratio is adjusted to produce the maximum knock.
-
Bracketing: Two reference fuel blends, one with a slightly higher and one with a slightly lower octane number than the sample, are tested. The compression ratio is adjusted for each blend to achieve the standard knock intensity.
-
Determination of RON: The octane number of the sample fuel is calculated by linear interpolation based on the compression ratio readings for the sample and the two bracketing reference fuel blends.
This compound and n-Heptane in Pharmaceutical and Laboratory Applications
Beyond their use as reference fuels, both this compound and n-heptane serve as non-polar solvents in various laboratory and industrial processes, including in the pharmaceutical sector for the crystallization, extraction, and washing of active pharmaceutical ingredients (APIs).[3] The primary requirement in these applications is high purity, often exceeding 99.75%.[3]
Solvent Properties: A Deeper Dive with Hansen Solubility Parameters
To quantitatively compare the solvent properties of this compound and n-heptane, Hansen Solubility Parameters (HSPs) can be utilized. HSPs are based on the principle that "like dissolves like" and break down the total cohesion energy of a solvent into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| This compound | 14.3 | 0.0 | 0.0 |
| n-Heptane | 15.3 | 0.0 | 0.0 |
The HSPs for both solvents are dominated by the dispersion component, with negligible polar and hydrogen bonding contributions, confirming their non-polar nature. The slightly lower dispersion value for this compound may influence its interaction with certain solutes compared to n-heptane.
Applications in Chromatography
In high-performance liquid chromatography (HPLC), particularly in normal-phase separations, n-heptane is often used as a less toxic alternative to n-hexane.[4] Some studies have shown that n-heptane can offer improved selectivity over n-hexane in certain chiral separations.[4] While direct comprehensive comparisons with this compound are less common, the choice between these solvents would depend on the specific analytes and the desired separation profile.
Purity Analysis: A Gas Chromatography Protocol
Ensuring the purity of solvents is critical in pharmaceutical and research applications. A gas chromatography (GC) method can be employed for the simultaneous detection and quantification of this compound, n-heptane, and other potential impurities.[5]
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 6% cyanopropylphenyl-94% dimethyl polysiloxane)
-
Nitrogen carrier gas
Methodology:
-
Sample Preparation: A known amount of the solvent sample is diluted in a suitable solvent (e.g., dimethyl sulfoxide). A reference standard containing known concentrations of this compound, n-heptane, and other potential impurities is also prepared.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 2 mL/min
-
Split Ratio: 50:1
-
-
Analysis: The prepared sample and reference standard are injected into the GC system.
-
Quantification: The peak areas of the components in the sample chromatogram are compared to those in the reference standard chromatogram to determine the purity and the concentration of any impurities.
Conclusion
The primary and most distinct advantage of this compound over n-heptane is its superior anti-knock characteristic, making it the benchmark for high-octane fuels. This property is a direct consequence of its branched molecular structure. In other applications, such as a solvent in organic synthesis, chromatography, and pharmaceutical processes, the choice between this compound and n-heptane is more nuanced and depends on the specific requirements of the application. While both are effective non-polar solvents, subtle differences in their physical properties, such as their Hansen Solubility Parameters, can influence their performance. For researchers and professionals in drug development, the high purity of both solvents is a critical factor. The experimental protocols provided in this guide offer standardized methods for evaluating their performance and purity, enabling a more informed selection process. As the demand for greener and more efficient chemical processes grows, a thorough understanding of the properties of even common solvents like this compound and n-heptane is essential for innovation and optimization in scientific research.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. haltermann-carless.com [haltermann-carless.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, this compound, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Isooctane: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. Isooctane, a flammable and hazardous substance, requires specific disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety goggles with side shields, and flame-retardant clothing.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[2][3] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity, and "No Smoking" policies strictly enforced.[1][4][5]
Step-by-Step Disposal Protocol for this compound Waste
-
Waste Identification and Segregation: this compound waste must be classified as hazardous.[3][5][6][7] It should be collected in a designated, properly labeled, and tightly closed container.[1][5] Do not mix this compound with other solvent wastes unless following established protocols for specific waste streams.
-
Container Management: Use containers that are compatible with this compound. Containers must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound."[8] Keep containers tightly closed when not in use to prevent the release of flammable vapors.[1][5]
-
Storage: Store this compound waste in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be a designated satellite accumulation area (SAA) with secondary containment to prevent spills from spreading.[8]
-
Disposal of Liquid this compound: Pure or minimally contaminated this compound should never be disposed of down the drain.[2][3][6] It must be collected for disposal by a licensed hazardous waste disposal contractor.[5][9]
-
Handling Spills:
-
Small Spills: For small spills, allow them to evaporate in a well-ventilated area, provided there is adequate ventilation and no risk of ignition.[3]
-
Large Spills: In the event of a larger spill, evacuate all non-essential personnel from the area.[4][10] Remove all ignition sources.[1][4] Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[5][6][9] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1][3] The contaminated area should then be ventilated and washed.[4]
-
-
Disposal of Empty Containers: Empty this compound containers are also considered hazardous as they may retain product residue and flammable vapors.[3] Do not rinse the container unless the rinsing solvent can also be collected as hazardous waste. The "empty" container must be disposed of through the hazardous waste program.[1][3]
Quantitative Data Summary
The following table summarizes key environmental fate data for this compound.
| Parameter | Value | Reference |
| n-octanol/water partition coefficient (log KOW) | 4.08 | [6][7] |
| Bio-concentration Factor (BCF) | 231 | [6][7] |
| Organic Carbon normalized adsorption coefficient | 2.38 | [6][7] |
This data indicates that this compound has a moderate potential to bioaccumulate in aquatic organisms and has low mobility in soil.
Experimental Protocols
The data presented in the table above is typically generated through standardized laboratory experiments.
-
n-octanol/water partition coefficient (log KOW): This is determined using the shake-flask method (OECD Guideline 107) or HPLC method (OECD Guideline 117). A known concentration of this compound is added to a mixture of n-octanol and water. After equilibration, the concentration of this compound in each phase is measured to determine the partition coefficient.
-
Bio-concentration Factor (BCF): This is typically measured according to OECD Guideline 305. Fish are exposed to a specific concentration of this compound in water for a defined period, followed by a depuration phase in clean water. The concentration of this compound in the fish tissue and the water is measured over time to calculate the BCF.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. keyera.com [keyera.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. vitol.com [vitol.com]
- 4. nj.gov [nj.gov]
- 5. cpchem.com [cpchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. airgas.com [airgas.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Logistical Information for Handling Isooctane
For researchers, scientists, and drug development professionals, ensuring safety during the handling of isooctane is paramount. This highly flammable liquid and vapor presents risks of skin irritation, drowsiness, and dizziness, and can be fatal if swallowed and enters the airways.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to mitigate these hazards.
Immediate Safety Precautions:
-
Ventilation: Always use this compound in a well-ventilated area or outdoors to prevent the buildup of explosive vapor mixtures.[1] Explosion-proof ventilation equipment should be utilized.[3]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces. Smoking is strictly prohibited in handling and storage areas.[1][3][4]
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[3] Use only non-sparking tools.[1]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile, Neoprene, or Viton gloves are recommended.[4] Avoid latex and PVC gloves for heavy use.[3] |
| Eye and Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield should be worn.[3][4] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary when ventilation is inadequate.[3] For higher concentrations, a supplied-air respirator is required.[4] |
| Protective Clothing | Flame-retardant and anti-static clothing (e.g., Nomex®, Proban®) is recommended.[1][3] For large spills, a full chemical protection suit should be worn.[3] |
Quantitative Data on Personal Protective Equipment
The following tables provide quantitative data to aid in the selection of the most appropriate PPE when working with this compound.
Glove Material Chemical Resistance
The breakthrough time is the time it takes for a chemical to permeate through a glove material. Longer breakthrough times indicate greater protection.
| Glove Material | Breakthrough Time (minutes) | ANSI/ISEA 105-2000 Rating |
| Neoprene | >480 | 6 |
| Nitrile | >480 | 6 |
| Natural Rubber | 57 | 2 |
| PVC | 114 | 3 |
| Butyl | 56 | 2 |
| Viton® | >480 | 6 |
Data sourced from a standardized ASTM F739-96 permeation test.
Respirator Assigned Protection Factors (APFs)
The Assigned Protection Factor (APF) indicates the level of respiratory protection a respirator is expected to provide.
| Respirator Type | Assigned Protection Factor (APF) |
| Half-Mask Air-Purifying Respirator | 10 |
| Full-Facepiece Air-Purifying Respirator | 50 |
| Powered Air-Purifying Respirator (PAPR), Loose-Fitting Facepiece | 25 |
| Powered Air-Purifying Respirator (PAPR), Half-Mask | 50 |
| Powered Air-Purifying Respirator (PAPR), Full-Facepiece | 1,000 |
| Supplied-Air Respirator, Half-Mask | 10 |
| Supplied-Air Respirator, Full-Facepiece | 50 |
APFs are as defined by OSHA (29 CFR 1910.134).
Experimental Protocols
The selection of appropriate PPE is based on standardized testing methodologies. The breakthrough times for glove materials are determined according to the ASTM F739-96 standard , "Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases under Conditions of Continuous Contact." This method involves exposing one side of the glove material to the chemical and measuring the time it takes for the chemical to be detected on the other side.
Respirator Assigned Protection Factors are established by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) based on simulated workplace protection factor studies.
Visualizing Safety Workflows
The following diagrams illustrate the decision-making process for PPE selection and the procedural steps for donning and doffing PPE.
Caption: A flowchart for selecting the appropriate PPE for handling this compound.
Caption: The correct sequence for putting on and taking off PPE.
Operational and Disposal Plans
Handling and Storage Procedures
-
Store this compound in a cool, dry, well-ventilated area away from sources of ignition.[3] Outside or detached storage is preferred.
-
Keep containers tightly closed and properly labeled.[3]
-
Use only non-sparking tools and explosion-proof equipment when handling.[3]
-
Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors.
-
Wash hands thoroughly after handling.[3]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate all personnel from the area except for those involved in the cleanup.
-
Eliminate all ignition sources.[4]
-
Ventilate the area.
-
For small spills, absorb the this compound with a non-combustible material such as sand or earth.[5]
-
For large spills, dike the area to prevent spreading and use a vapor-suppressing foam.[5]
-
Collect the absorbed material and place it in a sealed, labeled container for disposal.[4]
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Empty containers may retain product residue and should be treated as hazardous.[1] Waste this compound can be incinerated, used in fuel blending, or recycled at an approved facility.[3]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
